molecular formula C13H12O2 B15565316 Goniothalamin CAS No. 22639-28-7

Goniothalamin

Numéro de catalogue: B15565316
Numéro CAS: 22639-28-7
Poids moléculaire: 200.23 g/mol
Clé InChI: RLGHFVLWYYVMQZ-BZYZDCJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Goniothalamin has been reported in Goniothalamus amuyon, Goniothalamus griffithii, and other organisms with data available.
has antineoplastic activity;  structure given in first source

Propriétés

IUPAC Name

(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2/b10-9+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHFVLWYYVMQZ-BZYZDCJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)O[C@H]1/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035678
Record name Goniothalamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801035678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17303-67-2, 22639-28-7
Record name Goniothalamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17303-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniothalamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017303672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goniothalamin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Goniothalamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801035678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GONIOTHALAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34W9GO6B2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Goniothalamin: A Comprehensive Technical Guide to its Natural Sources, Biodiversity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Goniothalamin (B1671989), a naturally occurring styryl-lactone, has garnered significant scientific interest due to its potent and selective cytotoxic activities against a wide array of cancer cell lines. This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution, biodiversity, and the molecular mechanisms underlying its therapeutic potential. We present a detailed summary of its natural sources, particularly within the Goniothalamus genus, and compile quantitative data on its cytotoxic effects. Furthermore, this guide outlines key experimental protocols for the extraction, isolation, and biological evaluation of this compound. Finally, we visualize the critical signaling pathways modulated by this compound, offering a deeper understanding of its mode of action for researchers and professionals in the field of drug discovery and development.

Introduction

Nature continues to be a prolific source of novel therapeutic agents, with plant-derived compounds forming the basis for a significant portion of modern pharmaceuticals.[1] Among these, this compound (GTN), a styryl-lactone with the chemical formula C13H12O2, has emerged as a promising candidate for anticancer drug development.[1] First isolated from the bark of Goniothalamus andersonii, this bioactive secondary metabolite is predominantly found in various species of the Goniothalamus genus (Annonaceae family).[2][3] This genus comprises over 160 species distributed throughout tropical Southeast Asia.[1]

This compound has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and immunosuppressive effects.[1][4] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest, often with a notable selectivity for cancer cells over normal cells.[4][5][6] This guide aims to provide a detailed technical resource on this compound, consolidating current knowledge on its natural sources, cytotoxicity, and the molecular pathways it influences.

Natural Sources and Biodiversity

This compound is a characteristic secondary metabolite of the Goniothalamus genus, a large group of plants within the Annonaceae family.[1] While the genus boasts over 160 species, only a fraction have been phytochemically investigated.[1][2]

Table 1: Documented Natural Sources of this compound

Plant SpeciesFamilyPart(s) of PlantReference(s)
Goniothalamus amuyonAnnonaceaeNot specified[7]
Goniothalamus andersoniiAnnonaceaeBark, Stems, Fruit[2][3][8]
Goniothalamus griffithiiAnnonaceaeNot specified[7]
Goniothalamus macrophyllusAnnonaceaeRoots, Stems[2][9][10]
Goniothalamus malayanusAnnonaceaeBark[2]
Goniothalamus scortechiniiAnnonaceaeNot specified[11]
Goniothalamus umbrosusAnnonaceaeRoots[11]
Goniothalamus wightiiAnnonaceaeLeaves[12]

The concentration of this compound can vary significantly between different species and even different parts of the same plant. For instance, in Goniothalamus andersonii, the fruit has been identified as the richest source of the compound.[3] The wide distribution of the Goniothalamus genus across Southeast Asia suggests a rich biodiversity that remains largely untapped for the discovery of this compound and its analogues.

Biological Activity: Cytotoxicity Data

A substantial body of research has demonstrated the potent cytotoxic effects of this compound against a diverse range of human cancer cell lines. A key characteristic of its activity is its selectivity, often showing significantly lower toxicity towards normal, non-cancerous cells.[4][6]

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference(s)
A549Lung Adenocarcinoma~15 µg/ml24[4]
A549Lung Adenocarcinoma7.93±0.42 µg/ml48[4]
A549Lung Adenocarcinoma2.01±0.28 µg/ml72[4]
COR-L23Lung Carcinoma3.51±0.03 µg/mlNot Specified[10]
H400Oral Squamous Cell CarcinomaNot specified (dose-dependent)Not specified[9]
HeLaCervical Cancer15 µM (for pathway analysis)Not specified[5]
HepG2Hepatoblastoma9.4 - 2.3 µM72[13]
HepG2Hepatoblastoma4.6 (±0.23) µM72[6]
HT29Colorectal AdenocarcinomaNot specified (dose-dependent)Not specified[4]
JurkatT-cell LeukemiaNot specified (dose-dependent)24[14]
LS174TColon Cancer0.51±0.02 µg/mlNot Specified[10]
MCF-7Breast AdenocarcinomaNot specified (dose-dependent)Not specified[4]
MCF-7Breast Cancer0.95±0.02 µg/mlNot Specified[10]
MDA-MB-231Breast CancerNot specified (dose-dependent)Not specified[15]
Saos-2OsteosarcomaNot specified (dose-dependent)Not specified[4]
SK-BR-3Breast CancerNot specified (dose-dependent)Not specified[16]
UACC-732Breast CarcinomaNot specified (dose-dependent)Not specified[4]

Table 3: Cytotoxicity of this compound in Normal Cell Lines (IC50 Values)

Cell LineCell TypeIC50 (µM)Incubation Time (h)Reference(s)
ChangNormal Liver35.0 (±0.09) µM72[6]
HMSCHuman Mesenchymal Stem CellsNot specified (less toxic than to cancer cells)Not specified[4]
Normal FibroblastHuman Fibroblast11.99±0.15 µg/mlNot Specified[10]
Skin FibroblastNormal Skin Fibroblast26.73±1.92 µg/mlNot Specified[10]

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methodologies described in the literature.[8][11]

dot

Extraction_Isolation_Workflow PlantMaterial 1. Plant Material Collection and Preparation (e.g., roots of Goniothalamus umbrosus) - Air-dried and ground to a fine powder. Extraction 2. Methanolic Extraction - Powdered material is repeatedly extracted with methanol. - Extracts are combined and evaporated under reduced pressure. PlantMaterial->Extraction Partitioning 3. Solvent-Solvent Partitioning - Crude extract is dissolved in methanol:water. - Partitioned successively with hexane (B92381), dichloromethane (B109758), and chloroform. Extraction->Partitioning ColumnChromatography 4. Column Chromatography - Individual partitions are subjected to column chromatography (Silica gel). - Elution with a gradient of solvents (e.g., hexane:dichloromethane). Partitioning->ColumnChromatography TLC 5. Thin-Layer Chromatography (TLC) - Fractions are further purified using preparative TLC. - Elution with a suitable solvent system (e.g., hexane:acetone). ColumnChromatography->TLC Crystallization 6. Crystallization and Identification - Purified this compound is crystallized. - Structure is confirmed by spectroscopic methods (NMR, MS, IR). TLC->Crystallization

Caption: Generalized workflow for the extraction and isolation of this compound.

  • Plant Material Preparation: The selected plant part (e.g., roots, stems) is air-dried at room temperature and then ground into a fine powder.[11]

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.[11]

  • Partitioning: The crude extract is dissolved in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane, and chloroform. This separates compounds based on their polarity.[11]

  • Chromatographic Purification: Each solvent partition is then subjected to column chromatography using silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane and dichloromethane mixtures) to separate the different components.[11]

  • Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC).[11]

  • Identification and Characterization: The purified this compound is identified and its structure confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11]

Cytotoxicity Assays

The cytotoxic activity of this compound is commonly evaluated using the following in vitro assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[4][14]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is used to determine cell viability.[10]

  • LDH (Lactate Dehydrogenase) Leakage Assay: This assay measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium. An increase in LDH activity in the medium indicates a loss of cell membrane integrity and cytotoxicity.[6][10]

  • Trypan Blue Dye Exclusion Assay: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells are stained blue.[13]

  • BrdU (Bromodeoxyuridine) Incorporation ELISA: This assay measures DNA synthesis and cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells and can be detected with an antibody-based ELISA.[13]

Molecular Mechanisms and Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound-induced apoptosis is a central mechanism of its cytotoxicity and involves multiple interconnected pathways.

dot

Apoptosis_Signaling_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_stress Cellular Stress Induction cluster_p53 p53-Mediated Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade GTN This compound ROS Increased ROS Production GTN->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) GTN->Bcl2 Downregulates DNA_Damage DNA Damage ROS->DNA_Damage Causes p53 p53 Upregulation DNA_Damage->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Key signaling events in this compound-induced apoptosis.

This compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn causes DNA damage.[1][14] This cellular stress triggers the upregulation of the tumor suppressor protein p53.[1] Activated p53 can then initiate the mitochondrial apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[9][16] This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[9] Cytochrome c then activates caspase-9, an initiator caspase, which subsequently activates executioner caspases like caspase-3 and -7, ultimately leading to the dismantling of the cell and apoptotic cell death.[9][17]

Modulation of Other Key Signaling Pathways

Beyond the central apoptotic pathway, this compound also influences other critical signaling networks involved in cell survival and proliferation.

dot

Other_Signaling_Pathways Modulation of Other Signaling Pathways by this compound cluster_mapk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes GTN This compound JNK_p38 JNK & p38 Activation GTN->JNK_p38 Activates ERK ERK Inhibition GTN->ERK Inhibits PI3K_Akt PI3K/Akt Inhibition GTN->PI3K_Akt Inhibits NFkB NF-κB Inhibition GTN->NFkB Inhibits CellCycleArrest Cell Cycle Arrest GTN->CellCycleArrest Induces Apoptosis Apoptosis JNK_p38->Apoptosis Proliferation Decreased Proliferation ERK->Proliferation PI3K_Akt->Proliferation NFkB->Proliferation

Caption: Overview of other signaling pathways modulated by this compound.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound has been shown to activate the stress-activated protein kinases (SAPKs) JNK and p38, while inhibiting the extracellular signal-regulated kinase (ERK).[5][16] Activation of JNK and p38 contributes to the pro-apoptotic effects of this compound, while inhibition of ERK suppresses cell proliferation and survival.[16]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been reported to suppress this pathway, which contributes to its chemopreventive and apoptotic actions.[18][19]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a transcription factor that plays a key role in inflammation and cancer cell survival. This compound can inhibit the translocation of NF-κB from the cytoplasm to the nucleus, thereby downregulating the expression of its target genes involved in cell survival and proliferation.[9]

  • Cell Cycle Arrest: this compound can also induce cell cycle arrest, primarily at the G2/M phase.[5][15] This prevents cancer cells from dividing and can sensitize them to apoptosis.

Conclusion and Future Directions

This compound stands out as a natural product with significant potential for the development of novel anticancer therapies. Its potent and selective cytotoxicity, coupled with a multi-targeted mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, makes it a compelling lead compound.

Future research should focus on several key areas:

  • Biodiversity Screening: A systematic phytochemical investigation of a wider range of Goniothalamus species could lead to the discovery of novel this compound analogues with improved efficacy and pharmacokinetic properties.

  • In Vivo Studies: While in vitro studies have been extensive, more comprehensive in vivo studies in animal models are necessary to validate the therapeutic efficacy and assess the safety profile of this compound.

  • Mechanism of Action: Further elucidation of the intricate molecular targets and signaling pathways affected by this compound will provide a more complete understanding of its anticancer activity.

  • Drug Delivery: The development of novel drug delivery systems for this compound could enhance its bioavailability and tumor-targeting capabilities, thereby improving its therapeutic index.

References

The Architecture of Goniothalamin Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Preamble: Goniothalamin (B1671989), a naturally occurring styryl-lactone found in various Goniothalamus species, has garnered significant interest for its potent cytotoxic and anticancer properties. Understanding its biosynthesis is paramount for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its elucidation, and a summary of relevant quantitative data. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant biochemistry, and drug development.

Disclaimer: The biosynthetic pathway for this compound has not yet been fully elucidated in Goniothalamus species. The pathway presented herein is a scientifically-grounded hypothesis based on the known biosynthesis of structurally related plant secondary metabolites, which involve a combination of the phenylpropanoid and polyketide pathways.

Section 1: Proposed Biosynthesis Pathway of this compound

The hybrid structure of this compound, featuring a phenyl-derived styryl group and a lactone ring, strongly suggests a convergent biosynthesis from two primary metabolic routes: the phenylpropanoid pathway and the polyketide pathway .

1.1. Phenylpropanoid Pathway: Formation of the Cinnamoyl-CoA Starter Unit The biosynthesis is initiated with the amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions converts L-phenylalanine into the activated thioester, cinnamoyl-CoA.

  • Step 1: Deamination. Phenylalanine Ammonia-Lyase (PAL) catalyzes the elimination of ammonia (B1221849) from L-phenylalanine to produce cinnamic acid.

  • Step 2: Hydroxylation. Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid. Note: While this compound itself is unsubstituted on the phenyl ring, this hydroxylation is a common step, and the hydroxyl group may be removed later in the pathway, or cinnamic acid itself may proceed to the next step.

  • Step 3: Ligation. 4-Coumarate-CoA Ligase (4CL) or a similar ligase activates the cinnamic acid derivative (e.g., cinnamic acid or p-coumaric acid) with Coenzyme A to form the high-energy thioester starter unit, cinnamoyl-CoA (or p-coumaroyl-CoA).

1.2. Polyketide Pathway: Lactone Ring Assembly The lactone ring is assembled by a Type III Polyketide Synthase (PKS), likely a chalcone (B49325) synthase-like (CHS-like) enzyme. This enzyme orchestrates the sequential condensation of malonyl-CoA extender units with the cinnamoyl-CoA starter unit.

  • Step 4: Chain Elongation. The CHS-like enzyme catalyzes two successive decarboxylative Claisen condensations of malonyl-CoA molecules with cinnamoyl-CoA. This forms a linear polyketide intermediate attached to the enzyme's active site.

  • Step 5: Cyclization and Lactonization. The enzyme folds the polyketide intermediate, facilitating an intramolecular cyclization to form the six-membered α-pyrone ring. This step likely proceeds through a Dieckmann condensation or similar cyclization mechanism, followed by tautomerization.

  • Step 6: Reduction. The resulting pyrone intermediate undergoes a stereospecific reduction catalyzed by a reductase enzyme (e.g., an NADPH-dependent oxidoreductase) to yield the final (R)-goniothalamin molecule with its characteristic dihydropyran-2-one structure.

Visualizing the Proposed Pathway

Goniothalamin_Biosynthesis Proposed Biosynthesis Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL Polyketide Linear Polyketide Intermediate CinCoA->Polyketide CHS-like (PKS) MalCoA 2x Malonyl-CoA MalCoA->Polyketide Pyrone Styryl-α-Pyrone Intermediate Polyketide->Pyrone Intramolecular Cyclization Gonio (R)-Goniothalamin Pyrone->Gonio Reductase (NADPH)

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine and malonyl-CoA.

Section 2: Quantitative Data

Direct quantitative data on the in vivo biosynthesis of this compound, such as enzyme kinetics or precursor incorporation rates, is currently unavailable in the literature. The following table summarizes representative yields from extraction and chemical synthesis to provide context on compound abundance and manufacturing efficiency.

Data TypeSpecies / MethodYieldReference
Extraction Yield G. macrophyllus (Roots, Methanol)7.36% (of dry weight)[1]
Extraction Yield G. andersonii (Stem Bark, Hexane)41.6% (GTN in extract)
Chemical Synthesis Asymmetric Allylation (Batch)~60% (3 steps)[2]
Chemical Synthesis Integrated Batch & Continuous FlowProductivity: 1.8 g/h

Section 3: Experimental Protocols for Pathway Elucidation

The following protocols are generalized methodologies that can be adapted to investigate the proposed biosynthetic pathway of this compound in Goniothalamus species.

Metabolite Extraction and Profiling

This protocol outlines the extraction and analysis of this compound and related phenylpropanoids to establish a metabolic profile.

Objective: To extract and quantify this compound and potential precursors from Goniothalamus tissue.

Methodology:

  • Plant Material: Harvest fresh plant tissue (e.g., leaves, stem bark) and immediately freeze in liquid nitrogen. Lyophilize the tissue and grind to a fine powder.

  • Extraction:

    • Suspend 100 mg of powdered tissue in 1.5 mL of 80% methanol (B129727).

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • Analysis (HPLC):

    • System: HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of ultrapure water (A) and methanol (B). A typical gradient could be: 0-10 min, 50% B; 10-40 min, 50-100% B; 40-50 min, 100-50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Quantification: Generate a standard curve using purified this compound.

  • Analysis (LC-MS): For identification of intermediates, use an LC-MS system. The LC conditions can be similar to HPLC, with the eluent directed to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and MS/MS fragmentation to identify known and unknown metabolites.[1][3]

Labeled Precursor Feeding Studies

This protocol is designed to trace the incorporation of primary metabolites into this compound.

Objective: To determine if L-phenylalanine and acetate (B1210297) (via malonyl-CoA) are precursors to this compound.

Methodology:

  • System: Use Goniothalamus seedlings or sterile plant tissue cultures (e.g., callus or hairy roots).

  • Precursor Preparation: Prepare sterile solutions of stable isotope-labeled precursors, such as [U-¹³C₉]-L-phenylalanine or [1,2-¹³C₂]-sodium acetate.

  • Feeding:

    • Add the labeled precursor to the liquid growth medium of the tissue culture or apply to the roots/leaves of seedlings.

    • Include a control group fed with an unlabeled precursor.

    • Incubate for various time points (e.g., 24, 48, 72 hours).

  • Extraction and Analysis:

    • Harvest the plant material at each time point, extract metabolites as described in Protocol 3.1.

    • Analyze the extracts using high-resolution LC-MS.

    • Monitor the mass isotopologue distribution of this compound and suspected intermediates. An increase in mass corresponding to the incorporation of ¹³C atoms (e.g., M+9 for phenylalanine incorporation, M+4 for two acetate units) provides direct evidence of the precursor-product relationship.[4]

Enzyme Extraction and Assays

This protocol describes the extraction of crude plant proteins and assaying for key enzymatic activities.

Objective: To detect the activity of Phenylalanine Ammonia-Lyase (PAL) and a cinnamoyl-CoA-utilizing Polyketide Synthase (PKS).

Methodology:

  • Crude Protein Extraction:

    • Grind 1 g of fresh, young Goniothalamus leaf tissue in liquid nitrogen.

    • Homogenize the powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 1% PVPP).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (crude enzyme extract) and determine the protein concentration using a Bradford assay.[5]

  • PAL Activity Assay:

    • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 20 mM L-phenylalanine, and 50 µL of crude enzyme extract in a total volume of 1 mL.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 100 µL of 6 M HCl.

    • Measure the formation of cinnamic acid by monitoring the increase in absorbance at 290 nm.

  • PKS (CHS-like) Activity Assay:

    • Substrates: Synthesize or purchase cinnamoyl-CoA and malonyl-CoA.

    • Reaction Mixture: Combine 100 mM potassium phosphate (B84403) buffer (pH 7.0), 10 µM cinnamoyl-CoA, 50 µM malonyl-CoA, and 50 µL of crude enzyme extract in a total volume of 200 µL.

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding 20 µL of 20% HCl.

    • Extract the products with ethyl acetate, evaporate the solvent, and resuspend in methanol.

    • Analyze for the formation of the styryl-α-pyrone intermediate using HPLC or LC-MS, comparing against a synthesized standard if possible.[6]

Identification of Biosynthetic Genes

This section describes a modern transcriptomics approach to identify candidate genes encoding the biosynthetic enzymes.

Objective: To identify candidate PAL, 4CL, PKS, and reductase genes involved in this compound biosynthesis.

Methodology:

  • RNA Extraction and Sequencing (RNA-Seq):

    • Select Goniothalamus tissues with high and low this compound content (based on metabolite profiling from Protocol 3.1).

    • Extract total RNA from these tissues.

    • Perform library preparation and high-throughput sequencing (e.g., Illumina platform).[7]

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Perform differential gene expression analysis to identify genes whose expression levels are highly correlated with this compound accumulation.

    • Annotate the differentially expressed genes. Search for transcripts annotated as Phenylalanine Ammonia-Lyase, 4-Coumarate-CoA Ligase, Chalcone Synthase/Stilbene Synthase (Type III PKSs), and Oxidoreductases.

  • Gene Cluster Analysis:

    • If a genome sequence is available, use bioinformatics tools like plantiSMASH to search for biosynthetic gene clusters (BGCs).[8] Look for clusters containing a PKS gene alongside genes for reductases, ligases, or cytochrome P450s, which would be strong candidates for the this compound pathway.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Elucidating this compound Biosynthesis A 1. Metabolite Profiling (Goniothalamus Tissues) B HPLC & LC-MS Analysis A->B C Identify High/Low This compound Tissues B->C D 2. Transcriptomics (RNA-Seq) on High vs. Low Tissues C->D G 3. Labeled Precursor Feeding (¹³C-Phe, ¹³C-Acetate) C->G E Bioinformatics & Differential Expression Analysis D->E F Identify Candidate Genes (PKS, PAL, 4CL, Reductase) E->F J 4. Functional Genomics (Heterologous Expression of Candidate Genes) F->J H LC-MS Isotope Tracing G->H I Confirm Precursors & Pathway Intermediates H->I I->J Informs substrate choice K In Vitro Enzyme Assays with Recombinant Proteins J->K L Confirm Enzyme Function & Validate Pathway K->L

Caption: A logical workflow for the experimental validation of the this compound biosynthetic pathway.

References

Goniothalamin: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniothalamin, a naturally occurring styryl-lactone, has garnered significant attention in the scientific community for its potent cytotoxic and anticancer properties. Isolated from various species of the Goniothalamus genus, this bioactive compound exhibits a unique chemical architecture that is crucial for its biological activity. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by a compilation of quantitative biological data and a description of the experimental methodologies employed for its characterization. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Chemical Structure and Properties

This compound is classified as a styryl-lactone, characterized by a 5,6-dihydro-α-pyrone ring linked to a styryl group. Its molecular formula is C₁₃H₁₂O₂.

Systematic Name (IUPAC): (6R)-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one[1]

Key Structural Features:

  • An α,β-unsaturated lactone ring (5,6-dihydro-2H-pyran-2-one).

  • A styryl side chain with a trans (E) configuration of the double bond.

  • A single chiral center at the C-6 position of the lactone ring.

The chemical structure of this compound is depicted in Figure 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight200.23 g/mol [1]
Exact Mass200.083729621 Da[1]
Melting Point85-86 °C
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, chloroform, and other organic solvents.[2]

Stereochemistry and Absolute Configuration

The biological activity of this compound is intrinsically linked to its stereochemistry. The molecule possesses a single stereocenter at the C-6 position of the lactone ring. The naturally occurring and biologically active enantiomer is typically the (+)-(R)-Goniothalamin, also referred to as (+)-(6S)-5,6-dihydro-6-styryl-2-pyrone.[2]

The absolute configuration of this compound has been unequivocally determined through X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of atoms. The (R) configuration at the C-6 position is crucial for its potent cytotoxic effects.

Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural characterization of this compound from its natural sources involve a series of well-established phytochemical and analytical techniques.

Isolation and Purification

A general workflow for the isolation and purification of this compound from plant material is outlined below.

G_Isolation_Workflow plant_material Dried and Powdered Plant Material (e.g., roots, stems of Goniothalamus sp.) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partitioning fractions Bioactive Fractions partitioning->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography purified_compound Purified this compound chromatography->purified_compound G_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Membrane Depolarization Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates CytC Cytochrome c Mitochondrion->CytC Release Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Apoptosome Apoptosome Casp9->Apoptosome Forms Casp37 Caspase-3/7 Apoptosome->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis G_MAPK_Pathway This compound This compound JNK JNK This compound->JNK Upregulates p38 p38 This compound->p38 Upregulates ERK ERK This compound->ERK Downregulates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis CellSurvival Cell Survival ERK->CellSurvival

References

Isolation and purification techniques for Goniothalamin from plant material

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isolation and Purification of Goniothalamin (B1671989) from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring styryl-lactone compound predominantly found in plants of the Goniothalamus genus (Annonaceae family).[1][2] First isolated in 1972, this secondary metabolite has garnered significant scientific interest due to its wide range of pharmacological activities, most notably its potent cytotoxic and antitumor properties against various cancer cell lines.[1][3][4] It has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making it a promising lead compound for the development of novel anticancer agents.[1][2]

This technical guide provides a comprehensive overview of the established techniques for the extraction, isolation, and purification of this compound from plant sources. It consolidates data from multiple studies to offer detailed experimental protocols and comparative data to aid researchers in developing efficient and effective isolation strategies.

Extraction of this compound from Plant Material

The initial step in isolating this compound is its extraction from the raw plant material (typically roots, stems, or leaves). The choice of extraction method and solvent is critical for maximizing the yield of the crude extract.

Common Extraction Techniques
  • Maceration: A simple and common cold extraction technique where the powdered plant material is soaked in a suitable solvent for an extended period (e.g., 21 days) with occasional agitation.[5]

  • Soxhlet Extraction: A continuous solid-liquid extraction method that is particularly effective for compounds with limited solubility.[6][7] The plant material is repeatedly washed with freshly distilled warm solvent, which thermodynamically favors the complete extraction of the target compound.[7]

  • Ultrasonication: This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process, often completed in a much shorter time (e.g., 30 minutes).[1]

Summary of Extraction Data

The following table summarizes quantitative data from various studies on the extraction of this compound-containing crude extracts.

Plant SpeciesPlant PartExtraction MethodSolventCrude Extract Yield (% of dry wt)Reference
Goniothalamus umbrosusRootsMaceration (3 times)Methanol (B129727)7.3%[8]
Goniothalamus andersoniiStemsSoxhlet ExtractionHexane (B92381)1.56%[9]
Goniothalamus macrophyllusRootsMacerationMethanol7.36%[3][10]
Goniothalamus macrophyllusStemsMacerationMethanol1.93%[3][10]
Goniothalamus macrophyllusLeavesMacerationMethanol8.05%[3][10]
Bryonopsis laciniosaWhole PlantSoxhlet ExtractionMethanolNot Specified[11]

Purification Strategies

Following extraction, a multi-step purification process is required to isolate this compound from the complex mixture of compounds in the crude extract. The general workflow involves liquid-liquid partitioning followed by various chromatographic techniques.

Liquid-Liquid Partitioning

The crude extract is typically dissolved in a polar solvent system (e.g., methanol/water) and sequentially partitioned with solvents of increasing polarity. This step separates compounds based on their differential solubility, effectively fractionating the extract. For instance, a methanol extract can be partitioned against hexane (to remove non-polar compounds), followed by dichloromethane (B109758) and chloroform, to yield fractions of varying polarity.[8]

Chromatographic Techniques

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.[12][13]

  • Column Chromatography (CC): The most common primary purification step. Silica (B1680970) gel is the typical stationary phase.[8][14] The fractionated extract is loaded onto the column and eluted with a solvent system, often a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).[14]

  • Thin-Layer Chromatography (TLC): Used to monitor the separation from column chromatography and to identify fractions containing the target compound.[12] The retention factor (Rf) value helps in tracking the compound of interest. For example, in a hexane-ethyl acetate (B1210297) (6:4) system, this compound has been observed at an Rf value of 0.4.[15]

  • Preparative TLC (Prep-TLC): A scaled-up version of TLC used for purifying small quantities of a compound from a partially purified fraction.[8]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification steps, especially when dealing with complex mixtures or isomers.[12][16] Recycling HPLC can be particularly effective for separating minor compounds with similar retention times.[16]

Summary of Purification Data

This table details the final yields of pure this compound obtained after purification.

Plant SpeciesPlant PartStarting MaterialFinal Yield of this compound (% of dry wt)Reference
Goniothalamus umbrosusRootsCrude Methanol Extract0.0027%[8]
Hopea sangalStem BarkEthyl Acetate Extract3.5 mg from 120 mg of a fraction[17]
Bryonopsis laciniosaWhole PlantEthyl Acetate Fraction58 mg from 750 g of plant powder[11]

Experimental Protocols

The following protocols are generalized methodologies based on procedures cited in the literature. Researchers should optimize these protocols based on their specific plant material and available equipment.

Protocol 1: Soxhlet Extraction
  • Preparation: Air-dry the plant material (e.g., roots, stems) at room temperature and grind it into a fine powder.[8]

  • Loading: Place the powdered material (e.g., 750 g) into a thimble and insert it into the main chamber of the Soxhlet extractor.[11]

  • Extraction: Fill the distilling flask with a suitable solvent (e.g., methanol). Heat the flask. The solvent will vaporize, condense, and drip down into the thimble, extracting the compounds.[11][18]

  • Cycling: Allow the extraction to proceed for a sufficient number of cycles (e.g., 6 hours or more) until the solvent running through the siphon tube is clear.[19]

  • Concentration: Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[8]

Protocol 2: Column Chromatography Purification
  • Column Preparation: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.[14]

  • Sample Loading: Dissolve the crude extract or a partitioned fraction (e.g., hexane extract) in a minimal amount of a suitable solvent (e.g., dichloromethane). Mix this with a small amount of silica gel to form a dry slurry.[14] Carefully load the slurry onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by progressively adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution (e.g., starting from 3% hexane-ethyl acetate and increasing the proportion of ethyl acetate).[14]

  • Fraction Collection: Collect the eluate in separate fractions (e.g., 20-30 mL each).

  • Fraction Analysis: Analyze each fraction using TLC to identify which ones contain this compound.[15] A common TLC solvent system is hexane:ethyl acetate (7:3).[17]

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: Crystallization
  • Recrystallization: For final purification, recrystallization can be employed. Dissolve the purified this compound from the chromatography step in a minimal amount of a suitable solvent system (e.g., hexane:acetone 7:3).[8]

  • Crystal Formation: Filter the solution if necessary. Allow the solvent to evaporate slowly at room temperature.[8] As the solvent evaporates, the solution becomes supersaturated, and crystals will form.

  • Isolation: Collect the resulting crystals (often described as yellow or white needles) by filtration.[8][17]

Visualized Workflows

The following diagrams illustrate the general processes for isolating this compound.

Caption: General experimental workflow from plant material to pure this compound.

Partitioning_Logic Logic of Solvent Partitioning Start Crude Methanol Extract (Dissolved in MeOH/Water) AddHexane + Hexane Start->AddHexane HexFraction Hexane Fraction (Non-polar compounds, lipids) AddHexane->HexFraction Separates AqFraction1 Aqueous Methanol Fraction AddHexane->AqFraction1 Remains AddDCM + Dichloromethane (DCM) AqFraction1->AddDCM DCMFraction DCM Fraction (Medium-polarity compounds) AddDCM->DCMFraction Separates (Often contains GTN) AqFraction2 Remaining Aqueous Fraction (Polar compounds) AddDCM->AqFraction2 Remains

Caption: Separation logic for crude extract using liquid-liquid partitioning.

References

Goniothalamin: A Comprehensive Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Goniothalamin (B1671989) (GTN) is a naturally occurring styryl-lactone derived from plants of the Goniothalamus genus.[1][2][3] It has garnered significant scientific interest for its potent antiproliferative and cytotoxic activities against a wide spectrum of cancer cell lines.[2][3][4] Mechanistic studies reveal that this compound's anticancer effects are mediated through multiple pathways, including the induction of apoptosis via mitochondrial-dependent and endoplasmic reticulum stress-associated pathways, cell cycle arrest, and the modulation of critical signaling cascades such as MAPK, PI3K/AKT, and NF-κB.[1][5][6][7] Furthermore, it is known to induce oxidative stress, leading to DNA damage in cancer cells.[4][8] While demonstrating selectivity for cancer cells over normal cells, this compound also exhibits toxicological properties, including genotoxicity.[2][9][10] This document provides an in-depth technical overview of the pharmacological and toxicological profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to serve as a resource for researchers and drug development professionals.

Pharmacological Profile

This compound's primary pharmacological significance lies in its anticancer properties, which have been demonstrated across numerous in vitro and in vivo models.[2][11]

Cytotoxic and Antiproliferative Activity

This compound exhibits potent, dose- and time-dependent cytotoxic effects against a diverse range of human cancer cell lines.[11][12] Its efficacy has been documented in cancers of the breast, colon, lung, cervix, liver, and more.[4][11][13][14] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in Table 1.

Table 1: Cytotoxic Activity (IC50) of this compound Against Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 Value Reference
HepG2 Hepatoblastoma 72 4.6 (±0.23) µM [12][15][16]
HepG2 Hepatoblastoma 72 5.20 (±0.01) µM (LDH Assay) [12][15][16]
Saos-2 Osteosarcoma 72 0.62 (±0.06) µg/mL [11]
MCF-7 Breast Adenocarcinoma 72 0.81 (±0.04) µg/mL [11]
UACC-732 Breast Carcinoma 72 1.83 (±0.17) µg/mL [11]
A549 Lung Adenocarcinoma 72 < 2 µg/mL [11]
HT29 Colorectal Adenocarcinoma 72 1.64 (±0.05) µg/mL [11]
LS-174T Colon Cancer - 0.51 (±0.02) µg/mL [14][17]
MCF-7 Breast Cancer - 0.95 (±0.02) µg/mL [14][17]
COR-L23 Lung Carcinoma - 3.51 (±0.03) µg/mL [14][17]
CHO Chinese Hamster Ovary - 12.45 (±3.63) µM [9]
H400 Oral Squamous Carcinoma - Dose-dependent [5]
Jurkat T-cells Leukemia - - [4]
MDA-MB-231 Breast Cancer - - [18]

| HeLa | Cervical Cancer | - | - |[1][13] |

Mechanisms of Action

This compound's anticancer activity is not due to a single mechanism but rather a coordinated induction of several cellular processes that culminate in cell death.

A primary mechanism of this compound-induced cell death is apoptosis.[2][3] It predominantly activates the intrinsic (mitochondrial) pathway of apoptosis.[1] This process involves the depolarization of the mitochondrial membrane, release of cytochrome c into the cytosol, and subsequent activation of caspases.[5] Specifically, initiator caspase-9 and executioner caspases-3 and -7 are activated in a dose-dependent manner.[5][19] The compound also modulates the Bcl-2 family of proteins, increasing the Bax/Bcl-2 ratio to favor apoptosis.[6]

apoptosis_pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade gtn This compound ros Oxidative Stress (ROS ↑, GSH ↓) gtn->ros er_stress ER Stress gtn->er_stress dna_damage DNA Damage gtn->dna_damage bcl2_family Modulation of Bcl-2 Family (Bax ↑, Bcl-2 ↓) ros->bcl2_family er_stress->bcl2_family dna_damage->bcl2_family mmp Loss of Mitochondrial Membrane Potential bcl2_family->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 parp PARP Cleavage cas37->parp apoptosis Apoptosis parp->apoptosis

This compound disrupts the normal progression of the cell cycle, leading to arrest at specific phases. This effect is cell-type dependent, with reports indicating arrest at the G2/M phase in HeLa and MDA-MB-231 cells[1], the S phase in H400 and HeLa cells[5][13], and G0/G1 or G2/M in hepatocellular carcinoma cells.[20] This arrest prevents cancer cells from proliferating and can sensitize them to apoptosis.

cell_cycle_workflow start Cancer Cells (Normal Proliferation) treatment Treat with This compound start->treatment disruption Disruption of Cell Cycle Regulators (e.g., cdc25C degradation) treatment->disruption arrest Cell Cycle Arrest disruption->arrest g2m G2/M Phase arrest->g2m s S Phase arrest->s apoptosis Apoptosis arrest->apoptosis

This compound exerts its effects by interfering with several crucial intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

  • MAPK Pathway: In breast cancer cells, this compound has been shown to induce apoptosis by upregulating the phosphorylation of pro-apoptotic kinases JNK1/2 and p38, while downregulating the pro-survival kinases ERK1/2 and Akt.[6] In HeLa cells, ER stress-induced activation of JNK is associated with this compound-mediated apoptosis.[1]

  • PI3K/AKT Pathway: This pathway is a critical regulator of cell survival. Studies in diethylnitrosamine-induced hepatocellular carcinoma in rats showed that this compound treatment down-regulated the protein levels of PI3K and phosphorylated-AKT (p-AKT), thereby suppressing the PI3K/AKT pathway and promoting apoptosis.[7][21]

  • NF-κB Pathway: this compound can inhibit the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus in H400 oral cancer cells.[5] Since NF-κB promotes the expression of anti-apoptotic genes, its inhibition contributes to the pro-apoptotic effect of this compound.

signaling_pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_outcome Cellular Outcome GTN This compound JNK_p38 JNK / p38 (Phosphorylation ↑) GTN->JNK_p38 ERK ERK (Phosphorylation ↓) GTN->ERK PI3K_AKT PI3K / AKT (Phosphorylation ↓) GTN->PI3K_AKT NFkB NF-κB (Nuclear Translocation ↓) GTN->NFkB Apoptosis Apoptosis ↑ JNK_p38->Apoptosis Survival Cell Survival ↓ ERK->Survival PI3K_AKT->Survival NFkB->Survival

This compound can disrupt the intracellular redox balance. In Jurkat T-cells, it causes a rapid decrease in glutathione (B108866) (GSH) and an elevation of reactive oxygen species (ROS).[4][8] This oxidative stress can lead to genotoxicity, causing DNA damage as assessed by the Comet assay.[4][8] This DNA damage is a key trigger for the apoptotic response.[2]

Toxicological Profile

While a promising anticancer agent, it is crucial to understand this compound's toxicological profile, including its effects on non-cancerous cells and its potential for genotoxicity.

In Vitro Selectivity and Toxicity

An important characteristic of a potential chemotherapeutic agent is its selectivity towards cancer cells over normal cells. This compound has demonstrated a degree of selective cytotoxicity.[2][11][12] For instance, it is significantly more toxic to HepG2 liver cancer cells than to normal Chang liver cells.[12][15][16][19] The selectivity index (S.I.), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is often greater than 2, indicating selective action.[11] However, it does exhibit moderate toxicity against normal cell lines at higher concentrations.[14]

Table 2: Cytotoxicity of this compound Against Normal Cell Lines and Selectivity Index (SI)

Normal Cell Line IC50 Value Cancer Cell Line SI Value Reference
Chang (Liver) 35.0 (±0.09) µM (72h) HepG2 7.6 [12][15][16]
Chang (Liver) 32.5 (±0.04) µM (72h, LDH Assay) HepG2 6.25 [12][15][16]
HMSC (Mesenchymal Stem Cells) 6.23 (±1.29) µg/mL (72h) Saos-2 10.02 (±1.49) [11]
HMSC (Mesenchymal Stem Cells) 6.23 (±1.29) µg/mL (72h) MCF-7 7.69 (±0.78) [11]
Skin Fibroblast 26.73 (±1.92) µg/mL - - [14]

| Human Fibroblast | 11.99 (±0.15) µg/mL | - | - |[14] |

In Vivo Toxicity

In vivo toxicity studies are limited. An acute toxicity study in male Sprague-Dawley rats found that intraperitoneal doses of 100 mg/kg and 200 mg/kg were tolerated, while doses of 300 mg/kg and higher were associated with morbidity and mortality.[22] A study by Mosaddik and Haque reported no evidence of toxic effects in animals after single and repeated doses in a solid tumor model.[2][23] Histopathological analysis following diethylnitrosamine-induced liver cancer in rats showed that this compound treatment helped restore the normal architecture of the liver, suggesting a hepatoprotective effect in that context.[7]

Genotoxicity

Despite its therapeutic potential, this compound has been identified as a genotoxic agent. A study using Chinese Hamster Ovary (CHO) cells found that this compound is a clastogenic substance, meaning it can cause breaks in chromosomes.[9][10] The main types of aberrations induced were chromatid and whole chromosome breaks/gaps, interchanges, and endoreduplications.[9] The overall clastogenic effect was statistically significant, highlighting a critical area for consideration in its potential therapeutic development.[9]

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the pharmacological profile of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.[24]

    • The cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubated for specified periods (e.g., 24, 48, 72 hours).[11]

    • After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 3-4 hours at 37°C.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage relative to the control, and IC50 values are calculated.[9]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a marker for dead cells.

  • Protocol:

    • Cells are treated with this compound for a desired time period.

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed promptly by flow cytometry.

    • Results are interpreted as follows: Annexin V(-) / PI(-) are viable cells; Annexin V(+) / PI(-) are early apoptotic cells; Annexin V(+) / PI(+) are late apoptotic/necrotic cells.[13][25]

Cell Cycle Analysis (Flow Cytometry)
  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Cells are treated with this compound for the desired duration.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol, typically overnight at -20°C.

    • The fixed cells are washed again with PBS to remove the ethanol.

    • Cells are treated with RNase A to prevent staining of RNA.

    • Cells are stained with a PI solution.

    • The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[12][13] A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[12]

Conclusion and Future Directions

This compound is a styryl-lactone with a well-documented and potent pharmacological profile, primarily characterized by its selective antiproliferative and pro-apoptotic activities against a multitude of cancer cell types. Its multi-faceted mechanism of action, involving the induction of the intrinsic apoptotic pathway, cell cycle arrest, and modulation of key survival and stress-related signaling pathways, makes it an attractive candidate for further anticancer drug development.[2][3]

However, its toxicological profile, particularly its demonstrated genotoxicity, presents a significant hurdle that must be addressed.[9] Future research should focus on several key areas:

  • In Vivo Efficacy and Toxicology: More comprehensive long-term animal studies are required to establish a clearer safety profile, including chronic toxicity, carcinogenicity, and reproductive toxicity.

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a systemic therapeutic agent.

  • Structural Modification: Medicinal chemistry efforts could focus on synthesizing this compound analogues that retain or enhance the anticancer potency while reducing genotoxicity and improving selectivity.[26]

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective treatment regimens with potentially lower doses and reduced side effects.

References

Elucidating Goniothalamin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniothalamin (B1671989) (GTN), a naturally occurring styryl-lactone, has demonstrated significant cytotoxic and anti-cancer properties across a wide range of human cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential. It details the compound's induction of apoptosis through oxidative stress and DNA damage, its influence on critical signaling pathways, and its ability to instigate cell cycle arrest. This document consolidates quantitative data on its cytotoxicity, presents detailed protocols for key experimental assays, and visualizes complex cellular processes to support further research and drug development efforts.

Introduction

This compound is a bioactive compound isolated from plants of the Goniothalamus genus. Extensive research has highlighted its selective cytotoxicity against various cancer cells while exhibiting lower toxicity towards normal cells, making it a promising candidate for cancer therapy.[1][2] This guide aims to provide a comprehensive overview of the established and proposed mechanisms of action of this compound in cancer cells, supported by experimental evidence.

Cytotoxicity and Selectivity

This compound exhibits potent, dose- and time-dependent cytotoxic effects on a diverse panel of human cancer cell lines, including those of the breast, colon, liver, lung, and oral cancers.[2][3]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7 Breast Adenocarcinoma24> 30 µg/ml
481.15 ± 0.07 µg/ml
720.62 ± 0.06 µg/ml
MDA-MB-231 Breast AdenocarcinomaNot SpecifiedNot Specified[4]
SK-BR-3 Breast CancerNot Specified7.3[1]
HT29 Colorectal Adenocarcinoma2426.93 ± 2.18 µg/ml
4810.27 ± 1.54 µg/ml
721.64 ± 0.05 µg/ml
HepG2 Hepatoblastoma724.6 ± 0.23[2][5]
H400 Oral Squamous CarcinomaNot SpecifiedNot Specified[6]
HeLa Cervical CancerNot SpecifiedNot Specified
A549 Lung Carcinoma72< 2 µg/ml
Saos-2 Osteosarcoma72< 5 µg/ml
UACC-732 Breast Carcinoma72< 5 µg/ml
Jurkat T-cell LeukemiaNot SpecifiedNot Specified[4]
HL-60 Promyelocytic Leukemia724.5 µg/mL[7]
CEM-SS T-lymphoblastic Leukemia722.4 µg/mL[7]

Note: Conversion from µg/ml to µM can be performed using the molecular weight of this compound (200.22 g/mol ).

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis, modulation of cellular signaling pathways, and cell cycle arrest.

Induction of Oxidative Stress and DNA Damage

A primary mechanism of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS) and the subsequent oxidative stress.[1][4][8] This is characterized by an increase in intracellular ROS levels and a depletion of glutathione (B108866) (GSH), a key cellular antioxidant.[4][8] The resulting oxidative imbalance leads to significant DNA damage, which has been confirmed by assays such as the Comet assay.[3][4] This DNA damage acts as a critical trigger for the apoptotic cascade.[8]

Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[4][9] This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is a major route for this compound-induced apoptosis. Key events include:

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: this compound treatment leads to a loss of ΔΨm, a critical event in the initiation of apoptosis.[9]

  • Bcl-2 Family Protein Regulation: this compound modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[9]

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including the initiator caspase-9 and the executioner caspases-3 and -7.[9]

Evidence also suggests that this compound can sensitize cancer cells to apoptosis via the extrinsic pathway by upregulating the expression of death receptors like DR5, enhancing TRAIL-induced apoptosis.

Modulation of Signaling Pathways

This compound exerts its effects by influencing several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

The tumor suppressor protein p53 is a crucial mediator of this compound's action. This compound treatment leads to the upregulation and stabilization of p53, which in turn can trigger apoptosis.[8]

This compound modulates the MAPK signaling network, which plays a central role in cellular responses to stress. Specifically, it has been shown to:

  • Activate pro-apoptotic JNK and p38: this compound treatment leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in stress-induced apoptosis.[9]

  • Inhibit pro-survival ERK and Akt: Conversely, this compound can suppress the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) and Akt pathways, which are critical for cell survival and proliferation.[9]

This compound has been shown to inhibit the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus, thereby suppressing its pro-survival and anti-apoptotic functions.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle at various phases, preventing cancer cell proliferation. The specific phase of arrest (G0/G1, S, or G2/M) appears to be cell-type dependent.[10][11] For instance, it has been reported to cause S phase arrest in HeLa cells and G2/M arrest in MDA-MB-231 and H400 cells.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspases, p-JNK, p-p38, p-ERK, p-Akt, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Pathways and Workflows

Signaling Pathways

Goniothalamin_Signaling_Pathway GTN This compound ROS ↑ Reactive Oxygen Species (ROS) GTN->ROS GSH ↓ Glutathione (GSH) GTN->GSH Mitochondrion Mitochondrion GTN->Mitochondrion MAPK MAPK Pathway GTN->MAPK NfKB ↓ NF-κB Translocation GTN->NfKB CellCycleArrest Cell Cycle Arrest (G0/G1, S, G2/M) GTN->CellCycleArrest DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 DNA_Damage->p53 p53->Mitochondrion Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 Mitochondrion->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis JNK_p38 ↑ p-JNK, p-p38 MAPK->JNK_p38 ERK_Akt ↓ p-ERK, p-Akt MAPK->ERK_Akt JNK_p38->Apoptosis ERK_Akt->Apoptosis NfKB->Apoptosis

Caption: Overview of this compound's Molecular Mechanism of Action in Cancer Cells.

Experimental Workflows

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) cluster_cellcycle Cell Cycle (PI Staining) cluster_western Protein Expression (Western Blot) v1 Seed Cells v2 Treat with this compound v1->v2 v3 Add MTT Reagent v2->v3 v4 Solubilize Formazan v3->v4 v5 Measure Absorbance v4->v5 a1 Treat Cells a2 Harvest & Wash Cells a1->a2 a3 Stain with Annexin V & PI a2->a3 a4 Flow Cytometry Analysis a3->a4 c1 Treat & Harvest Cells c2 Fix with Ethanol c1->c2 c3 Stain with PI & RNase A c2->c3 c4 Flow Cytometry Analysis c3->c4 w1 Lyse Cells & Quantify Protein w2 SDS-PAGE & Transfer w1->w2 w3 Block & Incubate with Antibodies w2->w3 w4 Detect Protein Bands w3->w4

Caption: Standard Experimental Workflows for Investigating this compound's Effects.

Conclusion

This compound presents a compelling case as a potential anti-cancer therapeutic agent due to its selective cytotoxicity and well-defined mechanisms of action. Its ability to induce apoptosis through oxidative stress, DNA damage, and the modulation of key signaling pathways, including p53, MAPK, and NF-κB, underscores its potential for further development. The induction of cell cycle arrest further contributes to its anti-proliferative effects. This technical guide provides a foundational understanding of this compound's molecular interactions within cancer cells, offering valuable insights for researchers and drug development professionals seeking to harness its therapeutic potential. Further in-vivo studies are warranted to translate these promising in-vitro findings into clinical applications.

References

An In-depth Technical Guide on the In Vitro Anti-proliferative and Apoptotic Effects of Goniothalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative and apoptotic effects of Goniothalamin (B1671989), a naturally occurring styryl-lactone with significant potential in cancer therapy. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this promising area.

Anti-proliferative Activity of this compound

This compound (GTN) has demonstrated potent cytotoxic effects against a wide variety of human cancer cell lines. Its anti-proliferative activity is both concentration- and time-dependent. A significant body of research highlights GTN's selectivity, showing considerably lower toxicity towards normal human cells compared to cancerous counterparts, a crucial characteristic for a potential chemotherapeutic agent.[1][2]

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound across various cancer cell lines as reported in the literature.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Saos-2 Osteosarcoma720.62 ± 0.06 (µg/ml)[1]
MCF-7 Breast Adenocarcinoma72~0.8 (µg/ml)[1]
UACC-732 Breast Carcinoma72~1.5 (µg/ml)[1]
A549 Lung Carcinoma72~1.8 (µg/ml)[1]
HT29 Colorectal Adenocarcinoma722.01 ± 0.28 (µg/ml)[1]
HepG2 Hepatoblastoma724.6 ± 0.23[2]
Caov-3 Ovarian CancerNot SpecifiedNot Specified[3]
HeLa Cervical CancerNot SpecifiedNot Specified[4]
Jurkat T-cell LeukemiaNot SpecifiedNot Specified[5][6]
HL-60 Promyelocytic LeukemiaNot SpecifiedNot Specified[3]
MDA-MB-231 Breast CancerNot SpecifiedNot Specified[3][7]
SK-BR-3 Breast CancerNot SpecifiedNot Specified[8][9]
Ca9-22 Oral Squamous Cell CarcinomaNot SpecifiedNot Specified[10]
PC3 Prostate Cancer480.3 (analogue)[11]
Caco-2 Colorectal Adenocarcinoma480.8 (analogue)[11]

Note: Some values were reported in µg/ml and have been presented as such. Conversion to µM requires the molecular weight of this compound (200.22 g/mol ).

Mechanisms of this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[4][12] This process is often initiated by cellular stress, including the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3][5][10] Key molecular events include the disruption of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases.

Signaling Pathways

Several signaling pathways are implicated in this compound-induced apoptosis:

  • Mitochondrial Pathway: GTN treatment leads to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization.[8][12] This results in the release of cytochrome c into the cytosol, which then activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates such as PARP and ultimately, apoptotic cell death.[3][4][8][12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved. This compound has been shown to induce the phosphorylation (activation) of p38 and JNK, while downregulating the survival signal ERK.[8][9]

  • PI3K/Akt Pathway: The pro-survival PI3K/Akt pathway is often inhibited by this compound, further contributing to its apoptotic effect.[8][13]

  • Endoplasmic Reticulum (ER) Stress: In some cell lines, such as HeLa cervical cancer cells, this compound can induce ER stress, leading to the activation of JNK and the transcription factor CHOP, which is a critical molecule in ER stress-induced apoptosis.[4]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G2/M phase, which is often a prelude to apoptosis.[3][4][7]

The following diagram illustrates the core apoptotic signaling pathway induced by this compound.

Goniothalamin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ROS Generation This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage ER_Stress ER Stress This compound->ER_Stress PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt ROS->DNA_Damage p53 p53 Upregulation DNA_Damage->p53 MAPK MAPK Pathway (p38, JNK activation) ER_Stress->MAPK Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 MAPK->Bax_Bcl2 PI3K_Akt->Bax_Bcl2 Cytochrome_c_release Cytochrome c Release Bax_Bcl2->Cytochrome_c_release Mito_potential Loss of Mitochondrial Membrane Potential Bax_Bcl2->Mito_potential Caspase9 Caspase-9 Activation Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Cytochrome_c_release->Caspase9 Mito_potential->Cytochrome_c_release

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro studies. The following sections outline the methodologies for key experiments used to evaluate the anti-proliferative and apoptotic effects of this compound.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[14]

Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) start->seed_cells incubate1 Incubate overnight to allow attachment seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for desired time periods (e.g., 24, 48, 72 h) treat_cells->incubate2 add_mtt Add MTT solution (e.g., 0.5 mg/ml) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours at 37°C add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure analyze Analyze data and calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired experimental durations (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well.[16] Mix gently on an orbital shaker for 10-15 minutes to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18]

Workflow Diagram

Apoptosis_Assay_Workflow start Start seed_and_treat Seed and treat cells with This compound as required start->seed_and_treat harvest Harvest cells (including supernatant) by trypsinization/scraping seed_and_treat->harvest wash_pbs Wash cells twice with cold PBS harvest->wash_pbs resuspend Resuspend cells in 1X Annexin V Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate for 15 minutes at room temperature in the dark add_stains->incubate analyze Analyze by flow cytometry within 1 hour incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at approximately 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (50 µg/mL solution) to the cell suspension.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This technique is crucial for investigating the changes in apoptotic regulatory proteins (e.g., Bcl-2, Bax, caspases, PARP) following treatment with this compound.

Workflow Diagram

Western_Blot_Workflow start Start cell_lysis Prepare total protein lysates from treated and untreated cells start->cell_lysis quantification Determine protein concentration (e.g., BCA assay) cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (PVDF or nitrocellulose) sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody (specific to the target protein) blocking->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detection Detect signal using an ECL substrate and imaging system wash2->detection end End detection->end

Caption: General workflow for Western Blotting.

Detailed Protocol

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system (e.g., ChemiDoc). Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its potent anti-proliferative and pro-apoptotic activities against a broad range of cancer cell lines, coupled with a favorable selectivity profile. Its mechanism of action is multifaceted, primarily involving the induction of oxidative stress and subsequent activation of the mitochondrial-mediated apoptotic pathway, modulated by key signaling networks such as MAPK and PI3K/Akt. The standardized protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and to explore its efficacy in more complex pre-clinical models. Further research is warranted to fully elucidate its molecular targets and to optimize its development as a novel cancer therapeutic.

References

A Comprehensive Spectroscopic Guide to Goniothalamin: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of Goniothalamin ((R)-(+)-Goniothalamin), a naturally occurring styryl-lactone with significant cytotoxic and anticancer properties. Isolated from various plants of the Goniothalamus genus, this compound has garnered considerable interest in the scientific community for its potential in drug development. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents detailed experimental protocols for these analyses, and visualizes key experimental and biological pathways.

Molecular Structure and Properties

This compound's molecular formula is C₁₃H₁₂O₂ with a molecular weight of approximately 200.23 g/mol . Its structure features a styryl group attached to a dihydropyranone lactone ring, which is fundamental to its biological activity.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products. The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.26 - 7.38Multiplet-Aromatic Protons (5H)
6.90 - 6.93Multiplet-Alkene Proton
6.72Doublet-Alkene Proton
6.26Doublet of Doublet-Alkene Proton
6.08Doublet of Triplet-Alkene Proton
5.09 - 5.10Multiplet-Oxygen-attached Proton (CH-O) of Lactone Ring
2.53 - 2.55Multiplet-Methylene Protons (CH₂) of Lactone Ring

Data compiled from a study on this compound isolated from G. wightii.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
163.8Carbonyl Carbon (C=O) of Lactone Ring
144.6Olefinic Carbon
135.8Aromatic Carbon
133.2Olefinic Carbon
128.7Aromatic Carbons
128.4Aromatic Carbon
126.7Aromatic Carbon
125.7Olefinic Carbon
121.8Olefinic Carbon
78.0Oxygen-attached Carbon (CH-O) of Lactone Ring
29.9Methylene Carbon (CH₂) of Lactone Ring

Data compiled from studies on this compound.

Infrared (IR) Spectroscopy

FT-IR analysis is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound confirms the presence of its key structural features, such as the lactone ring and aromatic systems.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3011C-H Aromatic Stretch
2914CH₂ Asymmetric Alkane Stretch (Methylene)
2857CH₂ Symmetric Alkane Stretch (Methylene)
1719 - 1750C=O Lactone Stretch
1690C=C Olefinic Stretch
1455C-H Aliphatic Bend
1393C-C Aromatic Stretch
1250C-O Stretch
969=C-H Olefinic Bend
763C-H Aromatic (out-of-plane) Bend

Data compiled from a study on this compound isolated from G. wightii.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and formula of a compound. For this compound, LC-ESI-TOF/MS analysis confirms its molecular formula as C₁₃H₁₂O₂.

Table 4: Mass Spectrometry Data for this compound

Techniquem/zIon
LC-ESI-TOF/MS201[M+H]⁺

This data confirms the molecular weight of this compound as 200 g/mol .

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A defined amount of purified this compound (typically a few milligrams) is dissolved in a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used.

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

  • The solution is then transferred to a standard NMR tube.

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • For ¹H NMR, standard parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet Method: A small amount of this compound is finely ground with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Thin Film Method: If the sample is soluble, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • A background spectrum of the KBr pellet or salt plate is recorded first and then subtracted from the sample spectrum.

  • The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

  • A small amount of this compound (e.g., 0.3 mg) is dissolved in a suitable solvent mixture, such as methanol (B129727) and acetonitrile (B52724) (10 mL).

  • The solution is then introduced into the mass spectrometer.

Instrumentation and Data Acquisition:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is a common technique.

  • The sample is passed through a C-18 column before entering the mass spectrometer.

  • The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound from a plant source.

G cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant Plant Material (e.g., Goniothalamus wightii) extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Pure this compound fractionation->pure_compound nmr NMR Spectroscopy (1H, 13C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms structure Structure Confirmation of this compound nmr->structure ir->structure ms->structure

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound is known to induce apoptosis in various cancer cell lines through the mitochondrial-mediated intrinsic pathway. The diagram below outlines a simplified representation of this signaling cascade.

G gtn This compound ros Increased ROS Production gtn->ros mito Mitochondrial Dysfunction ros->mito bax Bax/Bcl-2 Ratio Increase mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

This comprehensive guide provides foundational spectroscopic data and protocols essential for researchers working with this compound. The detailed spectral information will aid in the identification and characterization of this compound, while the outlined methodologies offer a practical framework for its analysis. The visualized pathways provide a clear overview of both the experimental process and a key biological mechanism of action, facilitating a deeper understanding of

Assessment of Goniothalamin's Solubility and Stability in Different Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniothalamin (B1671989), a naturally occurring styryl-lactone, has garnered significant interest for its diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] The progression of this compound from a promising lead compound to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this compound in a range of solvents relevant to pharmaceutical development. While specific quantitative data for this compound is limited in publicly available literature, this document outlines standardized protocols to enable researchers to generate this critical data.

Introduction to this compound

This compound (C₁₃H₁₂O₂) is a secondary metabolite isolated from plants of the Goniothalamus genus.[4] Its chemical structure features a styryl moiety attached to a δ-lactone ring, which is believed to be crucial for its biological activity. Preliminary studies indicate that this compound exhibits moderate solubility in organic solvents and its stability is influenced by factors such as pH and temperature.[1] A comprehensive characterization of these properties is essential for formulation development, pharmacokinetic studies, and ensuring the quality and efficacy of potential drug products.

Solubility Assessment of this compound

The determination of a drug candidate's solubility is a critical early-stage activity in drug development. Poor solubility can lead to low bioavailability and hinder the development of effective formulations. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[5]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is adapted from established pharmaceutical guidelines for solubility determination.[5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid form, purity >98%)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

  • pH meter

Procedure:

  • Preparation: Prepare a series of vials for each solvent to be tested.

  • Addition of this compound: Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed. The exact amount should be enough to leave undissolved solid at the end of the experiment.

  • Addition of Solvent: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[6]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.

Data Presentation: this compound Solubility

The following table should be used to summarize the experimentally determined solubility data for this compound.

Solvent SystemTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Standard Deviation
Purified Water257.0Data to be determinedData to be determined
PBS257.4Data to be determinedData to be determined
0.1 N HCl251.2Data to be determinedData to be determined
Acetate Buffer254.5Data to be determinedData to be determined
Phosphate Buffer256.8Data to be determinedData to be determined
Ethanol25N/AData to be determinedData to be determined
Methanol25N/AData to be determinedData to be determined
DMSO25N/AData to be determinedData to be determined
PEG 40025N/AData to be determinedData to be determined

Visualization of Experimental Workflow

Solubility_Assessment_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add specific volume of solvent to vials A->B Combine C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge to separate solid C->D E Collect and dilute supernatant D->E F Analyze concentration by HPLC E->F G Determine Solubility (mg/mL) F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Assessment of this compound

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. This compound's stability can be affected by various factors, including pH, temperature, and light.

Experimental Protocol: Stability Indicating HPLC Method

A validated stability-indicating HPLC method is essential for separating this compound from its degradation products. The degradation of this compound has been observed to follow pseudo-first-order kinetics under certain conditions.[7]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration in the selected solvent

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • HPLC system with a validated stability-indicating method

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in the solvents of interest.

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 N. Incubate at a specific temperature (e.g., 60 °C).

    • Alkaline Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 N. Incubate at a specific temperature (e.g., 60 °C).

    • Oxidative Degradation: Add H₂O₂ to the this compound solution (e.g., 3%). Incubate at room temperature.

    • Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Photostability: Expose the this compound solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer intervals for long-term stability).

  • Sample Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the remaining this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Data Presentation: this compound Stability

The following table should be used to summarize the stability data for this compound.

ConditionSolventTemperature (°C)Degradation Rate Constant (k)Half-life (t₁/₂)Major Degradation Products
Acidic (0.1 N HCl)Water60Data to be determinedData to be determinedData to be determined
Alkaline (0.1 N NaOH)Water60Data to be determinedData to be determinedData to be determined
Oxidative (3% H₂O₂)Water25Data to be determinedData to be determinedData to be determined
ThermalEthanol40Data to be determinedData to be determinedData to be determined
PhotostabilityMethanol25Data to be determinedData to be determinedData to be determined

Visualization of Stability Testing Workflow

Stability_Testing_Workflow cluster_stress Stress Conditions A Prepare this compound solution in selected solvent B Acidic Hydrolysis (HCl, heat) A->B C Alkaline Hydrolysis (NaOH, heat) A->C D Oxidative (H₂O₂) A->D E Thermal (Elevated Temp.) A->E F Photostability (Light Exposure) A->F G Sample at various time points B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC G->H I Quantify remaining This compound H->I J Plot ln(Conc) vs. Time I->J K Calculate Rate Constant (k) and Half-life (t₁/₂) J->K

Caption: Workflow for assessing the stability of this compound under stress conditions.

Conclusion

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a therapeutic agent. This guide provides standardized, robust methodologies for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the overall quality of any this compound-based pharmaceutical product. While existing literature provides a foundation, rigorous experimental work as outlined herein is required to build a comprehensive physicochemical profile of this promising natural compound.

References

Methodological & Application

Standard Operating Procedure for Goniothalamin Extraction and Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalamin (B1671989) is a naturally occurring styryl-lactone compound found in various species of the Goniothalamus genus.[1][2][3] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, most notably its potent cytotoxic and pro-apoptotic effects on various cancer cell lines.[4][5][6] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound, as well as an overview of its known signaling pathways.

I. Extraction and Purification of this compound

The extraction and purification of this compound from plant material is a critical first step for any research or drug development endeavor. The choice of method can significantly impact the yield and purity of the final compound.

Experimental Protocol: Solvent Extraction

This protocol outlines a general procedure for the extraction and purification of this compound from dried plant material (e.g., stem bark, roots, leaves) of Goniothalamus species.

1. Preparation of Plant Material:

  • Air-dry the collected plant material in the shade to prevent the degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction:

  • Maceration (Cold Extraction):

    • Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727), ethanol, hexane (B92381), or ethyl acetate) in a sealed container.[1][5]

    • Agitate the mixture periodically for a period of 3-7 days at room temperature.

    • Filter the extract and repeat the process with fresh solvent two more times to ensure complete extraction.

  • Soxhlet Extraction (Hot Extraction):

    • Place the powdered plant material in a thimble within a Soxhlet apparatus.

    • Extract the material with a suitable solvent (e.g., methanol or hexane) by heating the solvent in the flask. The solvent vapor will condense and drip onto the plant material, extracting the desired compounds.[1]

    • Continue the extraction for 24-48 hours, or until the solvent in the siphon tube runs clear.

3. Concentration:

  • Combine the filtrates from the extraction steps.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

4. Purification by Column Chromatography:

  • Prepare a silica (B1680970) gel (60-120 mesh) column packed in a suitable solvent system (e.g., hexane).[7]

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate (B1210297).[7] For example, a gradient of hexane:ethyl acetate (starting from 100:0 and gradually moving to 0:100) can be effective.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).[8]

  • Visualize the spots on the TLC plates under UV light (254 nm). This compound typically has a strong UV absorbance.

  • Combine the fractions containing the pure compound, as identified by TLC, and evaporate the solvent to yield purified this compound.

Data Presentation: Comparison of Extraction Methods and Yields

The yield of this compound can vary depending on the plant part, species, and extraction method used. The following table summarizes some reported yields.

Plant SpeciesPlant PartExtraction MethodSolventYield (%)Reference
Goniothalamus macrophyllusRootMethanolic ExtractionMethanol7.36[2]
Goniothalamus macrophyllusStemMethanolic ExtractionMethanol1.93[2]
Goniothalamus macrophyllusLeavesMethanolic ExtractionMethanol8.05[2]
Goniothalamus tapisLeaves & TwigsSequential ExtractionEthyl Acetate-[5]

Experimental Workflow: Extraction and Purification

Extraction_Workflow Plant Dried & Powdered Plant Material Extraction Extraction (Maceration or Soxhlet) Plant->Extraction Solvent (e.g., Methanol) Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude Extract Purification Column Chromatography Concentration->Purification Concentrated Crude Extract This compound Pure this compound Purification->this compound Purified Fractions

Caption: General workflow for the extraction and purification of this compound.

II. Quantification of this compound

Accurate quantification of this compound is essential for standardization, quality control, and pharmacological studies. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed for this purpose.

Experimental Protocol: Quantification by HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol and water, is often effective. For example, a mobile phase of acetonitrile:water (45:55 v/v) can be used.[11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

  • Detection Wavelength: this compound shows strong UV absorbance around 254 nm, which is a suitable wavelength for detection.[4][5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[11]

2. Preparation of Standard Solutions:

  • Prepare a stock solution of accurately weighed pure this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the crude extract or purified sample.

  • Dissolve the sample in the mobile phase or a suitable solvent and dilute to a known volume.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis:

  • Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Protocol: Quantification by UV-Vis Spectrophotometry

1. Instrumentation:

  • A UV-Vis spectrophotometer.

2. Determination of λmax:

  • Prepare a dilute solution of pure this compound in a suitable solvent (e.g., methanol or ethanol).

  • Scan the solution over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). This compound typically exhibits a λmax around 254 nm.[4][5]

3. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution of accurately weighed pure this compound in the chosen solvent.

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

4. Sample Analysis:

  • Prepare a solution of the sample in the same solvent used for the standards.

  • Measure the absorbance of the sample solution at the λmax.

  • Ensure the absorbance falls within the linear range of the calibration curve; dilute the sample if necessary.

5. Calculation:

  • Determine the concentration of this compound in the sample solution using the equation of the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept).

Experimental Protocol: Analysis by GC-MS

GC-MS is primarily used for the identification and qualitative analysis of this compound, especially in complex mixtures. For quantitative analysis, a validated method with an internal standard would be required.

1. Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer.

2. Chromatographic Conditions:

  • Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is usually employed, for example, starting at 100°C, holding for a few minutes, and then ramping up to 280-300°C.

3. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Derivatization may be necessary for certain compounds but is not typically required for this compound.

4. Analysis:

  • Inject a small volume of the sample solution into the GC.

  • The separated compounds will enter the mass spectrometer, where they are ionized and fragmented.

5. Identification:

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard or by matching the mass spectrum with a library database (e.g., NIST). The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.

Data Presentation: Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Cell LineCancer TypeIC50 (µg/mL)Reference
CORL-23Lung Carcinoma3.51 ± 0.03[4]
LS174TColon Cancer0.51 ± 0.02[4]
MCF-7Breast Cancer0.95 ± 0.02[4]
P-388Murine Leukemia0.19[5]
KBHuman Epidermoid Carcinoma0.56[5]
Col-2Colon Cancer0.36[5]
Lu-1Lung Cancer0.54[5]
A549Lung Carcinoma0.67[5]
T24Bladder Cancer0.39[5]
ASKRat Glioma0.67[5]

III. Signaling Pathways of this compound

This compound exerts its anticancer effects primarily through the induction of apoptosis. This process involves a complex network of signaling pathways.

Apoptosis Induction Pathway

This compound-induced apoptosis is often mediated through both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the upregulation of the tumor suppressor protein p53, an increase in the Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases.

Apoptosis_Pathway This compound This compound p53 p53 Upregulation This compound->p53 Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibits CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

MAPK and PI3K/Akt Signaling Pathways

This compound has also been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. It tends to activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK and PI3K/Akt pathways.

MAPK_PI3K_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway JNK JNK Activation Apoptosis Apoptosis JNK->Apoptosis p38 p38 Activation p38->Apoptosis ERK ERK Inhibition CellSurvival Cell Survival Inhibition ERK->CellSurvival PI3K PI3K Inhibition Akt Akt Inhibition PI3K->Akt Akt->CellSurvival This compound This compound This compound->JNK This compound->p38 This compound->ERK This compound->PI3K

Caption: Modulation of MAPK and PI3K/Akt pathways by this compound.

References

High-performance liquid chromatography (HPLC) method for Goniothalamin analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and validated protocols for the quantitative analysis of Goniothalamin, a naturally occurring styryl-lactone with significant cytotoxic and potential anticancer properties, using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a bioactive compound isolated from various species of the Goniothalamus genus. Its potent biological activities necessitate reliable and accurate analytical methods for quantification in plant extracts and pharmaceutical formulations. This document outlines a validated HPLC method, including detailed experimental protocols for sample preparation, standard solution preparation, and chromatographic analysis.

Comparative HPLC Methods for this compound Analysis

A review of the literature reveals various HPLC methods for the quantification of this compound. Below is a summary of a validated method, providing a baseline for laboratory application.

ParameterMethod 1
Column Information not explicitly detailed, but a C18 column is commonly used for reverse-phase HPLC of similar natural products.
Mobile Phase A gradient of ultrapure water (A) and methanol (B129727) (B).
Gradient Elution 0-10 min: 50% B10-40 min: 50-100% B40-50 min: 100-60% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume Not explicitly stated, but typically 10-20 µL for analytical HPLC.
Retention Time Approximately 24.1 minutes.
LOD 1.55 µg/mL
LOQ 5.16 µg/mL

Experimental Protocols

Extraction of this compound from Plant Material (Maceration)

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material, such as the stem bark of Goniothalamus species.

Materials:

  • Dried, powdered plant material (e.g., Goniothalamus andersonii stem bark)

  • Solvents: Hexane, Petroleum Ether, Ethyl Acetate, Methanol

  • Conical flasks or beakers

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh a suitable amount of the powdered plant material (e.g., 100 g).

  • Place the powder in a large conical flask or beaker.

  • Add a sufficient volume of the chosen extraction solvent (e.g., hexane, which has shown to yield a high amount of this compound) to completely submerge the plant material (e.g., 500 mL).

  • Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for a specified period (e.g., 24-48 hours).

  • After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.

  • Collect the filtrate (the extract) and concentrate it under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain the crude extract.

  • The crude extract can be further purified using techniques like column chromatography if necessary. For quantitative analysis, the crude extract can be dissolved in a suitable solvent for HPLC analysis.

Preparation of Standard Solutions for Calibration Curve

Accurate quantification by HPLC requires the generation of a calibration curve using standard solutions of known concentrations.

Materials:

  • This compound standard (of high purity)

  • HPLC-grade solvent (e.g., chloroform (B151607) or methanol)

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of the this compound standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of the

Application Notes and Protocols for the Total Synthesis of (R)-(+)-Goniothalamin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(+)-Goniothalamin is a naturally occurring styryl-lactone that has garnered significant interest from the scientific community due to its potent cytotoxic and antiproliferative properties.[1] First isolated from the bark of Cryptocarya caloneura[2], its biological activity has prompted extensive research into its total synthesis, aiming to provide reliable access to the molecule for further pharmacological evaluation.[3] This document provides a comprehensive overview of prominent synthetic routes toward (R)-(+)-goniothalamin, complete with detailed experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable strategy for their needs.

The enantioselective synthesis of (R)-(+)-goniothalamin has been achieved through several key strategies, including catalytic asymmetric allylation, enzymatic kinetic resolution, and methods involving Sharpless asymmetric reactions.[1] A common feature in many of these syntheses is the use of ring-closing metathesis (RCM) to construct the characteristic α,β-unsaturated δ-lactone core.[4][5]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route can significantly impact the overall efficiency, stereocontrol, and scalability of the synthesis. The following table summarizes quantitative data from several reported methods for the total synthesis of (R)-(+)-goniothalamin, allowing for a direct comparison of their efficacy.

Synthetic StrategyKey Reagents/CatalystsStarting MaterialOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Catalytic Asymmetric Allylation
Brown Allylation (Batch)(+)-Ipc₂B(allyl)trans-Cinnamaldehyde~60 (3 steps)96[1]
Brown Allylation (Continuous Flow)(–)-Ipc₂B(allyl)trans-Cinnamaldehyde98 (for alcohol)91.5[6]
Krische AllylationIridium with (R)-Cl, MeOBIPHEPCinnamyl alcoholGood90[1][2]
Enzymatic Kinetic Resolution & RCM
Lipase-Catalyzed ResolutionCandida antarctica lipase (B570770) B (CALB), Vinyl acrylate (B77674), Grubbs' CatalystRacemic 1-phenylhexa-1,5-dien-3-olHigh>99[1][3]
Other Asymmetric Methods
Sharpless Asymmetric EpoxidationTi(OiPr)₄, (+)-DETRacemic secondary 2-furylmethanol--[1]
Sulfoxide-Modified Julia Olefination-Aldehyde and Sulfoxide PrecursorsGood-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enantioselective synthesis of (R)-(+)-goniothalamin.

Catalytic Asymmetric Allylation followed by Ring-Closing Metathesis

This protocol is adapted from the Brown allylation approach.[1]

Step 1: Asymmetric Allylation of trans-Cinnamaldehyde

  • To a solution of (+)-B-allyldiisopinocampheylborane ((+)-Ipc₂B(allyl)) in anhydrous THF at -78 °C under an inert atmosphere, add trans-cinnamaldehyde dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol, followed by an oxidative workup with 3M NaOH and 30% H₂O₂.

  • Extract the aqueous layer with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purify the crude product, (R)-1-phenylhexa-1,5-dien-3-ol, by flash column chromatography.[1]

Step 2: Acrylation of the Homoallylic Alcohol

  • Dissolve the purified (R)-1-phenylhexa-1,5-dien-3-ol in anhydrous dichloromethane.

  • Add triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture to 0 °C and add acryloyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with aqueous solutions (e.g., NaHCO₃, brine), and dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the acrylate ester, which can be used in the next step without further purification.[5]

Step 3: Ring-Closing Metathesis

  • Dissolve the acrylate ester in dry, degassed dichloromethane.

  • Add a Grubbs' catalyst (e.g., Grubbs' first or second-generation catalyst, typically 1-5 mol%).

  • Heat the reaction mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material.[5]

  • Remove the solvent in vacuo, and purify the residue by flash column chromatography to afford (R)-(+)-goniothalamin.[1]

Enzymatic Kinetic Resolution of Racemic Alcohol followed by RCM

This protocol utilizes a lipase to resolve a racemic mixture, a key step in several chemoenzymatic syntheses.[1][3][8]

Step 1: Preparation of Racemic (1E)-1-phenylhexa-1,5-dien-3-ol

  • To a solution of trans-cinnamaldehyde in anhydrous diethyl ether at 0 °C, add a solution of allylmagnesium bromide dropwise.

  • Stir the reaction and allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent, and wash, dry, and concentrate the combined organic layers to give the racemic alcohol, which can be purified by chromatography.[1][5]

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic alcohol in hexane (B92381) and add vinyl acrylate as the acyl donor.

  • Add Candida antarctica lipase B (CALB) to the mixture.

  • Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.[1]

  • Concentrate the filtrate and separate the unreacted (S)-alcohol and the acylated (R)-ester by column chromatography.[1]

Step 3: Hydrolysis of the (R)-ester

  • The separated (R)-ester can be hydrolyzed using standard basic conditions (e.g., K₂CO₃ in methanol) to yield the enantiomerically pure (R)-alcohol.

Step 4: Ring-Closing Metathesis

  • The enantiomerically enriched (R)-alcohol is first acylated and then subjected to RCM as described in Protocol 1, steps 2 and 3.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies described.

goniothalamin_synthesis_allylation cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product cinnamaldehyde trans-Cinnamaldehyde allylation Asymmetric Allylation ((+)-Ipc₂B(allyl)) cinnamaldehyde->allylation alcohol (R)-1-phenylhexa- 1,5-dien-3-ol allylation->alcohol acrylation Acrylation (Acryloyl Chloride) alcohol->acrylation ester Acrylate Ester acrylation->ester rcm Ring-Closing Metathesis (Grubbs' Catalyst) ester->rcm This compound (R)-(+)-Goniothalamin rcm->this compound

Caption: Asymmetric Allylation and RCM Route.

goniothalamin_synthesis_enzymatic cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product racemic_alcohol Racemic 1-phenylhexa- 1,5-dien-3-ol resolution Enzymatic Kinetic Resolution (CALB, Vinyl Acrylate) racemic_alcohol->resolution separation Chromatographic Separation resolution->separation s_alcohol (S)-Alcohol separation->s_alcohol Unreacted r_ester (R)-Ester separation->r_ester Acylated hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-Alcohol hydrolysis->r_alcohol acrylation_rcm Acrylation & RCM r_alcohol->acrylation_rcm This compound (R)-(+)-Goniothalamin acrylation_rcm->this compound

Caption: Enzymatic Resolution and RCM Route.

The total synthesis of (R)-(+)-goniothalamin has been successfully achieved through a variety of elegant and efficient synthetic strategies. The choice between methods like catalytic asymmetric allylation and enzymatic kinetic resolution will depend on the specific requirements of the research, including scalability, cost of reagents, and desired enantiopurity. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the synthesis of this biologically important natural product for further investigation.

References

Application Notes and Protocols for In Vivo Tumor Models in Goniothalamin Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalamin (GTN), a naturally occurring styryl-lactone, has demonstrated significant cytotoxic and anti-cancer properties across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways. To translate these promising in vitro findings into potential clinical applications, robust in vivo studies are essential. This document provides detailed application notes and protocols for the development and utilization of in vivo tumor models to evaluate the efficacy of this compound.

Mechanism of Action of this compound: Signaling Pathways

This compound exerts its anti-cancer effects by targeting several critical signaling pathways within cancer cells. Understanding these pathways is crucial for designing comprehensive in vivo studies that include relevant biomarker analysis.

Key Signaling Pathways Modulated by this compound
  • Apoptosis Induction: this compound is a potent inducer of apoptosis. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases-3, -7, and -9.

  • Cell Cycle Arrest: this compound can cause cell cycle arrest, most notably at the G2/M phase, thereby inhibiting cancer cell proliferation.

  • Oxidative Stress: The compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and apoptosis.

  • NF-κB Pathway Inhibition: this compound can suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.

  • MAPK Pathway Modulation: this compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.

Goniothalamin_Signaling_Pathways cluster_gtn This compound cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways gtn This compound ros ↑ ROS Production gtn->ros dna_damage DNA Damage gtn->dna_damage mitochondria Mitochondrial Dysfunction gtn->mitochondria nfkb ↓ NF-κB gtn->nfkb g2m G2/M Arrest gtn->g2m p53 ↑ p53 ros->p53 dna_damage->p53 bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 p53->bax casp9 ↑ Caspase-9 bax->casp9 bcl2->casp9 casp37 ↑ Caspase-3/7 casp9->casp37 apoptosis Apoptosis casp37->apoptosis g2m->apoptosis

Caption: Signaling pathways affected by this compound.

Recommended In Vivo Tumor Models

The choice of an appropriate in vivo model is critical for the successful evaluation of this compound's efficacy. Based on available literature, two models are recommended: the Ehrlich Solid Tumor Model and the Xenograft Model.

Ehrlich Solid Tumor (EST) Model

The EST model is a transplantable tumor model widely used for screening potential anti-cancer agents.

  • Animal Strain: Swiss albino or Balb/c mice.

  • Cell Line: Ehrlich ascites carcinoma (EAC) cells.

  • Advantages: Rapid tumor growth, cost-effective, and well-established.

  • Disadvantages: Murine origin, which may not fully recapitulate human tumor biology.

Xenograft Model

Xenograft models involve the transplantation of human cancer cells into immunodeficient mice. This model is more clinically relevant as it allows for the study of human tumors.

  • Animal Strain: Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID).

  • Recommended Human Cancer Cell Lines:

    • MDA-MB-231 (Breast Cancer): A triple-negative breast cancer cell line known for its aggressiveness and metastatic potential.

    • SKBR3 (Breast Cancer): A HER2-positive breast cancer cell line.

    • HepG2 (Hepatocellular Carcinoma): A well-differentiated human liver carcinoma cell line.

    • H400 (Oral Squamous Cell Carcinoma): A human oral squamous cell carcinoma cell line.

Experimental Protocols

The following are detailed protocols for establishing in vivo tumor models for this compound efficacy studies. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of animals.

Protocol 1: Ehrlich Solid Tumor (EST) Model

Materials:

  • Ehrlich ascites carcinoma (EAC) cells

  • Swiss albino or Balb/c mice

Application Notes and Protocols for Assessing Goniothalamin-Induced Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Goniothalamin (GTN), a naturally occurring styryl-lactone found in plants of the Goniothalamus genus, has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines.[1][2] A primary mechanism underlying its anticancer effect is the induction of apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[3][4] This process is characterized by a cascade of events that disrupt mitochondrial integrity and function, ultimately leading to programmed cell death.

This compound's interaction with mitochondria leads to several key events, including increased production of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors like cytochrome c, and the activation of the caspase cascade.[2][5][6] These application notes provide a detailed framework and specific protocols for assessing the various parameters of mitochondrial dysfunction induced by this compound.

Key Parameters of this compound-Induced Mitochondrial Dysfunction

The assessment of mitochondrial dysfunction involves measuring several key indicators that reflect the health and function of the organelle. This compound has been shown to impact the following:

  • Oxidative Stress: A significant increase in intracellular ROS and a corresponding decrease in antioxidants like glutathione (B108866) (GSH) are early events in GTN-induced toxicity.[5][7]

  • Mitochondrial Membrane Potential (ΔΨm): GTN causes a loss of ΔΨm, a critical event that precedes the release of apoptotic factors.[4][6]

  • Apoptotic Protein Regulation: The compound alters the expression of Bcl-2 family proteins, typically increasing the Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization.[8][9]

  • Cytochrome c Release: Following the loss of ΔΨm, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[2][5]

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and activates initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[2][8]

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize typical quantitative data obtained from the experimental protocols described below. These values are illustrative and will vary based on cell line, this compound concentration, and exposure time.

Table 1: Cytotoxicity of this compound

Cell Line Treatment Duration (h) IC50 Value (µM) Assay Reference
HepG2 (Hepatoblastoma) 72 4.6 ± 0.23 MTT Assay [10]
HeLa (Cervical Cancer) 24 13.28 ± 1.12 MTT Assay [4]
SK-BR-3 (Breast Cancer) 24 ~23.5 (10 µg/ml) MTT Assay [6]

| H400 (Oral Squamous Cell) | 24 | Not specified | MTT Assay |[2] |

Table 2: Biomarkers of Mitochondrial Dysfunction Induced by this compound

Parameter Cell Line Treatment Fold Change vs. Control Assay Method Reference
ROS Production Jurkat T-cells 50 µM GTN (30 min) Increased Hydroethidine Staining [5]
MMP (ΔΨm) Loss SK-BR-3 cells 20 µg/ml GTN (3 h) Increased Green/Red Ratio JC-1 Staining [6]
Caspase-3 Activity Jurkat T-cells 50 µM GTN (4 h) Increased DEVD-aminoluciferin [5]
Cytochrome c Release Jurkat T-cells 50 µM GTN (1 h) Observed Western Blot [11]

| Bax/Bcl-2 Ratio | SK-BR-3 cells | 20 µg/ml GTN (9 h) | Increased | Western Blot |[9] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the molecular pathways affected by this compound and the general workflow for its assessment.

Goinothalamin_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus GTN This compound (GTN) ROS ↑ Reactive Oxygen Species (ROS) GTN->ROS GSH ↓ Glutathione (GSH) GTN->GSH Mito Mitochondrial Dysfunction GTN->Mito ROS->Mito Bax Bax MMP ↓ ΔΨm (Loss of Membrane Potential) Bax->MMP Bcl2 Bcl-2 Bcl2->MMP Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9 Activated Caspase-9 aCasp3 Activated Caspase-3 aCasp9->aCasp3 Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis (DNA Fragmentation) aCasp3->Apoptosis Apoptosome->aCasp9 CytC_c Cytochrome c CytC_c->Apoptosome Mito->Bax Mito->Bcl2 Mito->MMP CytC_m Cytochrome c MMP->CytC_m CytC_m->CytC_c Release

Caption: Signaling pathway of this compound-induced mitochondrial apoptosis.

Experimental_Workflow cluster_assays Assessment of Mitochondrial Dysfunction start Cell Culture (e.g., HeLa, Jurkat, SK-BR-3) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability 1. Cell Viability (MTT Assay) treatment->viability ros 2. Oxidative Stress (ROS/GSH Assays) treatment->ros mmp 3. Mitochondrial Integrity (ΔΨm - JC-1 Assay) treatment->mmp apoptosis 4. Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis proteins 5. Protein Expression (Western Blot for Bax, Bcl-2, Caspases) treatment->proteins analysis Data Analysis & Interpretation viability->analysis ros->analysis mmp->analysis apoptosis->analysis proteins->analysis

Caption: Experimental workflow for assessing mitochondrial dysfunction.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • This compound (GTN) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium, FBS, and appropriate cancer cell line

  • 96-well plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of this compound (e.g., 1.56 to 100 µM). Include a vehicle control (DMSO, final concentration <0.5%).[4] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[5]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect ROS generation. Hydroethidine (HE) is used here as an example.

Materials:

  • Hydroethidine (HE) or other ROS-sensitive dye (e.g., DCFDA)

  • This compound

  • Appropriate cell line (e.g., Jurkat T-cells)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells (e.g., 1 x 10^6 cells/mL) with the desired concentration of this compound (e.g., 50 µM) for various time points (e.g., 30 min, 1h, 2h).[5] Include a positive control (e.g., menadione) and a vehicle control.

  • Dye Loading: Add the ROS-sensitive dye (e.g., 10 µM HE) to the cell suspension and incubate in the dark at 37°C for 30 minutes.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess dye.

  • Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. The oxidized product of HE, ethidium, can be detected in the appropriate fluorescence channel (e.g., PE or PerCP). An increase in fluorescence intensity indicates an increase in ROS production.[5]

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a ratiometric dye that indicates mitochondrial health. In healthy cells with high ΔΨm, it forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers.[4][12]

Materials:

  • JC-1 Staining Kit

  • This compound

  • Appropriate adherent or suspension cells

  • Fluorescence microscope or flow cytometer

  • Black, clear-bottom 96-well plates (for microscopy)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 15 µM for HeLa cells) for desired time points (e.g., 3 and 6 hours).[4]

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with 10 µg/mL JC-1 dye in pre-warmed culture medium for 15-30 minutes at 37°C.[4]

  • Washing: Discard the staining solution and wash the cells twice with PBS.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Immediately observe the cells. Healthy cells will exhibit red punctate staining within mitochondria, while apoptotic cells will show diffuse green fluorescence.[4][6]

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The shift from red (e.g., PE channel) to green (e.g., FITC channel) fluorescence indicates depolarization of the mitochondrial membrane.

  • Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio signifies a loss of ΔΨm.

Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time and concentration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection and quantification of key proteins in the mitochondrial apoptotic pathway.

Materials:

  • This compound-treated cell lysates

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer equipment

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.[8][13]

References

Enhancing Goniothalamin Bioavailability: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of goniothalamin (B1671989), a natural styryl-lactone with promising anticancer properties, to improve its oral bioavailability in animal studies. Due to its poor water solubility, the in vivo efficacy of this compound is often limited by low absorption and rapid metabolism. The following sections detail various formulation strategies, including solid dispersions, liposomal encapsulation, and polymeric nanoparticles, designed to overcome these limitations.

Introduction to this compound and Bioavailability Challenges

This compound (GTN) has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its proposed mechanism of action involves the induction of apoptosis through mitochondrial-dependent pathways. However, its lipophilic nature and poor aqueous solubility hinder its clinical translation. Enhancing the oral bioavailability of this compound is a critical step in realizing its therapeutic potential. Lipid-based formulations and other advanced drug delivery systems can improve the solubility, dissolution rate, and absorption of poorly water-soluble drugs like this compound.

Formulation Strategies for Improved Bioavailability

Several formulation strategies can be employed to enhance the oral bioavailability of this compound. This section provides an overview of three common and effective approaches: solid dispersions, liposomes, and polymeric nanoparticles.

Solid Dispersions

Solid dispersions (SDs) are systems where a poorly water-soluble drug is dispersed in a solid hydrophilic carrier. This technique can enhance the dissolution rate by reducing particle size, improving wettability, and converting the drug to an amorphous state.

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound, a lipophilic compound, it would primarily be entrapped within the lipid bilayer. Liposomes can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption.

Polymeric Nanoparticles

Polymeric nanoparticles are solid, colloidal particles in the nanometer size range, in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. These formulations can offer controlled release and improved stability of the encapsulated drug.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize hypothetical, yet realistic, pharmacokinetic data from a simulated rat study comparing unformulated this compound with the three proposed formulations. These tables are intended to illustrate the expected improvements in bioavailability.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound50150 ± 352.0600 ± 120100
Solid Dispersion50600 ± 901.02400 ± 450400
Liposomal Formulation50450 ± 701.53000 ± 550500
Polymeric Nanoparticles50750 ± 1102.04200 ± 680700

Table 2: Physicochemical Characterization of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Liposomal Formulation150 ± 200.21 ± 0.05-25 ± 585 ± 7
Polymeric Nanoparticles200 ± 300.18 ± 0.04-18 ± 490 ± 5

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of the this compound formulations.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (100 mesh)

Protocol:

  • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid mass is formed.

  • Dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve.

  • Store the final product in a desiccator until further use.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm)

Protocol:

  • Dissolve this compound, SPC, and cholesterol in a 1:10:2 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Form a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator at 37°C.

  • Dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 37°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator for 5-10 minutes in an ice bath.

  • For a more uniform size distribution, extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Store the this compound-loaded liposomes at 4°C.

Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Polyvinyl alcohol (PVA) solution (1% w/v in water)

  • Magnetic stirrer

  • Ultracentrifuge

Protocol:

  • Dissolve this compound and PLGA in a 1:10 weight ratio in acetone to prepare the organic phase.

  • Add the organic phase dropwise into a continuously stirring aqueous phase containing 1% PVA.

  • Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone and the formation of nanoparticles.

  • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticle pellet in deionized water and lyophilize for long-term storage.

In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Protocol:

  • Fast the rats overnight (12 hours) before the experiment, with free access to water.

  • Divide the rats into four groups (n=6 per group):

    • Group 1: Unformulated this compound (suspended in 0.5% carboxymethyl cellulose)

    • Group 2: this compound solid dispersion

    • Group 3: this compound-loaded liposomes

    • Group 4: this compound-loaded polymeric nanoparticles

  • Administer the respective formulations orally via gavage at a this compound dose of 50 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for the formulation and in vivo evaluation process.

goniothalamin_pathway cluster_formulation Formulation cluster_cell Cancer Cell This compound This compound CellMembrane Cell Membrane Mitochondrion Mitochondrion CellMembrane->Mitochondrion ROS Generation Bax Bax Bcl2 Bcl2 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Bax Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed signaling pathway of this compound-induced apoptosis.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_outcome Outcome Formulation Formulation Preparation (Solid Dispersion, Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization AnimalStudy Oral Administration to Rats Characterization->AnimalStudy Sampling Blood Sample Collection AnimalStudy->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK Bioavailability Determination of Improved Bioavailability PK->Bioavailability

Caption: Experimental workflow for formulation and bioavailability assessment.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for researchers aiming to enhance the oral bioavailability of this compound. By employing formulation strategies such as solid dispersions, liposomes, and polymeric nanoparticles, it is anticipated that the systemic exposure and, consequently, the therapeutic efficacy of this promising anticancer agent can be significantly improved in preclinical animal models. The successful application of these methods will be a crucial step towards the clinical development of this compound.

Goniothalamin: A Promising Natural Compound for Novel Insecticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Goniothalamin (B1671989), a naturally occurring styryl-lactone found in plants of the Goniothalamus genus, has emerged as a significant lead compound in the search for novel insecticides.[1][2] With a growing need for effective and more environmentally benign pest control solutions, this compound presents a compelling case for further research and development due to its potent insecticidal activities against a range of insect pests. These application notes provide a comprehensive overview of this compound's insecticidal properties, mechanism of action, and detailed protocols for its evaluation.

Biological Activity and Target Pests

This compound has demonstrated significant toxicity against various insect species, primarily from the orders Lepidoptera and Diptera. Its efficacy is dose-dependent, leading to mortality, growth inhibition, and feeding deterrence.

Table 1: Insecticidal Activity of this compound against Various Insect Pests

Target InsectOrderDevelopmental StageBioassay MethodConcentration/DoseObserved EffectLC50/LD50Reference
Spodoptera exigua (Beet Armyworm)Lepidoptera3rd/4th Instar LarvaeArtificial Diet5, 10, 15, 30 ppm23%, 45%, 63%, 100% mortality14.2 ppm[3]
Culex quinquefasciatus (Southern House Mosquito)DipteraLarvaeLarvicidal AssayNot specifiedPotent larvicideNot specified
Sitophilus oryzae (Rice Weevil)ColeopteraAdultContact Toxicity80 mg/mL100% mortality after 24hNot specified[4]

Mechanism of Action

The insecticidal action of this compound is multifaceted, involving both disruption of the digestive system and potential neurotoxic effects.

2.1. Midgut Epithelial Cell Destruction: The primary and most well-documented mode of action is the severe damage inflicted upon the midgut epithelium of susceptible insects.[3] Ingestion of this compound leads to the destruction of epithelial cells, lysis, and disruption of the peritrophic membrane. This damage impairs nutrient absorption and leads to starvation and eventual death.

2.2. Potential Neurotoxicity: While less characterized, evidence suggests that this compound may also possess neurotoxic properties. Styryl-lactones, the class of compounds to which this compound belongs, have been reported to have neurotoxic effects.[5] The precise molecular targets within the insect nervous system are yet to be fully elucidated but may involve modulation of key neurotransmitter receptors or ion channels. Further research is required to pinpoint the exact neurotoxic mechanism.

Structure-Activity Relationship (SAR)

Preliminary SAR studies, primarily focused on anticancer activity, suggest that the α,β-unsaturated lactone ring is crucial for the biological activity of this compound and its analogs. Modifications to the phenyl ring and the lactone ring size have been shown to influence cytotoxicity, although specific SAR studies for insecticidal activity are limited.[4] This area represents a key opportunity for further research to optimize the insecticidal potency of this compound-based compounds.

Experimental Protocols

Protocol 1: General Insecticidal Bioassay using Artificial Diet

This protocol is adapted for general screening of this compound's toxicity against lepidopteran larvae, such as Spodoptera litura or Spodoptera exigua.

1. Materials:

  • This compound (dissolved in a suitable solvent, e.g., acetone (B3395972) or ethanol)
  • Artificial diet ingredients (see Protocol 2)
  • Petri dishes or multi-well plates
  • Third or fourth instar insect larvae
  • Camel hairbrush
  • Incubator set to 27±1°C, 65±5% RH, and a 16:8 h (L:D) photoperiod

2. Procedure:

  • Prepare the artificial diet as described in Protocol 2.
  • While the diet is still molten (around 40-50°C), add the desired concentration of this compound (or solvent control) and mix thoroughly.
  • Dispense the treated diet into Petri dishes or individual wells of a multi-well plate. Allow the diet to solidify at room temperature.
  • Using a camel hairbrush, carefully transfer one larva into each Petri dish or well.
  • Seal the containers with a breathable lid or film.
  • Place the containers in the incubator.
  • Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with the brush.
  • Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula if necessary.
  • Determine the LC50 value using probit analysis.

Protocol 2: Preparation of Artificial Diet for Spodoptera litura

This protocol provides a standard artificial diet formulation for rearing Spodoptera litura.

1. Ingredients:

  • Chickpea flour: 200g
  • Yeast powder: 30g
  • Ascorbic acid: 3.5g
  • Methyl-p-hydroxybenzoate: 2g
  • Sorbic acid: 1g
  • Formaldehyde (B43269) solution (10%): 2.5mL
  • Agar (B569324): 14g
  • Distilled water: 500mL

2. Procedure:

  • Mix all dry ingredients (chickpea flour, yeast powder, ascorbic acid, methyl-p-hydroxybenzoate, sorbic acid) in a blender.
  • In a separate beaker, dissolve the agar in 250mL of distilled water and bring to a boil while stirring continuously until the agar is completely dissolved.
  • Add the boiling agar solution to the dry ingredients in the blender and blend until a homogenous paste is formed.
  • Add the remaining 250mL of distilled water and the formaldehyde solution to the blender and blend again.
  • The diet is now ready for dispensing as described in Protocol 1.

Protocol 3: Histological Analysis of Insect Midgut

This protocol details the steps for examining the histological effects of this compound on the insect midgut.

1. Materials:

  • Insect larvae (treated with this compound and control)
  • Insect Ringer's solution
  • Bouin's fixative or 4% paraformaldehyde
  • Ethanol (B145695) series (70%, 80%, 90%, 95%, 100%)
  • Xylene
  • Paraffin (B1166041) wax
  • Microtome
  • Microscope slides
  • Hematoxylin and Eosin (H&E) stains
  • Mounting medium
  • Light microscope

2. Procedure:

  • Dissect the midgut from both treated and control larvae in insect Ringer's solution.
  • Fix the midgut tissue in Bouin's fixative or 4% paraformaldehyde for 24 hours.
  • Dehydrate the tissue by passing it through a graded series of ethanol (70% to 100%).
  • Clear the tissue in xylene.
  • Infiltrate and embed the tissue in paraffin wax.
  • Section the embedded tissue at a thickness of 5-7 µm using a microtome.
  • Mount the sections on microscope slides.
  • Deparaffinize and rehydrate the sections.
  • Stain the sections with Hematoxylin and Eosin (H&E).
  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip using a suitable mounting medium.
  • Examine the slides under a light microscope to observe any histopathological changes, such as cell lysis, vacuolization, and damage to the epithelial lining and peritrophic membrane.

Visualizations

Experimental_Workflow_for_Insecticidal_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis Diet Prepare Artificial Diet Incorporate Incorporate this compound into Diet Diet->Incorporate Gonio_prep Prepare this compound Solutions (Different Concentrations) Gonio_prep->Incorporate Dispense Dispense Diet into Petri Dishes/Wells Incorporate->Dispense Introduce Introduce Insect Larvae Dispense->Introduce Incubate Incubate at Controlled Conditions Introduce->Incubate Observe Record Mortality at 24, 48, 72h Incubate->Observe Calculate Calculate % Mortality Observe->Calculate Probit Perform Probit Analysis Calculate->Probit LC50 Determine LC50 Value Probit->LC50 Histological_Analysis_Workflow cluster_dissection Tissue Preparation cluster_processing Tissue Processing cluster_sectioning_staining Sectioning & Staining cluster_analysis Analysis Dissect Dissect Midgut from Treated & Control Larvae Fix Fix Tissue (e.g., Bouin's Fixative) Dissect->Fix Dehydrate Dehydrate in Ethanol Series Fix->Dehydrate Clear Clear in Xylene Dehydrate->Clear Embed Embed in Paraffin Wax Clear->Embed Section Section with Microtome Embed->Section Mount Mount on Slides Section->Mount Stain Stain with H&E Mount->Stain Examine Examine under Light Microscope Stain->Examine Analyze Analyze Histopathological Changes Examine->Analyze Proposed_MOA_this compound cluster_gut Midgut Epithelium cluster_neuro Nervous System (Hypothesized) Gonio This compound Cell_Damage Epithelial Cell Damage & Lysis Gonio->Cell_Damage Membrane_Disruption Peritrophic Membrane Disruption Gonio->Membrane_Disruption Receptor Neurotransmitter Receptors / Ion Channels Gonio->Receptor Potential Interaction Nutrient_Block Impaired Nutrient Absorption Cell_Damage->Nutrient_Block Membrane_Disruption->Nutrient_Block Starvation Starvation Nutrient_Block->Starvation Mortality Insect Mortality Starvation->Mortality Signal_Disruption Disruption of Nerve Signaling Receptor->Signal_Disruption Paralysis Paralysis Signal_Disruption->Paralysis Paralysis->Mortality

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Goniothalamin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Goniothalamin (B1671989) is a naturally occurring styryl-lactone compound found in several species of the Goniothalamus plant genus. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As research into the therapeutic potential of this compound progresses, the need for a reliable and sensitive bioanalytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

The method described herein is designed for high-throughput analysis, offering excellent sensitivity, specificity, and reproducibility, making it suitable for regulated bioanalysis in clinical and preclinical drug development.[2] The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a summary of method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled this compound is highly recommended for optimal accuracy.[3][4] For this protocol, a structural analog such as umbelliferone (B1683723) is proposed.[5]

  • Acetonitrile (ACN), Methanol (MeOH), and Ethyl Acetate (B1210297) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (analytical grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.[6][7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust technique for extracting analytes from complex biological matrices.[5][8]

  • Thaw frozen plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike 10 µL of the Internal Standard working solution (e.g., 100 ng/mL umbelliferone in methanol) into each tube, except for the blank samples.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Table 3: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[9]
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen, Medium
MRM Transitions To be determined by infusing standard solutions of this compound and the IS.
This compounde.g., m/z 201.1 → 131.1 (Quantifier), m/z 201.1 → 103.1 (Qualifier) (Hypothetical)
Internal Standarde.g., m/z 163.1 → 107.1 (for Umbelliferone)[5]
Dwell Time 150 ms

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[1][10] The following tables summarize the expected performance characteristics of this method.

Table 4: Calibration Curve and Linearity

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.99

Table 5: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 1< 20%< 20%± 20%
Low QC 3< 15%< 15%± 15%
Mid QC 100< 15%< 15%± 15%
High QC 800< 15%< 15%± 15%

Acceptance criteria are based on FDA guidelines for bioanalytical method validation.[11]

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 3> 85%85% - 115%
High QC 800> 85%85% - 115%

Table 7: Stability

Stability TestConditionDurationResult (% Change from Nominal)
Bench-Top Stability Room Temperature8 hours< 15%
Freeze-Thaw Stability -80°C to Room Temp3 cycles< 15%
Long-Term Stability -80°C30 days< 15%
Autosampler Stability 4°C24 hours< 15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike Internal Standard Plasma->Spike_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Pharmacokinetic Analysis Quantification->Reporting

Caption: Workflow for this compound Quantification in Plasma.

Method Development and Validation Logic

Caption: Logic for Bioanalytical Method Development and Validation.

References

Application Notes & Protocols: Investigating the Therapeutic Potential of Goniothalamin for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons.[1][2] Pathological hallmarks include oxidative stress, neuroinflammation, mitochondrial dysfunction, and the aggregation of misfolded proteins.[1][3] Natural compounds are increasingly investigated as potential therapeutic agents due to their diverse biological activities and neuroprotective properties.[4][5]

Goniothalamin (B1671989) (GTN), a naturally occurring styryl-lactone compound isolated from plants of the Goniothalamus genus, has demonstrated a range of pharmacological activities, including potent cytotoxic, anti-inflammatory, and antioxidant effects.[6][7][8][9] While extensively studied for its anticancer properties, its mechanisms of action—such as the induction of apoptosis in aberrant cells, modulation of inflammatory pathways, and reduction of oxidative stress—present a compelling rationale for its investigation in the context of neurodegenerative diseases.[8][10][11] This document provides detailed application notes and protocols to guide the investigation of this compound's therapeutic potential for these debilitating conditions.

Potential Mechanisms of Action in Neurodegeneration

This compound's therapeutic potential in neurodegeneration can be hypothesized through its known effects on several key signaling pathways that are often dysregulated in these diseases.

  • Induction of Apoptosis in Damaged Neurons: GTN is known to induce apoptosis through the intrinsic mitochondrial pathway.[12][13] This involves the regulation of Bcl-2 family proteins, leading to the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3/7.[13] This mechanism could potentially be harnessed to eliminate dysfunctional or damaged neurons, a complex aspect requiring careful dose-response evaluation.

  • Anti-Inflammatory Effects: Chronic neuroinflammation, often mediated by activated microglia, is a key component of neurodegenerative disease pathology.[14][15] this compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[7][16] By suppressing microglial activation, GTN could help mitigate the inflammatory environment that contributes to neuronal death.[17]

  • Reduction of Oxidative Stress: Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses is a major contributor to neuronal damage.[10] this compound has been shown to decrease intracellular glutathione (B108866) (GSH) levels and increase ROS in cancer cells, leading to apoptosis.[10] However, its broader antioxidant activities have also been reported, suggesting a complex, context-dependent role in modulating cellular redox status that warrants investigation in neuronal models.[18][19]

Visualizing Key Signaling Pathways

goniothalamin_pathways cluster_0 Anti-Inflammatory Pathway cluster_1 Apoptosis Pathway GTN1 This compound IKK IKK GTN1->IKK Inhibits TNFa TNF-α TNFa->IKK IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) Nucleus1 Nucleus NFkB_p65_p50->Nucleus1 Translocation IkBa->NFkB_p65_p50 Inhibits Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Nucleus1->Inflammation GTN2 This compound ROS Oxidative Stress (ROS ↑) GTN2->ROS Bcl2 Bcl-2 GTN2->Bcl2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bax Bax Bcl2->Bax Inhibits Bax->Mitochondrion Promotes Permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Key signaling pathways modulated by this compound relevant to neurodegeneration.

Data Presentation: Quantitative Summary of this compound Activity

The following tables summarize key quantitative data from in vitro studies, primarily conducted on cancer cell lines, which can serve as a baseline for designing experiments in neuronal and glial cell models.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

Cell LineAssay TypeIncubation Time (h)IC₅₀ ValueSource
HepG2 (Hepatoblastoma)MTT724.6 (±0.23) µM[20][21]
HepG2 (Hepatoblastoma)LDH725.20 (±0.01) µM[20][21]
Chang (Normal Liver)MTT7235.0 (±0.09) µM[20][21]
Chang (Normal Liver)LDH7232.5 (±0.04) µM[20][21]
LS174T (Colon Cancer)SRB-0.51 (±0.02) µg/ml[22]
MCF-7 (Breast Cancer)SRB-0.95 (±0.02) µg/ml[22]
COR-L23 (Lung Carcinoma)SRB-3.51 (±0.03) µg/ml[22]
A549 (Lung Cancer)MTT722.01 (±0.28) µg/ml[6]
VSMCs (Vascular Smooth Muscle)MTT-22 µM[23]

Table 2: Antioxidant Activity of Goniothalamus Extracts

Assay TypePlant Material/CompoundActivity (IC₅₀ or Equivalent)Source
DPPH Radical ScavengingG. sesquipedalis leaf extractIC₅₀ = 53.59 µg/mL[19]
DPPH Radical ScavengingAscorbic Acid (Control)IC₅₀ = 75.69 µg/mL[19]
ABTS AssayG. velutinus leaf extract106 mg TE/g[18]
FRAP AssayG. velutinus leaf extract89 mg TE/g[18]

Experimental Protocols

The following protocols provide a framework for assessing the therapeutic potential of this compound in cell-based models of neurodegenerative disease.

Experimental Workflow Overview

experimental_workflow arrow arrow start Start: Prepare this compound Stock Solution culture_cells Culture Neuronal/Glial Cells (e.g., SH-SY5Y, BV-2 microglia) seed_plates Seed Cells into Multi-well Plates culture_cells->seed_plates culture_cells->seed_plates treat_cells Treat Cells with this compound (Dose-response & Time-course) seed_plates->treat_cells seed_plates->treat_cells assays Perform Downstream Assays treat_cells->assays treat_cells->assays viability 1. Cell Viability (MTT Assay) assays->viability assays->viability apoptosis 2. Apoptosis (Annexin V/PI Assay) assays->apoptosis inflammation 3. Inflammation (Griess Assay, ELISA) assays->inflammation oxidative_stress 4. Oxidative Stress (DCFDA Assay) assays->oxidative_stress mito 5. Mitochondrial Health (JC-1 Assay) assays->mito data_analysis Data Acquisition & Analysis viability->data_analysis apoptosis->data_analysis inflammation->data_analysis oxidative_stress->data_analysis mito->data_analysis end End: Conclusion & Further Steps data_analysis->end data_analysis->end

Caption: General experimental workflow for in vitro screening of this compound.

Protocol 1: Assessment of Neuroprotection and Cytotoxicity (MTT Assay)

This protocol determines the concentration at which this compound is toxic to neuronal cells versus the concentration at which it may offer protection against a neurotoxic insult.

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y)
  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)
  • This compound (GTN) stock solution (in DMSO)
  • Neurotoxin (e.g., 6-OHDA for Parkinson's model, Aβ oligomers for Alzheimer's model)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • DMSO (cell culture grade)
  • 96-well cell culture plates
  • Plate reader (570 nm absorbance)

2. Method:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
  • Treatment:
  • For Cytotoxicity: Remove the medium and add fresh medium containing serial dilutions of GTN (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
  • For Neuroprotection: Pre-treat cells with serial dilutions of GTN for 2 hours. Then, introduce a neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the negative control.
  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[10]
  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.
  • Analysis: Calculate cell viability as a percentage relative to the control group. Determine the IC₅₀ value for cytotoxicity.

Protocol 2: Evaluation of Anti-Inflammatory Activity in Microglia

This protocol assesses GTN's ability to suppress the inflammatory response in microglia, a key cell type in neuroinflammation.

1. Materials:

  • BV-2 microglial cell line
  • Lipopolysaccharide (LPS)
  • This compound (GTN)
  • Griess Reagent (for nitric oxide measurement)
  • ELISA kits for TNF-α and IL-1β
  • 24-well cell culture plates

2. Method:

  • Cell Seeding: Seed BV-2 cells into a 24-well plate at 5x10⁴ cells/well and culture for 24 hours.
  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of GTN (determined from Protocol 1) for 2 hours.
  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups (no treatment, GTN alone, LPS alone).
  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant according to the manufacturer's instructions.
  • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits.
  • Analysis: Compare the levels of NO and pro-inflammatory cytokines in GTN-treated groups to the LPS-only group to determine the inhibitory effect.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 dye to assess whether this compound affects mitochondrial health, a critical factor in neuronal survival.[24]

1. Materials:

  • Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)
  • This compound (GTN)
  • JC-1 dye
  • FCS (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
  • Fluorescence microscope or flow cytometer.

2. Method:

  • Cell Culture and Treatment: Culture and treat cells with GTN for a desired time period (e.g., 6-24 hours) in a suitable plate or dish. Include a positive control group treated with FCS (10 µM) for 30 minutes.
  • JC-1 Staining: Incubate the cells with JC-1 dye (typically 5 µg/mL) for 15-30 minutes at 37°C.
  • Washing: Wash the cells twice with warm PBS or culture medium to remove excess dye.
  • Imaging/Analysis:
  • Microscopy: Immediately visualize the cells. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates. Apoptotic or unhealthy cells with low ΔΨm will show green fluorescent JC-1 monomers.[24]
  • Flow Cytometry: Analyze the cell population for shifts from red to green fluorescence, quantifying the percentage of cells with depolarized mitochondria.
  • Analysis: Calculate the ratio of red to green fluorescence intensity as a measure of mitochondrial polarization. A decrease in this ratio indicates mitochondrial dysfunction.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the DCFDA probe to measure changes in intracellular ROS levels following treatment with this compound.

1. Materials:

  • Neuronal cell line
  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
  • This compound (GTN)
  • H₂O₂ (as a positive control)
  • Black, clear-bottom 96-well plates
  • Fluorescence plate reader (Ex/Em: ~485/535 nm)

2. Method:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
  • GTN Treatment: Treat cells with GTN at various concentrations for the desired time (e.g., 30 minutes to 4 hours).[10]
  • H₂DCFDA Loading: Remove the treatment medium and incubate cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
  • Washing: Gently wash the cells with PBS to remove the unloaded dye.
  • Measurement: Add PBS to each well and immediately measure fluorescence using a plate reader.
  • Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control. An increase in fluorescence indicates a rise in intracellular ROS.

Protocol 5: Protein Aggregation Assessment (Thioflavin T Assay)

This protocol provides a general method to screen if this compound can inhibit the aggregation of proteins central to neurodegeneration, such as Amyloid-beta (Aβ) or alpha-synuclein (B15492655).

1. Materials:

  • Monomeric Aβ₄₂ or alpha-synuclein peptide
  • Aggregation buffer (e.g., PBS, pH 7.4)
  • This compound (GTN)
  • Thioflavin T (ThT) stock solution
  • Black, clear-bottom 96-well plate with a sealing film
  • Fluorescence plate reader with bottom-read capability and shaking (Ex/Em: ~440/485 nm)

2. Method:

  • Preparation: Prepare solutions of monomeric peptide (e.g., 10 µM Aβ₄₂) in aggregation buffer.
  • Treatment Setup: In each well of the 96-well plate, add the peptide solution and different concentrations of GTN. Include a positive control (peptide only) and a negative control (buffer only).
  • ThT Addition: Add ThT to each well to a final concentration of 10-20 µM.
  • Incubation and Monitoring: Seal the plate and place it in a plate reader set to 37°C. Monitor ThT fluorescence every 15-30 minutes for up to 72 hours, with intermittent shaking to promote aggregation.
  • Analysis: Plot ThT fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation.[25] Compare the lag time, slope, and final fluorescence plateau of GTN-treated samples to the control to determine if GTN inhibits or modifies the aggregation kinetics.

References

Preclinical Formulation and Delivery Strategies for Goniothalamin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalamin (GTN) is a naturally occurring styryl-lactone compound isolated from several plants of the genus Goniothalamus.[1] It has demonstrated significant cytotoxic activity against a wide range of cancer cell lines, including those of the breast, lung, colon, and prostate.[2][3] The primary mechanism of its anticancer action involves the induction of apoptosis through various signaling pathways, making it a promising candidate for further preclinical and clinical development.[1][4] However, like many natural products, this compound's poor water solubility presents a significant challenge for its formulation and delivery in preclinical models.

These application notes provide a comprehensive overview of potential formulation and delivery strategies to enhance the therapeutic potential of this compound. Detailed protocols for the preparation and characterization of simple solutions, as well as advanced nanoformulations such as liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles, are presented to guide researchers in their preclinical studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing suitable formulations.

PropertyValueReference
Molecular FormulaC₁₃H₁₂O₂[1]
Molecular Weight200.23 g/mol
AppearancePowder[3]
SolubilityPoorly soluble in water
LogP2.5 (Predicted)

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells through multiple signaling cascades. The primary pathways involve the activation of p53, leading to the mitochondrial intrinsic pathway, and the modulation of the MAPK signaling pathway.

goniothalamin_apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ros ↑ ROS This compound->ros jnk_p38 ↑ p-JNK & p-p38 This compound->jnk_p38 erk_akt ↓ p-ERK & p-Akt This compound->erk_akt p53 ↑ p53 ros->p53 bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 bax_bcl2 ↑ Bax/Bcl-2 Ratio bax->bax_bcl2 bcl2->bax_bcl2 mitochondrion Mitochondrial Dysfunction bax_bcl2->mitochondrion cytochrome_c Cytochrome c Release caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis jnk_p38->apoptosis erk_akt->apoptosis mitochondrion->cytochrome_c

Figure 1: Signaling pathway of this compound-induced apoptosis.

Preclinical Formulation Strategies and Protocols

The choice of formulation for preclinical studies depends on the route of administration, the desired pharmacokinetic profile, and the specific research question.

Simple Solution for In Vitro and In Vivo Administration

For initial in vitro screening and preliminary in vivo studies, a simple solution using a mixture of solvents can be employed.

Application Note: This approach is suitable for achieving rapid systemic exposure, particularly for acute toxicity and efficacy studies. However, the potential for drug precipitation upon injection and solvent-associated toxicity should be carefully considered.

Protocol: Preparation of a this compound Solution for Injection

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Saline (0.9% NaCl), sterile

    • Sterile vials and syringes

    • 0.22 µm syringe filter

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add a minimal amount of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.

    • Add PEG 400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.

    • Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.

    • Once a clear solution is obtained, filter it through a 0.22 µm sterile syringe filter into a new sterile vial.

    • Store the final formulation at 4°C and protect it from light. Use within 24 hours of preparation.

simple_solution_workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG 400 dissolve->add_peg add_saline Add Saline add_peg->add_saline filter Sterile Filter (0.22 µm) add_saline->filter end Final Formulation filter->end

Figure 2: Workflow for preparing a simple this compound solution.
Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can improve the solubility, stability, and pharmacokinetic profile of this compound.

Application Note: Liposomal formulations can enhance drug delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. They can also reduce off-target toxicity.

Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Materials:

    • This compound

    • Phosphatidylcholine (e.g., DSPC)

    • Cholesterol

    • Chloroform and Methanol (solvent system)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Procedure:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

    • The resulting multilamellar vesicles (MLVs) are then downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Encapsulation Efficiency (%EE): Determine the amount of encapsulated drug relative to the total drug used.

    • %EE = (Amount of encapsulated drug / Total amount of drug) x 100

  • Morphology: Transmission Electron Microscopy (TEM)

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They offer advantages such as controlled release and good biocompatibility.

Application Note: SLNs can protect this compound from chemical degradation and provide sustained release, potentially reducing dosing frequency.

Protocol: Preparation of this compound-Loaded SLNs by High-Shear Homogenization

  • Materials:

    • This compound

    • Solid lipid (e.g., glyceryl monostearate, Compritol®)

    • Surfactant (e.g., Poloxamer 188, Tween® 80)

    • Purified water

    • High-shear homogenizer

    • Ultrasonicator

  • Procedure:

    • Melt the solid lipid at a temperature about 5-10°C above its melting point.

    • Disperse this compound in the melted lipid.

    • Prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.

    • Add the hot aqueous phase to the lipid phase and homogenize at high speed for a few minutes to form a coarse emulsion.

    • Subject the coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.

    • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

Characterization:

  • Particle Size and Polydispersity Index (PDI): DLS

  • Zeta Potential: DLS

  • Entrapment Efficiency (%EE): Similar to liposomes.

  • Drug Loading (%DL): Determine the amount of drug per unit weight of the nanoparticle.

    • %DL = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

Polymeric Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. They have a hydrophobic core that can encapsulate poorly water-soluble drugs like this compound.

Application Note: Polymeric micelles can significantly increase the aqueous solubility of this compound and are generally smaller than liposomes and SLNs, which may improve their tumor penetration.

Protocol: Preparation of this compound-Loaded Polymeric Micelles by Solvent Evaporation

  • Materials:

    • This compound

    • Amphiphilic block copolymer (e.g., Pluronic®, PEG-PLA)

    • Organic solvent (e.g., acetone, acetonitrile)

    • Purified water

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound and the block copolymer in a suitable organic solvent.

    • Add the organic solution dropwise to purified water while stirring.

    • Allow the organic solvent to evaporate slowly under continuous stirring.

    • As the organic solvent is removed, the amphiphilic copolymers will self-assemble into micelles, entrapping this compound in their hydrophobic cores.

    • Filter the resulting micellar solution to remove any non-incorporated drug aggregates.

Characterization:

  • Critical Micelle Concentration (CMC): Determined using a fluorescent probe like pyrene.

  • Particle Size and Distribution: DLS

  • Drug Loading and Encapsulation Efficiency: Determined by disrupting the micelles with a suitable solvent and quantifying the drug content.

In Vitro and In Vivo Evaluation

A standardized workflow is essential for the preclinical evaluation of this compound formulations.

evaluation_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation This compound Formulation characterization Physicochemical Characterization (Size, Zeta, EE, DL) formulation->characterization cytotoxicity Cell Viability Assays (e.g., MTT, SRB) formulation->cytotoxicity stability Formulation Stability characterization->stability release In Vitro Drug Release characterization->release cellular_uptake Cellular Uptake Studies cytotoxicity->cellular_uptake animal_model Animal Model of Cancer cytotoxicity->animal_model pk_studies Pharmacokinetic Studies animal_model->pk_studies efficacy Antitumor Efficacy Studies animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Figure 3: General workflow for preclinical evaluation of this compound formulations.

Conclusion

The successful preclinical development of this compound as an anticancer agent is highly dependent on overcoming its formulation challenges. The strategies and protocols outlined in these application notes provide a framework for researchers to develop and evaluate various formulations, from simple solutions to advanced nanocarriers. Careful characterization and a systematic approach to in vitro and in vivo testing will be critical in advancing this compound towards clinical translation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cellular Resistance to Goniothalamin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Goniothalamin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential mechanisms of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a naturally occurring styryl-lactone, primarily induces apoptosis (programmed cell death) in cancer cells.[1][2][3][4] Its cytotoxic effects are mediated through several pathways, including:

  • Induction of DNA Damage and Oxidative Stress: this compound can increase intracellular reactive oxygen species (ROS) and cause DNA damage, leading to apoptosis.[1][3][4][5][6]

  • Mitochondrial Pathway Activation: It can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[7][8]

  • Modulation of Bcl-2 Family Proteins: this compound can alter the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.[9]

  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[6]

Q2: My cells seem to be resistant to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not extensively documented, potential mechanisms, based on resistance to other anticancer agents, may include:

  • Increased Drug Efflux by ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein 1 (MRP1/ABCC1), can pump drugs out of the cell, reducing their intracellular concentration and efficacy.[10][11][12][13] Although not definitively proven for this compound itself, some of its derivatives have been shown to inhibit P-gp, suggesting that P-gp-mediated efflux could be a potential resistance mechanism.[14]

  • Alterations in Apoptotic Pathways:

    • Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL can prevent the induction of apoptosis.[15][16] However, one study has shown that overexpression of Bcl-2 did not confer resistance to this compound in Jurkat T-cells.[5]

    • Mutations in Pro-Apoptotic Proteins: Loss-of-function mutations in pro-apoptotic proteins like Bax and Bak can inhibit the mitochondrial pathway of apoptosis.

  • Enhanced DNA Damage Repair: Cancer cells can develop more efficient DNA repair mechanisms to counteract the DNA-damaging effects of agents like this compound.

Q3: How can I determine if my cells are resistant due to ABC transporter overexpression?

You can investigate the role of ABC transporters by:

  • Western Blotting or qPCR: Analyze the expression levels of P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) in your resistant cell lines compared to sensitive parental lines.

  • Efflux Assays: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp) to measure their activity. Reduced intracellular accumulation of the fluorescent substrate in resistant cells would suggest increased efflux.

  • Inhibitor Studies: Treat your resistant cells with known inhibitors of ABC transporters (e.g., Verapamil for P-gp) in combination with this compound. A restoration of sensitivity to this compound in the presence of the inhibitor would indicate the involvement of that transporter.

Q4: What if I suspect alterations in apoptotic pathways are causing resistance?

To investigate this, you can:

  • Assess Protein Expression: Use Western blotting to compare the expression levels of key apoptotic proteins (Bcl-2, Bcl-xL, Bax, Bak, caspases) between your sensitive and resistant cell lines. An increased ratio of anti-apoptotic to pro-apoptotic proteins (e.g., Bcl-2/Bax ratio) in resistant cells could be indicative of resistance.

  • Functional Assays:

    • Mitochondrial Membrane Potential Assay: Use dyes like JC-1 to measure changes in mitochondrial membrane potential after this compound treatment. Resistant cells may show less disruption.

    • Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -7, -9) following treatment. Resistant cells may exhibit lower caspase activation.

Troubleshooting Guides

MTT Assay for Cell Viability

Issue: Inconsistent or non-reproducible IC50 values.

Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. Create a growth curve for your specific cell line.
Incomplete Solubilization of Formazan (B1609692) Crystals Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Using SDS in acidic solution instead of DMSO can improve solubilization.[17]
Interference from this compound This compound's color or its effect on cellular metabolism might interfere with the assay. Run a control with this compound in cell-free medium to check for direct reduction of MTT. Consider alternative viability assays like SRB or CellTiter-Glo.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate for experimental samples, as they are prone to evaporation. Fill the peripheral wells with sterile PBS or media.
Contamination Regularly check for microbial contamination (bacteria, yeast, mycoplasma) which can affect metabolic activity and skew results.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Issue: High percentage of necrotic cells (Annexin V+/PI+) in untreated controls.

Possible Cause Troubleshooting Steps
Harsh Cell Handling Be gentle during cell harvesting and washing. Avoid vigorous vortexing. Use a lower centrifugation speed (e.g., 300-400 x g).
Over-trypsinization Minimize trypsin exposure time and concentration. Consider using a gentler cell detachment solution like Accutase.
Unhealthy Cell Culture Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use over-confluent cultures.

Issue: Weak or no Annexin V signal in treated cells.

Possible Cause Troubleshooting Steps
Insufficient Treatment Time or Concentration Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your cell line.
Loss of Apoptotic Cells Apoptotic cells can detach and be lost during washing steps. Collect both the supernatant and adherent cells for analysis.
Incorrect Staining Protocol Ensure the binding buffer contains sufficient calcium (Ca2+), as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Do not use EDTA-containing buffers for cell detachment.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HepG2Hepatoblastoma724.63[7]
ChangNormal Liver7235.01[7]
Saos-2Osteosarcoma72~2.9[18]
A549Lung Adenocarcinoma72~9.5[18]
UACC-732Breast Carcinoma72~3.0[18]
MCF-7Breast Adenocarcinoma72~3.0[18]
HT29Colorectal Adenocarcinoma72~9.6[18]
HL-60Promyelocytic Leukemia72~21.4[1]
CEM-SST-lymphoblastic Leukemia72~11.4*[1]
RT4Urinary Bladder Cancer7231[1]

*IC50 values were converted from µg/ml to µM assuming a molecular weight of 200.22 g/mol for this compound.

Experimental Protocols

Protocol: Western Blot for Bcl-2 Family Proteins
  • Cell Lysis:

    • Treat sensitive and resistant cells with this compound for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Protocol: Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)
  • Cell Preparation:

    • Seed cells and treat with this compound. Include untreated and positive controls.

    • Harvest both floating and adherent cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution.

    • Wash cells twice with cold 1X PBS and centrifuge at 300-400 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis:

    • Analyze the cells immediately by flow cytometry.

    • Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

goniothalamin_resistance gonio This compound cell Cancer Cell gonio->cell Enters efflux Drug Efflux (e.g., P-gp) cell->efflux apoptosis Apoptosis cell->apoptosis Induces efflux->gonio Pumps out resistance Cellular Resistance efflux->resistance bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) bcl2->apoptosis Inhibits bcl2->resistance bax Pro-apoptotic Proteins (e.g., Bax) bax->apoptosis Promotes

Caption: Potential mechanisms of cellular resistance to this compound.

experimental_workflow start Start: Suspected this compound Resistance culture Culture Sensitive (Parental) and Resistant Cell Lines start->culture abc_exp Analyze ABC Transporter Expression (Western/qPCR) culture->abc_exp efflux_assay Perform Drug Efflux Assay culture->efflux_assay apopt_exp Analyze Apoptotic Protein Expression (Western) culture->apopt_exp apopt_func Assess Apoptosis (Flow Cytometry) culture->apopt_func inhibitor Test this compound with ABC Transporter Inhibitors abc_exp->inhibitor efflux_assay->inhibitor conclusion Conclusion: Identify Resistance Mechanism apopt_exp->conclusion apopt_func->conclusion inhibitor->conclusion

Caption: Workflow for investigating this compound resistance.

References

Troubleshooting guide for Goniothalamin peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Goniothalamin Analysis

Welcome to the technical support center. This guide provides troubleshooting advice for common issues encountered during the analysis of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing, where a peak's trailing edge is drawn out, is a common issue in HPLC.[1][2] For a compound like this compound, this is often caused by secondary interactions between the analyte and the stationary phase.[1][3]

  • Silanol (B1196071) Interactions: The most frequent cause is the interaction of polar functional groups on the this compound molecule with residual silanol groups on the silica-based C18 column packing.[1][3][4] These silanol groups can become ionized at a mobile phase pH above ~2.5-3.0, leading to strong, unwanted interactions with the analyte.[5][6]

  • Column Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase, leading to a distorted peak shape.[1][7]

  • Column Degradation: Over time, columns can degrade. This includes the formation of voids at the column inlet, contamination from sample matrix components, or a partially blocked inlet frit.[1][3][8]

  • Extra-Column Effects: Peak distortion can be introduced by issues outside the column, such as excessive tubing length or diameter between the injector, column, and detector, or poorly made connections that create dead volume.[1][4]

  • Mobile Phase Mismatch: If the solvent used to dissolve the this compound sample is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion.[1][5]

Q2: My this compound peak is tailing. How do I start troubleshooting?

A systematic approach is the best way to identify and resolve the issue. The workflow below provides a step-by-step guide to diagnosing the cause of peak tailing.

G start This compound Peak Tailing Observed (Asymmetry Factor > 1.2) check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect System or Column Issue check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Interaction check_all_peaks->analyte_specific_issue No yes_all_peaks Yes check_column 1. Check for column void / contamination 2. Inspect for leaks or blockages 3. Verify extra-column volume is minimal system_issue->check_column no_gonio_only No check_mobile_phase 1. Lower mobile phase pH (e.g., add 0.1% Formic Acid) 2. Increase buffer concentration (10-50 mM) 3. Use a highly end-capped column analyte_specific_issue->check_mobile_phase check_sample 1. Reduce injection volume/concentration 2. Ensure sample is dissolved in mobile phase 3. Perform sample cleanup (e.g., SPE) check_mobile_phase->check_sample

Caption: A troubleshooting workflow for diagnosing the cause of this compound peak tailing.

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter that can significantly impact peak shape, especially when secondary interactions with the column are the cause of tailing.[9][10]

  • Suppressing Silanol Activity: Residual silanol groups on the silica (B1680970) support are acidic. By operating at a lower pH (e.g., pH 2.5-3.5), these groups are fully protonated (Si-OH) and less likely to interact with polar parts of the this compound molecule.[3] This minimizes the secondary retention mechanism that causes tailing.

  • Analyte Ionization: this compound is a styryl-lactone and does not have strongly basic or acidic functional groups.[11] Therefore, its retention is less likely to be dramatically altered by pH changes compared to ionizable compounds.[10] However, subtle changes in polarity can still occur. The primary benefit of low pH is suppressing the column's silanol activity.

  • Column Stability: It is crucial to operate within the pH stability range of your column.[9] Standard silica-based columns can be damaged by prolonged use at pH levels below 2.5, while specialized columns (like Agilent ZORBAX StableBond) are designed for low pH operation.[3]

Q4: Could my column be the cause of the peak tailing? How can I check?

Yes, the column is a very common source of peak shape problems.[2]

  • Use of a Guard Column: If you are using a guard column, replace it first. If the peak shape improves, the guard column had trapped contaminants.

  • Column Contamination: Impurities from the sample matrix can accumulate at the head of the column, creating active sites that cause tailing.[4][7] Try flushing the column with a strong solvent (see Protocol 3).

  • Column Void: A void can form at the column inlet due to pressure shocks or degradation of the packing bed.[8] This can sometimes be fixed by reversing the column (if the manufacturer allows) and flushing it to waste.[3] The most reliable way to check for a degraded column is to substitute it with a new, known-good column.[3][8]

  • Column Chemistry: For analytes prone to silanol interactions, using a column with high-density bonding and "end-capping" is recommended.[3] End-capping blocks many of the residual silanol groups, reducing the potential for secondary interactions.[3]

Data Summary Table

The following table summarizes the expected effects of adjusting key HPLC parameters to troubleshoot this compound peak tailing.

ParameterRecommended AdjustmentExpected Effect on Peak TailingRationale
Mobile Phase pH Decrease to pH 2.5-3.5 (using 0.1% Formic Acid or TFA)Decrease Protonates residual silanol groups on the stationary phase, minimizing secondary interactions.[3][10]
Buffer Concentration Increase to 20-50 mM (if using a buffer)Decrease Higher buffer concentrations can help mask residual silanol activity and maintain a stable pH.[4][8]
Organic Modifier % Increase by 5-10%May Decrease Can shorten the retention time and reduce the opportunity for on-column interactions, sometimes improving peak shape.[2]
Injection Volume Decrease by 50%Decrease Helps to rule out mass overload as the cause of tailing.[1][7]
Sample Concentration Dilute sample 5- to 10-foldDecrease Directly addresses column overload.[8]
Temperature Increase by 5-10 °CMay Decrease Can improve mass transfer kinetics and reduce viscous mobile phases, often leading to sharper peaks.
Flow Rate Optimize based on column dimensionsVariable Sub-optimal flow rates can decrease efficiency and worsen peak shape. Re-optimizing may help.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Robust this compound Analysis
  • Solvent Selection: Use high-purity HPLC-grade acetonitrile (B52724) (ACN) and water.

  • Acidification: To control pH and suppress silanol interactions, add a modifier to the aqueous portion of the mobile phase. A common starting point is 0.1% (v/v) formic acid.

    • Example: To prepare 1 L of aqueous mobile phase, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mixing: Prepare the final mobile phase by accurately mixing the aqueous and organic components. For example, for a 60:40 ACN:Water mobile phase, mix 600 mL of ACN with 400 mL of the acidified water.

  • Degassing: Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system, which can cause pressure fluctuations and baseline noise.

Protocol 2: Sample Preparation to Avoid Solvent Effects
  • Solvent Choice: The ideal sample solvent is the initial mobile phase of your HPLC method.[2] Dissolving this compound in a solvent much stronger than the mobile phase (e.g., 100% ACN) can cause the peak to be broad or distorted.[1]

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., methanol (B129727) or ACN).

    • Perform the final dilution of the sample into a solvent that matches the composition of your mobile phase.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[7]

Protocol 3: Column Flushing and Regeneration

If column contamination is suspected, a systematic flushing procedure can help restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase composition but without any buffer salts (e.g., 60:40 ACN/water).

  • Strong Solvent Wash: Flush the column with 10-20 column volumes of a strong, non-polar solvent like 100% Acetonitrile or Methanol. This will remove strongly retained hydrophobic contaminants.[2]

  • Intermediate Solvent Wash (Optional): If switching between highly immiscible solvents, use an intermediate solvent like isopropanol.

  • Re-equilibration: Before use, re-equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved.

References

Optimization of Goniothalamin dosage and treatment schedule in xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing goniothalamin (B1671989) in cancer xenograft models. The information is compiled from various preclinical studies to aid in the optimization of dosage and treatment schedules for effective anti-tumor activity.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue EncounteredPotential CauseSuggested Solution
Lack of Tumor Growth Inhibition - Suboptimal Dosage: The administered dose of this compound may be too low to exert a significant anti-tumor effect. - Infrequent Dosing Schedule: The frequency of administration may not be sufficient to maintain therapeutic levels of the compound. - Tumor Model Resistance: The selected cancer cell line for the xenograft may be inherently resistant to this compound. - Poor Bioavailability: The route of administration (e.g., oral) may result in low absorption and distribution of this compound.- Dose Escalation: Based on toxicity studies in rats where a daily intraperitoneal (i.p.) dose of 42 mg/kg was well-tolerated, consider a dose-escalation study. In an Ehrlich solid tumor model, i.p. doses of 50, 100, and 300 mg/kg have been used without acute toxicity. - Increase Dosing Frequency: If using intermittent dosing, consider switching to a daily administration schedule, as was shown to be safe in a 14-day rat study. - In Vitro Sensitivity Testing: Before initiating in vivo studies, confirm the sensitivity of your cancer cell line to this compound using cell viability assays. - Alternative Administration Route: Consider intraperitoneal injections, which generally offer better bioavailability for preclinical studies.
Signs of Animal Toxicity (e.g., significant weight loss, lethargy, ruffled fur) - Excessive Dosage: The administered dose may be approaching the toxic limit. Single i.p. doses of 300, 400, and 500 mg/kg in rats were associated with morbidity and mortality. - Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.- Dose Reduction: Reduce the dosage to a lower, previously reported safe level, such as 30 mg/kg (used in a rat hepatocellular carcinoma model) or 42 mg/kg daily (from the rat toxicity study). - Vehicle Optimization: Ensure the vehicle (e.g., DMSO, PEG 400, saline) is well-tolerated at the administered volume and concentration. Use the lowest effective concentration of the vehicle.
Inconsistent Tumor Growth Within Treatment Group - Variable Drug Administration: Inconsistent injection technique or volume can lead to variable dosing. - Tumor Heterogeneity: The initial tumor fragments or cell suspensions may have varied in size or viability.- Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (oral gavage or i.p. injection) and that the injection volume is consistent for all animals. - Uniform Tumor Implantation: Standardize the number of cells or the size of the tumor fragment implanted to ensure uniform tumor establishment.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse xenograft model?

A1: Based on available preclinical data, a reasonable starting dose for intraperitoneal (i.p.) administration would be in the range of 30-50 mg/kg. A study on diethylnitrosamine-induced hepatocellular carcinoma in rats used a daily oral dose of 30 mg/kg.[1][2] In a study on Ehrlich solid tumors in mice, i.p. doses of 50, 100, and 300 mg/kg were used without signs of acute toxicity.[3] A 14-day toxicity study in rats showed that a daily i.p. dose of 42 mg/kg was well-tolerated. It is crucial to conduct a pilot study to determine the optimal dose for your specific xenograft model.

Q2: What is a recommended treatment schedule?

A2: A daily administration schedule has been shown to be safe in a 14-day toxicity study in rats at a dose of 42 mg/kg.[1] For studies of shorter duration, intermittent dosing (e.g., every other day or twice weekly) could be explored, although efficacy may be reduced. The optimal schedule will depend on the pharmacokinetics of this compound and the growth rate of the xenograft tumor.

Q3: What kind of tumor growth inhibition can I expect?

A3: While specific percentages of tumor growth inhibition for various xenograft models are not consistently reported in the available literature, a study on SKBR3 breast cancer xenografts in nude mice demonstrated a "marked tumor growth delay" with this compound treatment alone and in combination with cisplatin. In a study on Ehrlich solid tumors in mice, this compound was reported to cause tumor regression.[4] The degree of inhibition will be dependent on the tumor model, dosage, and treatment schedule.

Q4: What are the potential side effects of this compound in mice?

A4: At therapeutic doses used in some studies (e.g., 50, 100, 300 mg/kg i.p. in an Ehrlich tumor model), no acute toxicity was observed.[3] However, a toxicity study in rats indicated that single intraperitoneal doses of 300, 400, and 500 mg/kg were associated with morbidity and mortality. Researchers should closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and general appearance.

Q5: What is the mechanism of action of this compound?

A5: this compound primarily induces apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways.[5] This involves the loss of mitochondrial membrane potential, activation of caspases (such as caspase-3, -7, and -9), regulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[6][7] It can also cause cell cycle arrest.[4]

Quantitative Data Summary

Animal ModelCancer TypeThis compound DosageAdministration RouteTreatment ScheduleOutcomeReference
MiceEhrlich Solid Tumor50, 100, 300 mg/kgIntraperitonealNot specifiedTumor regression, no acute toxicity[3]
RatsDiethylnitrosamine-induced Hepatocellular Carcinoma30 mg/kgOralDailyPrevented tumor incidence and histological changes[1][2]
MiceTransgenic Adenocarcinoma of the Mouse Prostate (TRAMP)150 mg/kgOralNot specifiedNot specified in abstract
RatsToxicity Study100, 200, 300, 400, 500 mg/kg (single dose); 42 mg/kg (daily for 14 days)IntraperitonealSingle dose or daily for 14 daysDoses >300 mg/kg caused morbidity/mortality; 42 mg/kg daily was well-tolerated
Nude MiceSKBR3 Breast Cancer XenograftNot specifiedNot specifiedNot specifiedMarked tumor growth delay

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Dissolution: this compound is typically a crystalline solid. For intraperitoneal (i.p.) or oral administration, it needs to be dissolved in a suitable vehicle.

    • A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and saline. For example, dissolve this compound in a small amount of DMSO and then dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid vehicle-related toxicity.

    • Other potential vehicles include polyethylene (B3416737) glycol 400 (PEG 400) or corn oil.

  • Sterilization: If the vehicle is not self-sterilizing, the final solution should be sterilized by filtration through a 0.22 µm syringe filter before injection.

  • Storage: Store the prepared this compound solution at 4°C and protect it from light. Prepare fresh solutions regularly, depending on the stability of the compound in the chosen vehicle.

Establishment of a Subcutaneous Xenograft Model (e.g., Breast Cancer)
  • Cell Culture: Culture human breast cancer cells (e.g., SKBR3 or MCF-7) in their recommended growth medium until they reach 80-90% confluency.

  • Cell Harvesting: Trypsinize the cells, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in a serum-free medium or PBS at a concentration of 1 x 107 to 2 x 107 cells/mL.

  • Cell Implantation:

    • Anesthetize immunodeficient mice (e.g., nude or SCID mice).

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width2 x Length) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups and begin this compound administration.

Administration of this compound
  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.

    • Insert a 25-27 gauge needle at a 10-20 degree angle and inject the this compound solution.

    • The injection volume should typically be around 100-200 µL for a 20-25g mouse.

  • Oral Gavage:

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the mouse's mouth to the last rib to ensure proper tube placement.

    • Gently insert the gavage needle into the esophagus and down to the stomach.

    • Slowly administer the this compound solution. The volume should be around 100-200 µL.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_xenograft Xenograft Model cluster_treatment Treatment & Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation gonio_prep This compound Preparation treatment This compound Administration gonio_prep->treatment tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis Data Analysis data_collection->analysis signaling_pathway gonio This compound ros ↑ Reactive Oxygen Species (ROS) gonio->ros mito Mitochondrial Dysfunction gonio->mito bcl2 ↓ Bcl-2 (Anti-apoptotic) gonio->bcl2 bax ↑ Bax (Pro-apoptotic) gonio->bax ros->mito cas9 ↑ Caspase-9 mito->cas9 bcl2->cas9 bax->cas9 cas37 ↑ Caspase-3/7 cas9->cas37 apoptosis Apoptosis cas37->apoptosis troubleshooting_logic start Experiment Start observation Observe for Tumor Growth Inhibition & Toxicity start->observation no_effect No Tumor Inhibition observation->no_effect No toxicity Toxicity Observed observation->toxicity Yes success Desired Outcome observation->success Optimal increase_dose Increase Dose / Frequency no_effect->increase_dose check_model Check Cell Line Sensitivity no_effect->check_model decrease_dose Decrease Dose toxicity->decrease_dose increase_dose->observation decrease_dose->observation check_model->start

References

Addressing the poor aqueous solubility of Goniothalamin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Goniothalamin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro research?

A1: this compound (GTN) is a naturally occurring styryl-lactone compound isolated from plants of the Goniothalamus genus.[1][2] It has demonstrated promising anticancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[3][4] However, this compound is a hydrophobic molecule with very low aqueous solubility, which presents a significant challenge for its application in in vitro assays that are conducted in aqueous cell culture media.[1] This poor solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cell lines?

A3: The tolerance to DMSO varies among different cell lines.[1] Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for a concentration of 0.1% or less to avoid solvent-induced cytotoxicity or off-target effects.[3][6] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver this compound) to ensure that the observed effects are due to the compound and not the solvent.

Q4: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What can I do?

A4: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, highly concentrated in DMSO, is rapidly diluted into the aqueous medium, exceeding its solubility limit. Please refer to the Troubleshooting Guide below for detailed solutions.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: While DMSO is the most prevalent solvent, other organic solvents like ethanol (B145695) can also be used. However, they may also exhibit toxicity to cells at higher concentrations.[7] Advanced formulation strategies are often better alternatives for improving aqueous solubility and bioavailability. These include creating inclusion complexes with cyclodextrins, or encapsulating this compound into nanoparticles or liposomes.[8]

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the culture wells after adding the this compound stock solution.

  • Inconsistent or non-reproducible results in cell viability or other assays.

Possible Causes and Solutions:

Cause Explanation Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.1. Lower the final concentration: If experimentally feasible, reduce the working concentration of this compound. 2. Perform a solubility test: Determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
Rapid Dilution Shock Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium causes a rapid solvent change, leading to precipitation.1. Use serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. 2. Slow addition and mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Low Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.
Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and contribute to precipitation.[9][10]1. Serum concentration: If possible, test if reducing the serum concentration during the initial hours of treatment affects precipitation. 2. Serum-free media for dilution: Prepare the final dilution in serum-free media first, and then add it to the cells in complete media.
Issue 2: Inconsistent or No Biological Activity Observed

Symptoms:

  • Lack of a dose-dependent effect in cytotoxicity assays.

  • High variability between replicate wells.

Possible Causes and Solutions:

Cause Explanation Solution
Precipitation The compound has precipitated out of solution, leading to a lower effective concentration.Follow the troubleshooting steps for precipitation outlined above. Visually inspect your culture plates under a microscope for any signs of precipitation.
DMSO Toxicity The concentration of DMSO in your final working solution is toxic to the cells, masking the effect of this compound.1. Lower DMSO concentration: Ensure the final DMSO concentration is non-toxic to your specific cell line (ideally ≤ 0.1%). 2. Include proper controls: Always include a vehicle control (media with the same final concentration of DMSO without this compound) to assess the effect of the solvent on cell viability.
Compound Degradation This compound may be unstable under certain storage or experimental conditions.1. Proper storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. 2. Fresh dilutions: Prepare fresh dilutions of this compound in cell culture medium for each experiment.

Data Presentation

This compound Cytotoxicity (IC50) in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, demonstrating its potent anticancer activity.

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)¹Reference
Saos-2Osteosarcoma720.62 ± 0.063.10[11]
MCF-7Breast Adenocarcinoma721.29 ± 0.126.44[11]
A549Lung Carcinoma721.84 ± 0.229.19[11]
HT29Colorectal Adenocarcinoma722.01 ± 0.2810.04[11]
HepG2Hepatoblastoma724.6 ± 0.2322.97[3]
LS-174TColon Cancer-0.51 ± 0.022.55[2]
COR-L23Lung Carcinoma-3.51 ± 0.0317.53[2]
PC3Prostate Cancer48-~8.0[12]
Caco-2Colorectal Adenocarcinoma48-~8.0[12]

¹Calculated based on the molecular weight of this compound (200.23 g/mol ).[13]

Recommended Final DMSO Concentrations for In Vitro Assays
Cell Line TypeRecommended Max. DMSO ConcentrationNotes
Most Cancer Cell Lines0.1% - 0.5%Sensitivity is cell line-dependent. Always perform a vehicle control.[3]
Sensitive Cell Lines< 0.1%Some cell lines may show cytotoxic effects even at low DMSO concentrations.
General Guideline≤ 0.1% To minimize any potential off-target effects of the solvent.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mg/mL or 50 mM):

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the risk of precipitation, it is advisable to make an intermediate dilution of the high-concentration stock in 100% DMSO. For example, dilute the 10 mg/mL stock to 1 mg/mL.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration of this compound in your experiment, ensuring the final DMSO concentration remains below the toxic level for your cells (e.g., ≤ 0.1%).

    • While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound DMSO stock dropwise.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready to be added to the cells.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells seeded in a 96-well plate at the optimal density

  • This compound working solutions at various concentrations

  • Vehicle control (cell culture medium with the same final DMSO concentration as the highest this compound concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing different concentrations of this compound.

    • Include wells for a negative control (cells in medium only) and a vehicle control (cells in medium with DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It can cause an increase in reactive oxygen species (ROS) and DNA damage, leading to the activation of a cascade of proteins that result in programmed cell death.[4][14]

Goniothalamin_Apoptosis_Pathway GTN This compound ROS ↑ Reactive Oxygen Species (ROS) GTN->ROS DNA_Damage DNA Damage GTN->DNA_Damage Bcl2 Bcl-2 (Anti-apoptotic) GTN->Bcl2 downregulates Mitochondria Mitochondria ROS->Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax Bax (Pro-apoptotic) Bax->Mitochondria promotes release Bcl2->Mitochondria inhibits release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This compound and MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. It tends to suppress the pro-survival ERK pathway while activating the pro-apoptotic JNK and p38 pathways.[6][15]

Goniothalamin_MAPK_Pathway GTN This compound ERK ERK Pathway (Survival) GTN->ERK inhibits JNK JNK Pathway (Apoptosis) GTN->JNK activates p38 p38 Pathway (Apoptosis) GTN->p38 activates Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Goniothalamin_PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival, Growth & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition GTN This compound GTN->Akt inhibits Solubility_Workflow Start Start: Poor Aqueous Solubility of this compound Use_DMSO Use DMSO as a Solvent Start->Use_DMSO Precipitation_Check Precipitation in Media? Use_DMSO->Precipitation_Check Troubleshoot Troubleshoot Dilution: - Serial Dilution - Pre-warm Media - Slow Addition Precipitation_Check->Troubleshoot Yes Success Proceed with In Vitro Assay Precipitation_Check->Success No Troubleshoot->Precipitation_Check Lower_Concentration Lower Final Concentration Troubleshoot->Lower_Concentration Lower_Concentration->Precipitation_Check Advanced_Methods Consider Advanced Solubilization Methods: - Cyclodextrins - Liposomes - Nanoparticles Lower_Concentration->Advanced_Methods If still precipitates or concentration is too low Advanced_Methods->Success

References

Technical Support Center: Enhancing Goniothalamin's Systemic Bioavailability and Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Goniothalamin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing its systemic bioavailability and half-life.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the systemic delivery of this compound?

A1: this compound, a naturally occurring styryl-lactone, exhibits potent anticancer activity. However, its clinical translation is hampered by several challenges:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility, which limits its dissolution in physiological fluids and subsequently reduces its absorption and bioavailability.

  • Rapid Metabolism: Pre-clinical studies suggest that this compound may undergo rapid metabolism in the liver, likely involving cytochrome P450 enzymes, leading to a short biological half-life.

  • Toxicity to Healthy Cells: While showing selectivity for some cancer cell lines, this compound can also exhibit toxicity towards normal, healthy cells, necessitating targeted delivery approaches to minimize side effects.

Q2: What are the most promising strategies to improve the bioavailability and half-life of this compound?

A2: Several formulation strategies are being explored to overcome the limitations of this compound. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as pH-sensitive acetalated dextran (B179266) (Ac-Dex) nanoparticles or solid lipid nanoparticles (SLNs), can enhance its solubility, protect it from premature degradation, and provide controlled release.

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to this compound can increase its hydrodynamic size, prolonging its circulation time by reducing renal clearance and protecting it from enzymatic degradation.

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can significantly improve the aqueous solubility and dissolution rate of this compound.

  • Co-administration with Metabolic Inhibitors: Co-administering this compound with inhibitors of metabolic enzymes, such as piperine (B192125) (an alkaloid from black pepper), can reduce its first-pass metabolism and increase its systemic exposure.

  • Prodrug Approach: Synthesizing inactive derivatives (prodrugs) of this compound that are converted to the active form in vivo can improve its physicochemical and pharmacokinetic properties.

Q3: Where can I find quantitative data on the pharmacokinetic improvements of these methods for this compound?

A3: While numerous studies have demonstrated the potential of various formulations to enhance the efficacy of this compound, specific quantitative pharmacokinetic data (such as AUC, Cmax, and t1/2) comparing the free drug to its enhanced formulations in vivo are not extensively reported in publicly available literature. The following table summarizes the expected qualitative improvements based on the mechanisms of the enhancement methods. Researchers are encouraged to perform their own pharmacokinetic studies to quantify these improvements for their specific formulations.

II. Data Presentation: Comparative Pharmacokinetic Parameters

FormulationExpected Change in Bioavailability (AUC)Expected Change in Peak Concentration (Cmax)Expected Change in Half-life (t1/2)Rationale
Free this compound LowLowShortPoor solubility and rapid metabolism.
Acetalated Dextran (Ac-Dex) Nanoparticles IncreasedVariable (sustained release may lower Cmax)ProlongedEnhanced solubility, protection from degradation, and controlled release.
Solid Lipid Nanoparticles (SLNs) IncreasedVariable (sustained release may lower Cmax)ProlongedImproved solubility, lymphatic uptake bypassing first-pass metabolism, and sustained release.
PEGylated this compound IncreasedLowered (due to larger volume of distribution)Significantly ProlongedIncreased hydrodynamic size reduces renal clearance and enzymatic degradation.
Cyclodextrin Inclusion Complex IncreasedIncreasedNo significant change expectedImproved solubility and dissolution rate leading to enhanced absorption.
Co-administration with Piperine IncreasedIncreasedProlongedInhibition of cytochrome P450-mediated metabolism.
This compound Prodrugs Potentially IncreasedVariablePotentially ProlongedImproved physicochemical properties for better absorption and distribution.

III. Troubleshooting Guides

A. Acetalated Dextran (Ac-Dex) Nanoparticle Formulation
IssuePossible Cause(s)Troubleshooting Steps
Low Drug Encapsulation Efficiency - Poor solubility of this compound in the chosen organic solvent.- Drug precipitation during nanoprecipitation.- Insufficient polymer concentration.- Screen different organic solvents (e.g., acetone (B3395972), acetonitrile, THF) for optimal this compound solubility.- Optimize the ratio of organic solvent to aqueous phase.- Increase the polymer concentration in the organic phase.- Adjust the stirring speed during nanoprecipitation.
Large Particle Size or High Polydispersity Index (PDI) - Inefficient mixing during nanoprecipitation.- Aggregation of nanoparticles.- Inappropriate polymer or surfactant concentration.- Increase the stirring speed or use a high-speed homogenizer.- Optimize the concentration of the stabilizing agent (e.g., PVA).- Filter the nanoparticle suspension through a syringe filter to remove aggregates.- Ensure rapid injection of the organic phase into the aqueous phase.
Nanoparticle Instability (Aggregation/Precipitation) during Storage - Insufficient surface charge (low zeta potential).- Degradation of the polymer.- Inappropriate storage conditions (temperature, pH).- Measure the zeta potential; if close to neutral, consider adding a charged surfactant or modifying the polymer.- Store nanoparticles at 4°C and in a buffer with a neutral pH (unless pH-triggered release is desired).- Lyophilize the nanoparticles with a cryoprotectant (e.g., trehalose) for long-term storage.[1]
B. General Experimental Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Inconsistent Results in Bioavailability Studies - Variability in animal physiology.- Inconsistent dosing.- Issues with the analytical method.- Use a sufficient number of animals per group to account for biological variability.- Ensure accurate and consistent administration of the formulation (e.g., gavage volume, injection site).- Validate the analytical method for quantifying this compound in biological matrices (linearity, accuracy, precision).
Low Yield in PEGylation Reaction - Inefficient activation of PEG.- Suboptimal reaction conditions (pH, temperature, stoichiometry).- Steric hindrance of this compound.- Use freshly activated PEG derivatives.- Optimize the reaction pH based on the functional group being targeted on this compound (if applicable).- Adjust the molar ratio of PEG to this compound.- Consider using a linker to reduce steric hindrance.[2][3]
Difficulty in Forming Cyclodextrin Inclusion Complexes - Mismatched cavity size of the cyclodextrin.- Inefficient complexation method.- Screen different types of cyclodextrins (α, β, γ-CD and their derivatives) to find the best fit for this compound.- Try different preparation methods such as kneading, co-precipitation, or freeze-drying.[4][5][6]

IV. Experimental Protocols

A. Preparation of this compound-Loaded Acetalated Dextran (Ac-Dex) Nanoparticles

Objective: To encapsulate this compound in pH-sensitive Ac-Dex nanoparticles to enhance its solubility and provide a controlled release mechanism.

Materials:

Methodology:

Part 1: Synthesis of Acetalated Dextran (Ac-Dex) [7][8][9][10][11]

  • Dissolve dextran in anhydrous DMSO.

  • Add pyridinium p-toluenesulfonate (PPTS) as a catalyst.

  • Add 2-methoxypropene to initiate the acetalation reaction. The reaction time can be varied to control the degree of acetalation and thus the pH sensitivity.

  • Stop the reaction by adding triethylamine (TEA).

  • Precipitate the Ac-Dex polymer by adding the reaction mixture to deionized water (pH adjusted to 9 with TEA).

  • Isolate the polymer by centrifugation, wash with deionized water, and lyophilize.

  • Characterize the degree of acetalation using ¹H NMR.

Part 2: Preparation of this compound-Loaded Ac-Dex Nanoparticles (Nanoprecipitation Method) [1][12]

  • Dissolve the synthesized Ac-Dex polymer and this compound in acetone to form the organic phase.

  • Prepare an aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Inject the organic phase rapidly into the aqueous phase under vigorous stirring.

  • Allow the acetone to evaporate under stirring, leading to the formation of a nanoparticle suspension.

  • Purify the nanoparticles by centrifugation and washing with deionized water to remove unencapsulated drug and excess PVA.

  • Resuspend the nanoparticles in the desired buffer or lyophilize for storage.

Part 3: Characterization of Nanoparticles

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the nanoparticles.[3][13][14][15]

  • Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated this compound using a validated analytical method (e.g., HPLC-UV) after dissolving the nanoparticles in a suitable solvent.

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

B. General Protocol for PEGylation of this compound

Objective: To covalently attach PEG to this compound to increase its half-life.

Materials:

  • This compound

  • Activated PEG derivative (e.g., mPEG-NHS ester for reaction with an amine group, or mPEG-maleimide for reaction with a thiol group)

  • Appropriate reaction buffer (e.g., phosphate (B84403) buffer)

  • Quenching agent

  • Purification system (e.g., size exclusion chromatography)

Methodology:

  • Functionalization of this compound (if necessary): If this compound does not possess a suitable functional group for PEGylation, it may need to be chemically modified to introduce one (e.g., an amine or thiol group). This step requires careful consideration to not affect the biological activity of the drug.

  • PEGylation Reaction:

    • Dissolve this compound (or its functionalized derivative) in the appropriate reaction buffer.

    • Add the activated PEG derivative in a specific molar ratio to this compound.

    • Allow the reaction to proceed at a controlled temperature and pH for a defined period.

  • Quenching: Stop the reaction by adding a quenching agent (e.g., Tris buffer for NHS ester reactions).

  • Purification: Purify the PEGylated this compound from unreacted PEG and this compound using techniques like size exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the successful conjugation using techniques like MALDI-TOF mass spectrometry or SDS-PAGE (if applicable).

    • Quantify the degree of PEGylation.

    • Assess the purity of the final product using HPLC.

V. Visualization of Pathways and Workflows

A. Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[9][11][16][17][18][19][20][21][22][23]

Goniothalamin_Apoptosis_Pathway This compound This compound Bax_Bak Bax/Bak (Pro-apoptotic) This compound->Bax_Bak Activates Bcl2_BclXL Bcl-2/Bcl-xL (Anti-apoptotic) This compound->Bcl2_BclXL Inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Promotes MOMP Bcl2_BclXL->Bax_Bak Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3_7 Caspase-3/7 (Executioner) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: this compound-induced apoptosis pathway.

B. Experimental Workflow for Nanoparticle Development and Evaluation

This workflow outlines the key steps in developing and evaluating a nanoparticle-based formulation for this compound.

Nanoparticle_Workflow Formulation 1. Formulation Development - Polymer/Lipid Selection - Solvent Screening - Surfactant Optimization Preparation 2. Nanoparticle Preparation (e.g., Nanoprecipitation, Homogenization) Formulation->Preparation Characterization 3. Physicochemical Characterization - Size & Zeta Potential (DLS) - Morphology (SEM/TEM) - Encapsulation Efficiency (HPLC) Preparation->Characterization InVitro 4. In Vitro Evaluation - Drug Release Profile - Cytotoxicity Assays - Cellular Uptake Studies Characterization->InVitro InVivo 5. In Vivo Evaluation - Pharmacokinetic Studies - Efficacy Studies - Toxicity Assessment InVitro->InVivo ScaleUp 6. Scale-Up & Stability - Process Optimization - Long-term Stability Studies InVivo->ScaleUp

Caption: Workflow for nanoparticle formulation.

C. Logical Relationship of Bioavailability Enhancement Strategies

This diagram illustrates the logical connections between the challenges of this compound delivery and the proposed enhancement strategies.

Bioavailability_Strategies Challenges Challenges with this compound: - Poor Solubility - Rapid Metabolism - Off-target Toxicity Solubility Enhance Solubility Challenges->Solubility HalfLife Increase Half-life Challenges->HalfLife Targeting Improve Targeting Challenges->Targeting Nanoformulation Nanoformulations (Ac-Dex, SLNs) Solubility->Nanoformulation Cyclodextrin Cyclodextrin Complexes Solubility->Cyclodextrin Prodrug Prodrug Approach Solubility->Prodrug HalfLife->Nanoformulation PEGylation PEGylation HalfLife->PEGylation CoAdmin Co-administration (Piperine) HalfLife->CoAdmin Targeting->Nanoformulation

Caption: Strategies to overcome this compound's challenges.

References

Resolving inconsistent biological activity of synthetic Goniothalamin batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Goniothalamin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in the biological activity of synthetic this compound batches and to provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the cytotoxic activity (IC50 values) between different batches of our synthetic this compound. What are the likely causes?

A1: Inconsistent biological activity between synthetic batches of this compound can stem from several factors. The most common culprits are:

  • Stereochemical Purity: this compound possesses a chiral center, existing as (R)- and (S)-enantiomers. The naturally occurring and generally more potent form is the (R)-enantiomer.[1] Incomplete stereocontrol during synthesis can lead to racemic mixtures or batches with varying enantiomeric ratios, significantly impacting the observed bioactivity.

  • Chemical Purity: The presence of impurities from starting materials, reagents, or side-products of the synthesis can interfere with biological assays. Some impurities might have their own cytotoxic effects, while others could inhibit the activity of this compound.

  • Compound Stability and Degradation: this compound, being a styryl-lactone, may be susceptible to degradation under certain storage conditions (e.g., exposure to light, high temperatures, or non-neutral pH). Degradation products are unlikely to possess the same biological activity.

Q2: How does the stereochemistry of this compound affect its biological activity?

A2: The stereochemistry of this compound is crucial for its cytotoxic effects. Studies have shown that the (R)- and (S)-enantiomers can exhibit different potencies and even induce different cellular responses. For instance, in some cancer cell lines, the (R)-enantiomer is reported to be more cytotoxic than the (S)-enantiomer. Therefore, a batch with a higher percentage of the (R)-enantiomer is expected to show greater activity.

Q3: What is the primary mechanism of action of this compound?

A3: this compound primarily induces apoptosis (programmed cell death) in cancer cells.[2] This is often mediated through the induction of oxidative stress, characterized by an increase in intracellular reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH). This oxidative stress can lead to DNA damage and the activation of caspase cascades, which are key executioners of apoptosis.

Q4: How should I store my synthetic this compound to ensure its stability?

A4: To minimize degradation, synthetic this compound should be stored as a dry powder in a cool, dark, and dry place. For long-term storage, it is recommended to store it at -20°C. Solutions of this compound in solvents like DMSO should be prepared fresh for each experiment. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values (Lower Potency)

Question: My current batch of synthetic this compound shows a significantly higher IC50 value against my cancer cell line compared to previous batches or literature values. What should I investigate?

Answer:

This is a common issue that points towards problems with the compound's integrity or the experimental setup. Follow these troubleshooting steps:

Step 1: Verify Compound Identity and Purity

  • Problem: The batch may have a lower percentage of the active (R)-enantiomer or contain significant chemical impurities.

  • Solution:

    • Chiral HPLC Analysis: Perform chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric ratio ((R)- vs. (S)-Goniothalamin).

    • Purity Analysis (HPLC/NMR): Use standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the chemical purity of the batch.

    • Structure Confirmation: Confirm the chemical structure using 1H-NMR and 13C-NMR and compare the spectra with reference data.

Step 2: Evaluate Compound Stability

  • Problem: The compound may have degraded during storage or handling.

  • Solution:

    • Fresh Stock Preparation: Prepare a fresh stock solution from the powder.

    • Stability-Indicating HPLC: If degradation is suspected, a stability-indicating HPLC method can be used to detect and quantify degradation products.

Step 3: Review Experimental Protocol

  • Problem: Inconsistencies in the experimental procedure can lead to variable results.

  • Solution:

    • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a consistent, low passage number range.

    • Cell Seeding Density: Verify that the cell seeding density is consistent with previous experiments, as this can influence IC50 values.

    • Assay Controls: Double-check your positive and negative controls to ensure the assay is performing as expected.

Issue 2: Inconsistent Results in Apoptosis Assays

Question: I am not seeing a clear induction of apoptosis (e.g., low Annexin V staining, no caspase activation) after treating cells with a new batch of this compound, even at concentrations that were previously effective.

Answer:

This could be related to the compound itself or the apoptosis assay. Here’s a troubleshooting workflow:

Troubleshooting Workflow for Apoptosis Assays

cluster_assay Apoptosis Assay Troubleshooting start Inconsistent Apoptosis Results check_compound Step 1: Verify Compound Potency (Refer to Issue 1 Troubleshooting) start->check_compound check_assay Step 2: Troubleshoot Apoptosis Assay check_compound->check_assay If compound is verified assay_timing A: Check Assay Timing Is the time point appropriate for apoptosis detection? check_assay->assay_timing reagent_quality B: Check Reagent Quality Are Annexin V, PI, or caspase substrates expired or improperly stored? assay_timing->reagent_quality cell_health C: Assess Cell Health Are control cells viable? reagent_quality->cell_health positive_control D: Run a Positive Control (e.g., staurosporine) Does the positive control induce apoptosis? cell_health->positive_control solution Step 3: Refine Protocol Adjust incubation times, use fresh reagents, or optimize cell conditions based on findings. positive_control->solution

Caption: Workflow for troubleshooting inconsistent apoptosis assay results.

Data Presentation

Table 1: Cytotoxicity (IC50) of this compound Enantiomers in Various Cancer Cell Lines

Cell LineCancer Type(R)-Goniothalamin IC50 (µM)(S)-Goniothalamin IC50 (µM)Reference
MCF-7Breast Cancer~5-10>20Fictional Example
A549Lung Cancer~8-15>30Fictional Example
HepG2Liver Cancer4.63 (72h)Not Reported[3][4]
HT-29Colon Cancer1.64 (72h)Not Reported[2]
Saos-2Osteosarcoma0.62 (72h)Not Reported[2]

Note: IC50 values can vary depending on experimental conditions such as incubation time and cell density. This table provides an illustrative comparison.

Table 2: Example of Purity Analysis of Two Synthetic Batches of this compound

Batch IDChemical Purity (HPLC, %)Enantiomeric Excess (% ee of R-enantiomer)Observed IC50 in MCF-7 cells (µM)
GT-Batch-00199.298.57.5
GT-Batch-00295.5 (contains starting material)85.018.2

This is a fictional example to illustrate the impact of purity on biological activity.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity of this compound

This protocol provides a representative method for the separation of (R)- and (S)-Goniothalamin.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A chiral stationary phase column, such as a Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA), typically in a ratio of 90:10 (v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and a racemic standard (if available). The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 3: Western Blot for Apoptosis Markers (Caspase-3 Cleavage)
  • Sample Preparation: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS GSH ↓ Glutathione (GSH) This compound->GSH DNA_damage DNA Damage ROS->DNA_damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis DNA_damage->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis start Start: Seed Cells treatment Treat with this compound start->treatment incubation Incubate (e.g., 24h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate solubilize Add Solubilization Solution (DMSO) mtt_incubate->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate IC50 read->analysis problem Problem: Inconsistent Biological Activity cause1 Cause: Stereochemical Impurity problem->cause1 cause2 Cause: Chemical Impurity problem->cause2 cause3 Cause: Degradation problem->cause3 solution1 Solution: Chiral HPLC Analysis cause1->solution1 solution2 Solution: NMR/HPLC Purity Check cause2->solution2 solution3 Solution: Proper Storage & Fresh Prep cause3->solution3

References

Refinement of cell-based assays to minimize off-target effects of Goniothalamin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining cell-based assays involving Goniothalamin (B1671989) (GTN), a natural styryl-lactone with promising anticancer properties. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of this compound?

This compound primarily exerts its on-target effects by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2][3] This is achieved through various mechanisms, including the generation of reactive oxygen species (ROS), induction of DNA damage, and modulation of key signaling pathways such as MAPK and PI3K/AKT.[1][4][5]

Information on specific molecular off-targets of this compound is limited in publicly available literature. However, "off-target effects" in the context of GTN generally refer to its potential cytotoxicity towards normal, non-cancerous cells, particularly at higher concentrations.[6] While GTN has shown selectivity for cancer cells, it is crucial to determine the therapeutic window in your specific cell models to minimize toxicity to normal cells.[1][7] An in silico study has suggested α-Tubulin as a putative molecular target, though this requires further experimental validation.[8]

Q2: How can I minimize the off-target effects of this compound in my cell-based assays?

Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments using a wide range of GTN concentrations on both cancer and normal cell lines to identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.

  • Use of Appropriate Controls: Always include both positive and negative controls in your assays. A well-characterized chemotherapy drug can serve as a positive control, while a vehicle control (the solvent used to dissolve GTN, e.g., DMSO) is essential as a negative control.

  • Orthogonal Assays: Do not rely on a single assay. Use multiple, independent assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, and apoptosis markers) to confirm your findings.

  • Target Engagement Assays: If a specific molecular target is hypothesized, perform assays to confirm that GTN is engaging with that target in your experimental system.

  • Use of Normal Cell Lines: Whenever possible, include relevant normal cell lines in your experiments to assess the selectivity of this compound.

Q3: My MTT assay results with this compound are inconsistent. What are the common pitfalls?

Inconsistencies in MTT assays, especially with natural compounds like this compound, can arise from several factors:

  • Compound Interference: As a plant extract, this compound preparations may contain pigments that interfere with the absorbance readings of the formazan (B1609692) product.[9][10] To correct for this, include control wells with GTN at the same concentrations used in the experiment but without cells. Subtract the absorbance of these "compound-only" wells from your experimental values.

  • High Background: High background can be caused by microbial contamination or the direct reduction of the MTT reagent by components in the extract.[9] Ensure sterile technique and consider using a different assay if direct reduction is suspected.

  • Incomplete Solubilization of Formazan: Ensure complete solubilization of the formazan crystals by using a sufficient volume of an appropriate solvent (e.g., DMSO) and allowing adequate incubation time with gentle agitation.

If problems persist, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells in a cytotoxicity assay. Uneven cell seeding, edge effects in the microplate, or pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, which are prone to evaporation. Use calibrated pipettes and consistent technique.
Unexpectedly high cell viability at high concentrations of this compound. Compound precipitation at high concentrations, or interference of the compound with the assay readout.Visually inspect the wells for precipitate. If present, try to improve solubility or use a different solvent. Run compound-only controls to check for assay interference.[9]
No significant difference in cytotoxicity between cancer and normal cells. The concentration of this compound used may be too high, leading to general toxicity. The specific cell lines used may not exhibit differential sensitivity.Perform a more detailed dose-response curve to identify a selective concentration range. Test a panel of different cancer and normal cell lines.
Unusual cell cycle distribution after this compound treatment (e.g., no clear G1, S, or G2/M peaks). Cell debris or clumps in the sample, incorrect staining procedure, or high flow rate on the cytometer.Filter the cell suspension before staining to remove clumps. Optimize the fixation and staining protocol. Run the samples at a low flow rate to improve resolution.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines. These values can serve as a reference for designing your experiments. Note that IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Cell LineCell TypeIncubation Time (hours)IC50 (µg/mL)Reference
Saos-2Osteosarcoma721.29 ± 0.08[7]
MCF-7Breast Adenocarcinoma720.62 ± 0.06[7]
UACC-732Breast Carcinoma721.84 ± 0.14[7]
A549Lung Adenocarcinoma722.01 ± 0.28[7]
HT29Colorectal Adenocarcinoma721.53 ± 0.11[7]
HMSC Human Mesenchymal Stem Cells (Normal) 72 6.23 ± 1.29 [7]
COR-L23Lung CarcinomaNot Specified3.51 ± 0.03[11]
LS-174TColon CancerNot Specified0.51 ± 0.02[11]
MCF-7Breast CancerNot Specified0.95 ± 0.02[11]
Skin Fibroblast Normal Fibroblast Not Specified 26.73 ± 1.92 [11]
Human Fibroblast Normal Fibroblast Not Specified 11.99 ± 0.15 [11]

Key Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium and add 100 µL of the medium containing different concentrations of GTN to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest GTN concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from compound-only and media-only wells.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the LDH release from treated cells to the maximum and spontaneous release controls.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Goniothalamin_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_NFkB NF-κB Pathway GTN1 This compound JNK_p38 JNK/p38 (Phosphorylation) GTN1->JNK_p38 ERK ERK (Inhibition of Phosphorylation) GTN1->ERK Apoptosis1 Apoptosis JNK_p38->Apoptosis1 Cell_Survival Cell Survival ERK->Cell_Survival GTN2 This compound AKT AKT (Inhibition of Phosphorylation) GTN2->AKT PI3K PI3K PI3K->AKT Inhibited by GTN Apoptosis2 Apoptosis AKT->Apoptosis2 Inhibition of anti-apoptotic signals GTN3 This compound NFkB NF-κB Translocation to Nucleus (Inhibition) GTN3->NFkB Inflammation Inflammation (Downregulation) NFkB->Inflammation Apoptosis3 Apoptosis (Induction) NFkB->Apoptosis3 Promotes

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action cluster_Off_Target_Validation Off-Target Validation Dose_Response 1. Dose-Response Curve (MTT/LDH Assay) Select_Concentration 2. Select Optimal Concentrations Dose_Response->Select_Concentration Cell_Cycle 3. Cell Cycle Analysis (Flow Cytometry) Select_Concentration->Cell_Cycle Apoptosis_Assay 4. Apoptosis Assays (e.g., Annexin V) Select_Concentration->Apoptosis_Assay Western_Blot 5. Western Blot (Signaling Proteins) Select_Concentration->Western_Blot Normal_Cells 6. Test on Normal Cell Lines Select_Concentration->Normal_Cells Rescue_Experiments 7. Rescue Experiments (e.g., Antioxidants) Western_Blot->Rescue_Experiments

Caption: Recommended experimental workflow for studying this compound.

Logical Relationship for Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Results in Cytotoxicity Assay Compound_Interference Compound Interference (Color/Fluorescence) Inconsistent_Results->Compound_Interference High_Background High Background Signal Inconsistent_Results->High_Background Solubility_Issues Compound Solubility Issues Inconsistent_Results->Solubility_Issues Cell_Seeding_Error Inconsistent Cell Seeding Inconsistent_Results->Cell_Seeding_Error Run_Controls Run Compound-Only and Media-Only Controls Compound_Interference->Run_Controls Switch_Assay Switch to a Non-Colorimetric/ Non-Fluorometric Assay Compound_Interference->Switch_Assay High_Background->Run_Controls Optimize_Solvent Optimize Solvent and Preparation Method Solubility_Issues->Optimize_Solvent Standardize_Protocol Standardize Cell Seeding Protocol and Technique Cell_Seeding_Error->Standardize_Protocol

Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.

References

Overcoming challenges in the crystallization of Goniothalamin for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of Goniothalamin for X-ray analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem 1: this compound fails to dissolve in the chosen solvent.

  • Question: I am unable to dissolve my purified this compound sample. What should I do?

  • Answer: this compound is reported to have moderate solubility in organic solvents.[1] If you are experiencing solubility issues, consider the following:

    • Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound. Use a water bath or a heating mantle with stirring. Be cautious not to overheat, as this can lead to solvent evaporation and potential degradation of the compound.

    • Solvent Selection: If heating does not suffice, you may need to select a more appropriate solvent. While ethanol (B145695) has been successfully used for this compound crystallization, other organic solvents could be more effective.[2] A systematic approach to solvent screening is recommended. Start with small quantities of your sample and test its solubility in a range of solvents with varying polarities.

    • Sonication: Applying ultrasonic waves can help to break down solute aggregates and enhance dissolution.

Problem 2: No crystals form after cooling the solution.

  • Question: My this compound solution is clear and no crystals have appeared, even after an extended period. What steps can I take?

  • Answer: The absence of crystal formation is a common issue and can be addressed by inducing nucleation. Here are several techniques to try:

    • Scratching the Surface: Gently scratch the inside of the glass vessel (e.g., beaker or flask) with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previously grown crystal of this compound, introduce a tiny fragment (a "seed crystal") into the supersaturated solution. This provides a template for new crystals to grow upon.

    • Slow Evaporation: Partially cover the container to allow for very slow evaporation of the solvent. This will gradually increase the concentration of this compound, pushing it towards nucleation and crystallization.

    • Reduce Temperature Further: If you have been cooling the solution at room temperature, try moving it to a colder environment, such as a refrigerator (4°C) or even a freezer, provided the solvent does not freeze.

Problem 3: An oil or amorphous precipitate forms instead of crystals.

  • Question: Instead of crystals, my this compound has "oiled out" or formed a powder. How can I obtain single crystals?

  • Answer: Oiling out or precipitation of an amorphous solid occurs when the supersaturation is too high, leading to rapid phase separation rather than ordered crystal growth. To remedy this:

    • Dilute the Solution: Add a small amount of fresh, warm solvent to redissolve the oil or precipitate. Then, allow the solution to cool more slowly.

    • Change the Solvent System: Consider using a solvent mixture (binary or ternary). Dissolve the this compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Gentle warming should redissolve the turbidity, and upon slow cooling, crystals may form.

    • Purity Check: Oiling out can also be a sign of impurities. It is crucial to ensure the high purity of your this compound sample before attempting crystallization. Consider an additional purification step, such as column chromatography.

Problem 4: The resulting crystals are too small or of poor quality for X-ray diffraction.

  • Question: I have obtained this compound crystals, but they are too small or appear to be of low quality (e.g., cloudy, intergrown). How can I improve them?

  • Answer: The quality of crystals is paramount for successful X-ray diffraction analysis. To improve crystal size and quality:

    • Slower Cooling: The rate of cooling has a direct impact on crystal size. A slower cooling rate allows for more ordered growth and generally results in larger, higher-quality crystals. You can achieve this by placing the crystallization vessel in an insulated container (e.g., a Dewar flask filled with warm water) to slow down the cooling process.

    • Recrystallization: This is a powerful technique for improving crystal quality. Dissolve the small or poor-quality crystals in a minimal amount of fresh, hot solvent and repeat the crystallization process with a slower cooling rate.

    • Vapor Diffusion: This technique is excellent for growing high-quality single crystals from small amounts of material. A concentrated solution of this compound in a suitable solvent is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which this compound is insoluble. The anti-solvent vapor slowly diffuses into the this compound solution, gradually reducing its solubility and promoting slow crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting purity of this compound for crystallization experiments?

A1: For successful single-crystal growth, the purity of the starting material is critical. It is highly recommended to use this compound with a purity of at least 98%, and preferably >99%. Impurities can inhibit nucleation, affect crystal morphology, and lead to the formation of oils or amorphous precipitates.

Q2: What are some suitable solvents for the crystallization of this compound?

A2: Based on available literature, ethanol has been successfully used for the crystallization of this compound.[2] Given that this compound has moderate solubility in organic solvents, other potential solvents to screen include methanol, acetone, ethyl acetate, and dichloromethane. A systematic solvent screening with small amounts of your sample is the best approach to identify the optimal solvent or solvent system.

Q3: What is the reported melting point of this compound?

A3: The melting point of this compound has been reported and can be a useful indicator of purity. One source indicates a melting point was determined using a Buchi Melting Point Apparatus SMP-20, though the exact value is not stated in the snippet.[2] Comparing the melting point of your purified sample to the literature value can provide a good assessment of its purity.

Q4: Are there any known stability issues with this compound that I should be aware of during crystallization?

A4: While specific degradation pathways for this compound during crystallization have not been detailed in the provided search results, it is good practice to be mindful of potential thermal degradation, especially when heating solutions for extended periods. It is advisable to use the lowest temperature necessary to achieve dissolution and to avoid prolonged exposure to high temperatures.

Data Presentation

Table 1: Physical and Crystallographic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₂O₂[3]
Molecular Weight200.23 g/mol [3]
Melting PointNot specified in snippets, but has been determined.[2]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Purification: Ensure the this compound sample is of high purity (>98%) using appropriate chromatographic techniques.

  • Solvent Selection: In a small test tube, dissolve a few milligrams of this compound in a minimal amount of a chosen solvent (e.g., ethanol) at room temperature. If it dissolves easily, the solvent is likely too good for recrystallization. If it is insoluble, try gentle heating. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the bulk of the purified this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Once the solution has cooled, crystals should start to form. If no crystals appear, refer to the troubleshooting guide (Problem 2).

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry completely.

Visualizations

Experimental_Workflow cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Purification Purify this compound (e.g., Column Chromatography) Dissolution Dissolve in minimal hot solvent Purification->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Isolation Isolate Crystals (Vacuum Filtration) Crystal_Formation->Isolation XRay_Analysis X-ray Diffraction Analysis Isolation->XRay_Analysis

References

Validation & Comparative

Goniothalamin and its Synthetic Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Goniothalamin (B1671989), a naturally occurring styryl-lactone, has garnered significant attention in the field of medicinal chemistry due to its potent cytotoxic activities against a range of cancer cell lines. This has spurred extensive research into its structure-activity relationship (SAR) to develop synthetic analogues with enhanced potency and selectivity. This guide provides a comprehensive comparison of this compound and its analogues, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Structure-Activity Relationship: Insights from Experimental Data

The core structure of this compound, characterized by a styryl group attached to a dihydropyranone lactone ring, offers several sites for chemical modification. Studies have systematically explored how alterations at these positions influence its cytotoxic effects. The following tables summarize the key findings from various studies, presenting the half-maximal inhibitory concentration (IC50) values of this compound and its analogues against different cancer cell lines.

Table 1: Cytotoxicity of this compound Analogues with Modifications on the Aromatic Ring and Lactone Ring.

CompoundModificationCancer Cell LineIC50 (µM)Reference
(E)-GoniothalaminParent CompoundJurkat E6.1>50[1][2]
(Z)-GoniothalaminIsomer of parent compoundJurkat E6.112[1][2]
Analogue with Pyridine (B92270) RingPhenyl group replaced by a pyridine ringJurkat E6.1>50[1][2]
Analogue with Naphthalene (B1677914) RingPhenyl group replaced by a naphthalene ringJurkat E6.1>50[1][2]
Five-membered Lactone AnalogueSix-membered lactone ring replaced by a five-membered ringJurkat E6.1>50[1][2]

Structure-activity relationship studies indicate that introducing substituents on the phenyl ring, replacing the phenyl ring with pyridine or naphthalene, or reducing the size of the lactone ring from six to five members does not enhance cytotoxicity against the Jurkat E6.1 cell line[1][2].

Table 2: Cytotoxicity of Nitrogen-Containing this compound Analogues.

CompoundModificationCancer Cell LineIC50 (µM)Reference
This compound (1)Parent CompoundMCF-7~13[3]
This compound (1)Parent CompoundPC3~8[3]
This compound (1)Parent CompoundCaco-2~8[3]
This compound chloroacrylamide (13e)Addition of a chloroacrylamide groupMCF-70.5[3]
This compound chloroacrylamide (13e)Addition of a chloroacrylamide groupPC30.3[3]
This compound isobutyramide (B147143) (13c)Addition of an isobutyramide groupCaco-20.8[3]

The synthesis of nitrogen-containing analogues has shown promising results. For instance, the this compound chloroacrylamide analogue (13e) displayed significantly lower IC50 values against MCF-7 and PC3 cancer cell lines, making it approximately 26-fold more potent than the parent this compound[3]. Similarly, the this compound isobutyramide analogue (13c) was found to be about 10-fold more potent against the Caco-2 cell line[3].

Table 3: Cytotoxicity of this compound against Various Cancer and Normal Cell Lines.

CompoundCell LineCell TypeIC50 (µM) at 72hReference
This compoundHepG2Hepatoblastoma4.6 (±0.23) (MTT)[4]
This compoundHepG2Hepatoblastoma5.20 (±0.01) (LDH)[4]
This compoundChangNormal Liver35.0 (±0.09) (MTT)[4]
This compoundChangNormal Liver32.5 (±0.04) (LDH)[4]

This compound has demonstrated selective cytotoxicity against cancer cells compared to normal cells. For example, it was significantly more toxic to hepatoblastoma HepG2 cells than to normal liver Chang cells[4][5].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental procedures employed in the synthesis and evaluation of this compound and its analogues.

General Synthesis of this compound Analogues

A common synthetic route to this compound and its analogues involves a three-step process[6][7]:

  • Grignard Reaction: Addition of an allylmagnesium bromide solution to trans-cinnamaldehyde to form a secondary alcohol.

  • Esterification: The resulting alcohol is then esterified with acryloyl chloride in the presence of a base like triethylamine (B128534) to produce the corresponding acrylate (B77674) ester.

  • Ring-Closing Metathesis (RCM): The final step involves an RCM reaction using a Grubbs catalyst to form the characteristic α,β-unsaturated δ-lactone ring of the this compound core structure.

Modifications to the starting materials, such as using different substituted cinnamaldehydes or alternative acyl chlorides, allow for the synthesis of a variety of analogues.

Cytotoxicity Assays

The cytotoxic activity of this compound and its analogues is typically evaluated using standard in vitro assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.

  • LDH Leakage Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is measured using a coupled enzymatic reaction that results in a colored product, providing an indicator of cytotoxicity.

  • Trypan Blue Dye Exclusion Assay: This assay distinguishes between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Start Design of Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Test Compounds SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism Mechanism of Action Studies Lead_Optimization->Mechanism Mechanism->Lead_Optimization Feedback for Design

Caption: General workflow for a structure-activity relationship study.

Goniothalamin_Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_apoptosis Apoptosis & Autophagy This compound This compound JNK_p38 ↑ p-JNK1/2 & p-p38 This compound->JNK_p38 ERK ↓ p-ERK1/2 This compound->ERK PI3K ↓ PI3K This compound->PI3K Apoptosis Apoptosis JNK_p38->Apoptosis Autophagy Autophagy JNK_p38->Autophagy ERK->Apoptosis AKT ↓ p-AKT PI3K->AKT AKT->Apoptosis AKT->Autophagy

Caption: Key signaling pathways modulated by this compound.

This compound has been shown to induce apoptosis and autophagy in cancer cells by modulating key signaling pathways. It upregulates the pro-apoptotic proteins p-JNK1/2 and p-p38 while downregulating the pro-survival proteins p-ERK1/2 and p-Akt[8][9]. Furthermore, it has been found to suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation[10][11]. The induction of apoptosis is a key mechanism of its anticancer activity and is often associated with the activation of caspases and changes in mitochondrial membrane potential[12][13].

Conclusion

The structure-activity relationship studies of this compound have provided valuable insights for the design of more potent and selective anticancer agents. Modifications at various positions of the this compound scaffold have led to the discovery of analogues with significantly improved cytotoxic profiles. In particular, the introduction of nitrogen-containing functionalities appears to be a promising strategy for enhancing therapeutic potential. Further research focusing on the optimization of these lead compounds and in-depth investigation of their mechanisms of action will be crucial for their development as potential clinical candidates. The detailed experimental protocols and visual guides provided here serve as a valuable resource for researchers in this exciting field of drug discovery.

References

Goniothalamin Shows Promise in Murine Cancer Model, Warrants Further In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 10, 2025 – The natural compound Goniothalamin (GTN) has demonstrated significant anti-tumor efficacy in a murine model of Ehrlich solid tumor, according to a comprehensive review of available preclinical data. This comparison guide synthesizes the current in vivo evidence for GTN's anti-cancer properties and objectively compares its performance with established chemotherapeutic agents, Adriamycin and Cisplatin, in similar tumor models. While in vitro studies have extensively documented GTN's mechanisms of inducing cancer cell death, this guide focuses on the crucial in vivo data that is paramount for its progression in the drug development pipeline.

Comparative Efficacy of this compound in a Murine Ehrlich Solid Tumor Model

This compound, a styryl-lactone compound, has been shown to possess anti-proliferative features in a solid Ehrlich tumor model in mice. The primary in vivo study by Vendramini-Costa et al. (2010) investigated the effects of racemic this compound at doses of 50, 100, and 300 mg/kg. While the study confirmed its anti-tumor activity, detailed quantitative data on tumor volume reduction and survival rates from the full text were not accessible for this review.

To provide a comparative perspective, this guide presents available data from separate studies on the efficacy of Adriamycin and Cisplatin in the same Ehrlich solid tumor model. It is important to note that direct cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols.

Treatment GroupDosageTumor ModelKey Efficacy FindingsReference
This compound 50, 100, 300 mg/kg (i.p.)Ehrlich Solid Tumor (Female Swiss albino mice)Demonstrated anti-proliferative activity.Vendramini-Costa et al., 2010
Adriamycin 10 mg/kg (i.p.)Ehrlich Ascites CarcinomaData on solid tumor growth inhibition not specified in available abstracts.Various
Cisplatin 3 mg/kg (i.p., every 3 days)Ehrlich Solid Tumor (Hela or CaSki xenografts)Effectively reduced tumor size and weight.ResearchGate publication
Cisplatin 0.5 mg/kg/day (i.p.)Ehrlich Ascites CarcinomaDecreased total body weight gain, indicating tumor growth inhibition.El-Naggar et al., 2019

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

In Vivo Murine Ehrlich Solid Tumor Model

A common protocol for establishing and evaluating treatments in an Ehrlich solid tumor model is as follows:

  • Animal Model: Female Swiss albino mice are typically used.

  • Tumor Cell Inoculation: Ehrlich ascites carcinoma (EAC) cells are harvested from a donor mouse. A suspension of 2.5 x 10^6 viable EAC cells in a volume of 0.2 mL is injected subcutaneously into the right thigh of the recipient mice.

  • Treatment Administration:

    • This compound: Intraperitoneal (i.p.) injections of this compound at specified doses (e.g., 50, 100, 300 mg/kg) are administered. The treatment schedule (e.g., daily, every other day) should be clearly defined.

    • Comparator Drugs (Adriamycin, Cisplatin): These are typically administered i.p. at their respective effective dosages and schedules as determined from previous studies.

    • Control Group: A control group receives the vehicle (the solvent used to dissolve the drugs) following the same injection schedule.

  • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every two days) using a caliper. The volume is calculated using the formula: Volume = 0.52 x (width)^2 x (length).

  • Endpoint Analysis: At the end of the study period (e.g., after a predetermined number of days or when tumors in the control group reach a certain size), the mice are euthanized. The tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).

  • Survival Study: In some studies, a separate cohort of animals is monitored for survival, and the data is used to generate Kaplan-Meier survival curves.

Mechanism of Action: Signaling Pathways

In vitro studies have elucidated the molecular mechanisms underlying this compound's anti-tumor effects, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

This compound-Induced Apoptosis Signaling Pathway

This compound triggers apoptosis through the intrinsic (mitochondrial) pathway. It induces cellular stress, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.

Goniothalamin_Apoptosis_Pathway GTN This compound Stress Cellular Stress GTN->Stress p53 p53 activation Stress->p53 Bax Bax activation p53->Bax Bcl2 Bcl-2 inhibition p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Goniothalamin_Cell_Cycle_Arrest GTN This compound CDK_Cyclin CDK-Cyclin Complexes GTN->CDK_Cyclin inhibition G1_S G1/S Transition CDK_Cyclin->G1_S G2_M G2/M Transition CDK_Cyclin->G2_M S_Phase S Phase G1_S->S_Phase S_Phase->G2_M Proliferation Cell Proliferation G2_M->Proliferation

A Head-to-Head Comparison of Goniothalamin and Other Natural Styryl-lactones in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Goniothalamin with other naturally occurring styryl-lactones, focusing on their potential as anti-cancer agents. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to Styryl-lactones

Styryl-lactones are a class of naturally occurring compounds characterized by a lactone ring attached to a styryl group.[1][2] Predominantly isolated from plants of the Goniothalamus genus, these compounds have garnered significant interest in cancer research due to their potent cytotoxic and apoptotic effects against various cancer cell lines.[3][4] This guide focuses on a comparative analysis of this compound, one of the most studied styryl-lactones, with other notable members of this family, including Altholactone, Goniodiol, and 5-Acetylthis compound.

Comparative Cytotoxicity

The anti-proliferative activity of styryl-lactones is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, in this case, cell growth. The following table summarizes the IC50 values of this compound and other styryl-lactones against various human cancer cell lines. It is important to note that direct comparisons are most accurate when experiments are conducted under identical conditions (e.g., same cell line, incubation time, and assay).

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
This compound HepG2Hepatocellular Carcinoma724.6 ± 0.23[5]
Saos-2Osteosarcoma720.62 ± 0.06 (µg/ml)[3]
MCF-7Breast Adenocarcinoma720.79 ± 0.03 (µg/ml)[3]
A549Lung Adenocarcinoma721.25 ± 0.11 (µg/ml)[3]
HT29Colorectal Adenocarcinoma721.64 ± 0.05 (µg/ml)[3]
UACC-732Breast Carcinoma722.01 ± 0.28 (µg/ml)[3]
HL-60Promyelocytic Leukemia724.5 (µg/ml)[6]
CEM-SST-lymphoblastic Leukemia722.4 (µg/ml)[6]
Altholactone HepG2Hepatocellular Carcinoma486.17 ± 0.45[4]
Goniodiol HepG2Hepatocellular Carcinoma4810.0 ± 0.71[4]
5-Acetylthis compound MCF-7Breast AdenocarcinomaNot SpecifiedMore potent than this compound[7]
MDA-MB-231Breast AdenocarcinomaNot SpecifiedMore potent than this compound[7]
Novel Styryl-lactone Derivative 1 MCF-7Breast AdenocarcinomaNot Specified2.05[8]
HepG2Hepatocellular CarcinomaNot Specified3.96[8]
LU-1Lung CancerNot Specified2.87[8]
Novel Styryl-lactone Derivative 2 MCF-7Breast AdenocarcinomaNot Specified3.33[8]
HepG2Hepatocellular CarcinomaNot Specified7.00[8]
LU-1Lung CancerNot Specified5.42[8]

Note: IC50 values are presented in µM unless otherwise specified. Conversion from µg/ml to µM requires the molecular weight of the specific compound. The data presented is compiled from different studies and direct comparison should be made with caution.

Mechanisms of Action: A Comparative Overview

This compound and other styryl-lactones exert their anti-cancer effects through the induction of apoptosis (programmed cell death), although the specific signaling pathways can vary.

This compound is known to induce apoptosis primarily through the intrinsic (mitochondrial) pathway . This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of the tumor suppressor protein p53. Activated p53 can then trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis. Furthermore, this compound has been shown to modulate the NF-κB signaling pathway, which is crucial for cell survival and inflammation.

Altholactone also induces apoptosis through mechanisms that involve oxidative stress.[4] Studies have shown that it can activate both caspase-dependent and -independent apoptotic pathways. A notable feature of Altholactone's mechanism is the activation of caspase-4, which is associated with endoplasmic reticulum (ER) stress-induced apoptosis. Additionally, Altholactone has been found to inhibit the activation of NF-κB and STAT3, two key transcription factors involved in cancer cell proliferation and survival.

Information on the detailed signaling pathways of other natural styryl-lactones like Cardiopetalolactone and Goniodiol is less comprehensive in the currently available literature, highlighting an area for future research.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the known apoptotic signaling pathways for this compound and Altholactone.

Goniothalamin_Apoptosis_Pathway GTN This compound ROS ↑ Reactive Oxygen Species (ROS) GTN->ROS NFkB_Inhibition NF-κB Inhibition GTN->NFkB_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 DNA_Damage->p53 Mitochondria Mitochondria p53->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Altholactone_Apoptosis_Pathway ALT Altholactone ROS ↑ Reactive Oxygen Species (ROS) ALT->ROS Casp_Indep Caspase-Independent Apoptosis ALT->Casp_Indep NFkB_Inhibition NF-κB Inhibition ALT->NFkB_Inhibition STAT3_Inhibition STAT3 Inhibition ALT->STAT3_Inhibition ER_Stress ER Stress ROS->ER_Stress Casp4 Caspase-4 Activation ER_Stress->Casp4 Casp_Dep Caspase-Dependent Apoptosis Casp4->Casp_Dep Apoptosis Apoptosis Casp_Dep->Apoptosis Casp_Indep->Apoptosis

Caption: Altholactone-induced apoptotic signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of styryl-lactones.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the styryl-lactone (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the styryl-lactone at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of key proteins in apoptotic signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., caspase-3, Bcl-2, Bax, p53, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound and other natural styryl-lactones demonstrate significant potential as anti-cancer agents, primarily through the induction of apoptosis. While this compound is the most extensively studied, compounds like Altholactone show comparable or even superior potency in certain cancer cell lines. The mechanisms of action, though centered around apoptosis, exhibit variations in the specific signaling pathways activated. This guide provides a foundational comparison based on available data, highlighting the need for further direct comparative studies to fully elucidate the therapeutic potential of this promising class of natural products. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their investigations into the anti-cancer properties of styryl-lactones.

References

Independent Verification of Goniothalamin's Apoptotic Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported mechanisms of action for the natural styryl-lactone, Goniothalamin (GTN), drawing from a wide range of independent studies. We present supporting experimental data, detail the protocols for key validation experiments, and compare its activity with related compounds to offer a comprehensive overview for cancer research and drug development professionals.

This compound: A Consensus Mechanism from Independent Verification

This compound is a naturally occurring styryl-lactone that has demonstrated potent cytotoxic and antiproliferative activity across a diverse panel of human cancer cell lines.[1][2] Independent investigations have consistently verified that its primary mechanism of action is the induction of apoptosis, predominantly through the intrinsic (mitochondrial) pathway .[1][3][4][5] This verification stems from numerous studies by different research groups, in various cancer models, which report a congruent sequence of molecular events.

The core mechanism involves the generation of intracellular Reactive Oxygen Species (ROS) , leading to oxidative stress.[1][6] This disruption of the cellular redox balance triggers a cascade of events including:

  • DNA Damage : GTN has been reported to cause DNA damage, an early trigger for the apoptotic response.[1][7]

  • Modulation of Bcl-2 Family Proteins : A shift in the ratio of pro-apoptotic to anti-apoptotic proteins, often characterized by the downregulation of Bcl-2 and an increased Bax/Bcl-2 ratio.[3][5][8]

  • Mitochondrial Dysfunction : This includes the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[3][4][8]

  • Caspase Activation : The released cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7.[1][3][5]

  • Cell Cycle Arrest : Alongside apoptosis, GTN frequently induces cell cycle arrest, most commonly at the G2/M phase, which sensitizes cells to the apoptotic program.[1][4][6]

Furthermore, studies have linked GTN's activity to the modulation of other critical signaling pathways, including the upregulation of the tumor suppressor p53 and the inhibition of NF-κB translocation.[1][3][9] Some contexts also report the involvement of Endoplasmic Reticulum (ER) stress.[4] A key finding from multiple reports is the selective cytotoxicity of GTN, showing significantly higher potency against cancer cells compared to various normal, non-cancerous cell lines.[1][2][4][10]

Goniothalamin_Mechanism cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus GTN This compound ROS ↑ ROS ↓ GSH GTN->ROS Induces NFkB NF-κB Inhibition GTN->NFkB DNA_damage DNA Damage GTN->DNA_damage Bcl2 Bcl-2 ROS->Bcl2 Inhibits Mito ΔΨm Loss ROS->Mito Causes Bax Bax Bax->Mito Promotes Bcl2->Bax Inhibits Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3/7 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytC_c Cytochrome c CytC_c->Casp9 Activates via Apoptosome Mito->CytC_c Release CytC_m Cytochrome c p53 ↑ p53 DNA_damage->p53 p53->Bax Activates G2M_Arrest G2/M Arrest p53->G2M_Arrest

Caption: Consolidated signaling pathway of this compound-induced apoptosis.

Comparative Analysis with Other Apoptosis-Inducing Agents

To contextualize the activity of this compound, its mechanism can be compared with other natural products known to induce apoptosis.

Compound ClassExample CompoundPrimary Mechanism of ActionKey Distinctions from this compound
Styryl-lactone Altholactone (B132534) Induces apoptosis via oxidative stress in leukemia and colorectal cancer cells.[1][11] It activates both caspase-dependent and -independent pathways and can upregulate p53.[10][11]Highly similar mechanism, reinforcing the general mode of action for this class of compounds. Both rely on ROS as a key initiator.
Sesquiterpene Lactone Parthenolide Induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] Also mediated by ROS generation and GSH depletion.[12]While sharing the mitochondrial pathway and ROS generation, Parthenolide also explicitly activates the caspase-8-dependent extrinsic pathway.
Sesquiterpene Lactone Costunolide Induces ROS-mediated apoptosis in platinum-resistant ovarian cancer cells, activating caspases-3, -8, and -9.[13]Similar to Parthenolide, it engages both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, suggesting a broader caspase activation profile than is typically reported for GTN.
Bufadienolide Bufalin Induces apoptosis and autophagy, often by inhibiting the pro-survival AKT signaling pathway.[14]The primary upstream target (AKT pathway) is a more defined mechanism compared to the broad oxidative stress induced by GTN.
Platinum-based Drug Carboplatin A conventional chemotherapeutic that induces apoptosis primarily by forming DNA adducts, which inhibits DNA replication and transcription.[15]The initial trigger is direct DNA damage from covalent binding, whereas GTN's effect is often initiated by oxidative stress which then leads to DNA damage.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potency of this compound has been independently verified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy, often in the low micromolar or high nanomolar range, particularly after 72 hours of exposure.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HepG2 Hepatoblastoma4.6 µM72[7]
Chang (Normal Liver) Normal Liver35.0 µM72[7]
MCF-7 Breast Adenocarcinoma~0.8 µM (2.01 µg/mL)72[9]
Saos-2 Osteosarcoma~0.25 µM (0.62 µg/mL)72[9]
HT29 Colorectal Adenocarcinoma~0.66 µM (1.64 µg/mL)72[9]
A549 Lung Carcinoma< 2 µg/mL72[9]
HeLa Cervical Cancer~12.9 µM (3.2 µg/mL)Not Specified[8]
HL-60 Promyelocytic Leukemia~18.1 µM (4.5 µg/mL)72[8]
CEM-SS T-lymphoblastic Leukemia~9.7 µM (2.4 µg/mL)72[8]
COR-L23 Lung Carcinoma3.51 µg/mLNot Specified[6]
LS-174T Colon Cancer0.51 µg/mLNot Specified[6]

Note: IC50 values were converted from µg/mL to µM where necessary, using a molecular weight of 244.28 g/mol for this compound. Minor discrepancies may exist due to experimental conditions.

Experimental Protocols for Mechanism Verification

The verification of this compound's mechanism of action relies on a standard set of cell-based assays. Below are the detailed methodologies for the key experiments cited.

Experimental_Workflow cluster_assays Verification Assays cluster_flow_outputs Flow Cytometry Analysis cluster_wb_outputs Western Blot Targets start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment mtt MTT Assay (Measures Cell Viability) treatment->mtt flow Flow Cytometry treatment->flow ros ROS Detection (e.g., DCFH-DA Assay) treatment->ros wb Western Blot (Measures Protein Expression) treatment->wb IC50 IC50 mtt->IC50 Determines annexin Annexin V / PI Staining (Apoptosis Quantification) flow->annexin pi Propidium Iodide (PI) Staining (Cell Cycle Analysis) flow->pi jc1 JC-1 Staining (Mitochondrial Potential) flow->jc1 ROS_Level ROS_Level ros->ROS_Level Measures caspases Caspases (Cleaved) (e.g., Caspase-3, -9) wb->caspases bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) wb->bcl2 p53_nfkb p53, NF-κB wb->p53_nfkb

Caption: Standard experimental workflow for verifying this compound's mechanism.

Cell Viability and Cytotoxicity (MTT Assay)
  • Principle : This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Protocol :

    • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment : Expose cells to a serial dilution of this compound (and a vehicle control, e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

    • MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement : Read the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
  • Principle : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Protocol :

    • Treatment : Treat cells with this compound for the desired time.

    • Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

    • Staining : Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

    • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis : Analyze the stained cells using a flow cytometer. The cell population is quantified into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle : PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

  • Protocol :

    • Treatment & Harvesting : Treat and harvest cells as described above.

    • Fixation : Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C to permeabilize the membranes.

    • Staining : Wash the cells and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation : Incubate for 30 minutes in the dark.

    • Analysis : Analyze the DNA content using a flow cytometer and model the cell cycle distribution using appropriate software.

Western Blot Analysis of Apoptotic Proteins
  • Principle : This technique is used to detect and quantify specific proteins in a cell lysate. It allows for the verification of the activation of caspases (by detecting their cleaved forms) and the change in expression of regulatory proteins like Bcl-2 and Bax.

  • Protocol :

    • Protein Extraction : Treat cells, then lyse them in RIPA buffer containing protease inhibitors.

    • Quantification : Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis : Separate proteins by molecular weight using SDS-PAGE.

    • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Probing : Block the membrane (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Actin).

    • Secondary Antibody & Detection : Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

    • Analysis : Quantify band intensity relative to a loading control (e.g., Actin or Tubulin).

References

Assessing the Reproducibility of Published In Vitro Data on Goniothalamin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Goniothalamin (B1671989), a naturally occurring styryl-lactone, has garnered significant interest in the scientific community for its potent cytotoxic and anti-cancer properties demonstrated in a variety of in vitro studies.[1][2] This guide provides a comprehensive comparison of the published in vitro data on this compound to assess the reproducibility of its biological effects. We delve into the quantitative data from various studies, detail the experimental protocols employed, and visualize the key signaling pathways implicated in its mechanism of action.

Quantitative Data Summary: A Comparative Overview

The cytotoxic efficacy of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and its values for this compound can vary depending on the cell line, incubation time, and the assay used. The following tables summarize the reported IC50 values from multiple studies to provide a basis for comparing its potency and selectivity.

Cell LineAssayIncubation Time (hours)IC50 (µg/mL)IC50 (µM)Reference
Leukemia
HL-60 (promyelocytic leukemia)MTT724.5~22.5[3][4]
CEM-SS (T-lymphoblastic leukemia)MTT722.4~12.0[3][4]
Jurkat (T-lymphocyte)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Breast Cancer
MCF-7SRBNot Specified0.95 ± 0.02~4.74[5]
MDA-MB-231Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][6]
SK-BR-3Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Colon Cancer
HT29MTT2426.93 ± 2.18~134.5[8]
4810.27 ± 1.54~51.3[8]
721.64 ± 0.05~8.19[8]
LS-174TSRBNot Specified0.51 ± 0.02~2.55[5]
Liver Cancer
HepG2 (hepatoblastoma)MTT72Not Specified4.6 ± 0.23[9]
LDH72Not Specified5.20 ± 0.01[9]
Oral Cancer
H400 (squamous cell carcinoma)MTTNot SpecifiedNot SpecifiedNot Specified[10]
Lung Cancer
COR-L23 (large cell lung carcinoma)SRBNot Specified3.51 ± 0.03~17.5[5]
Bone Cancer
Saos-2MTT720.62 ± 0.06~3.1[8]
Cervical Cancer
HeLaMTTNot Specified3.2 ± 0.72~16.0[4]
Ovarian Cancer
Caov-3Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Bladder Cancer
RT4MTT24Not Specified61[4]
48Not Specified38[4]
72Not Specified31[4]
Normal Cell LineAssayIncubation Time (hours)IC50 (µg/mL)IC50 (µM)Reference
HMSC (human bone marrow-derived mesenchymal stem cells)MTT726.23 ± 1.29~31.1[8]
Chang (normal liver)MTT72Not Specified35.0 ± 0.09[9]
LDH72Not Specified32.5 ± 0.04[9]
Skin FibroblastSRBNot Specified26.73 ± 1.92~133.5[5]
Human FibroblastSRBNot Specified11.99 ± 0.15~59.9[5]

Experimental Protocols

The reproducibility of in vitro data is critically dependent on the experimental methodologies. Below are detailed protocols for the key assays cited in the literature for assessing the effects of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/mL and allowed to adhere overnight.[8]

  • Treatment: Cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, and 72 hours).[8][9]

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8]

2. LDH (Lactate Dehydrogenase) Leakage Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the MTT assay.[9]

  • Sample Collection: After the incubation period, the culture supernatant is collected.

  • LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH leakage is proportional to the number of dead cells. The IC50 value is calculated based on the concentration of this compound that causes 50% LDH release compared to a positive control (e.g., Triton X-100) that induces maximum LDH release.[9]

3. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with this compound.[5]

  • Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).[5]

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.[5]

Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is commonly used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).[9][11]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (B145695) (e.g., 70%).

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.[9][11]

Signaling Pathways and Experimental Workflows

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing this compound's in vitro effects.

Goniothalamin_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Regulation GT This compound PI3K PI3K GT->PI3K inhibits JNK JNK GT->JNK activates p38 p38 GT->p38 activates ERK ERK GT->ERK inhibits Bax Bax GT->Bax upregulates Bcl2 Bcl-2 GT->Bcl2 downregulates AKT AKT PI3K->AKT activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition promotes Apoptosis_Induction Induction of Apoptosis JNK->Apoptosis_Induction p38->Apoptosis_Induction Cell_Survival Cell Survival ERK->Cell_Survival Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Key signaling pathways modulated by this compound leading to apoptosis.

The PI3K/AKT pathway, a critical regulator of cell survival, is often suppressed by this compound.[12][13] Conversely, components of the MAPK signaling pathway, such as JNK and p38, are activated, while ERK, which promotes cell survival, is inhibited, ultimately leading to apoptosis.[7] this compound also modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, which in turn activates caspases and induces apoptosis.[7][10]

Experimental_Workflow start Start: Select Cell Lines (Cancer & Normal) culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose- & Time-Response) culture->treatment viability Assess Cell Viability/Cytotoxicity (MTT, LDH, SRB assays) treatment->viability ic50 Determine IC50 Values viability->ic50 mechanism Investigate Mechanism of Action ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) mechanism->apoptosis western_blot Protein Expression Analysis (Western Blot for pathway proteins) mechanism->western_blot data_analysis Data Analysis & Interpretation cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro assessment of this compound.

This workflow outlines the logical progression of experiments, from initial cytotoxicity screening to more in-depth mechanistic studies, to comprehensively evaluate the in vitro effects of this compound.

References

A Comparative Evaluation of Extraction Protocols for Goniothalamin from Goniothalamus amuyon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different extraction protocols for obtaining goniothalamin (B1671989), a bioactive styryl-lactone, from the plant Goniothalamus amuyon. The information is compiled from various studies to offer insights into the methodologies, potential yields, and subsequent purification techniques. While direct comparative studies on extraction efficiency for this compound from G. amuyon are limited, this guide synthesizes available data to support researchers in selecting an appropriate extraction strategy.

Overview of Extraction Protocols

The isolation of this compound from G. amuyon and other Goniothalamus species typically involves an initial solvent extraction of the plant material, followed by fractionation and chromatographic purification. The choice of the initial extraction method is critical as it influences the yield and purity of the crude extract. The most common methods employed are maceration, percolation, and Soxhlet extraction.[1][2]

Table 1: Comparison of Common Extraction Protocols for Phytochemicals

FeatureMacerationPercolationSoxhlet Extraction
Principle Soaking the plant material in a solvent for a prolonged period.Continuous slow passage of a solvent through a column of the plant material.Continuous extraction with a hot solvent in a specialized apparatus.
Efficiency Lower efficiency, may require repeated extractions.More efficient than maceration due to continuous flow of fresh solvent.[2]Highly efficient due to repeated extraction with hot solvent.[2]
Time Long duration (days to weeks).Shorter than maceration (hours to a day).[2]Relatively fast (hours).
Solvent Usage High solvent consumption.Moderate to high solvent consumption.Lower solvent consumption due to recycling.[2]
Temperature Room temperature.Room temperature.Elevated temperature (boiling point of the solvent).
Suitability Simple, suitable for thermolabile compounds.More efficient than maceration for many compounds.Not suitable for thermolabile compounds.

Experimental Protocols

Plant Material Preparation

Prior to extraction, the plant material (e.g., leaves, stems, or roots of G. amuyon) should be thoroughly washed, air-dried in the shade for several weeks, and then ground into a fine powder to increase the surface area for solvent penetration.

Extraction Protocols
  • Place the powdered plant material in a sealed container.

  • Add a suitable solvent, such as ethanol (B145695) or methanol, ensuring the plant material is fully submerged.

  • Allow the mixture to stand at room temperature for a minimum of three days, with occasional shaking.

  • Separate the extract from the plant residue by filtration.

  • The remaining plant material can be re-macerated with fresh solvent to maximize the yield.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Moisten the powdered plant material with the extraction solvent and allow it to stand for about four hours in a sealed container.

  • Pack the swollen plant material into a percolator.

  • Add more solvent to the top of the percolator and allow it to slowly drip through the plant material.

  • Continue the process until the desired volume of extract (percolate) is collected. The flow rate should be controlled to ensure efficient extraction.

  • Concentrate the collected percolate using a rotary evaporator.

  • Place the powdered plant material in a thimble made of filter paper.

  • Insert the thimble into the main chamber of the Soxhlet apparatus.

  • Add the extraction solvent to the distillation flask.

  • Heat the flask to boil the solvent. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the thimble, immersing the plant material.

  • Once the solvent level in the main chamber reaches the top of the siphon tube, the extract is siphoned back into the distillation flask.

  • This process is repeated continuously, allowing for an exhaustive extraction.

  • After several cycles, the concentrated extract in the flask is collected.

Fractionation and Purification

The crude extract obtained from any of the above methods is a complex mixture of compounds. To isolate this compound, further fractionation and purification steps are necessary.

  • Solvent-Solvent Partitioning: The crude extract is typically dissolved in a methanol/water mixture and then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), dichloromethane (B109758), and ethyl acetate (B1210297), to separate compounds based on their solubility.

  • Column Chromatography: The fraction containing this compound (often the dichloromethane or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Recrystallization: Fractions containing pure this compound can be further purified by recrystallization from a suitable solvent system to obtain crystalline this compound.

Quantitative Data

Direct comparative studies on the yield of this compound from G. amuyon using different extraction methods are scarce in the published literature. However, data on the yields of crude extracts from different Goniothalamus species can provide a general indication of extraction efficiency.

Table 2: Crude Extract Yields from Goniothalamus Species using Methanol Extraction

Plant PartSpeciesExtraction MethodCrude Extract Yield (% w/w)Reference
RootG. macrophyllusMaceration7.36[3]
StemG. macrophyllusMaceration1.93[3]
LeavesG. macrophyllusMaceration8.05[3]
RootsG. umbrosusMaceration7.3[4]

Note: The yield of pure this compound will be significantly lower than the crude extract yield and will depend on the efficiency of the subsequent purification steps.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from G. amuyon.

Extraction_Workflow Plant G. amuyon Plant Material (Dried and Powdered) Extraction Solvent Extraction (Maceration, Percolation, or Soxhlet) Plant->Extraction Filtration Filtration / Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, DCM, EtOAc) CrudeExtract->Partitioning DCM_EtOAc DCM / EtOAc Fraction Partitioning->DCM_EtOAc ColumnChrom Column Chromatography (Silica Gel) DCM_EtOAc->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC PureGonio Pure this compound TLC->PureGonio

Caption: General workflow for this compound extraction and isolation.

Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades. The diagram below depicts a simplified putative signaling pathway for this compound-induced apoptosis.

Apoptosis_Pathway Gonio This compound Mito Mitochondria Gonio->Mito induces stress Bax Bax Translocation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of this compound-induced apoptosis.

Conclusion

The selection of an extraction protocol for this compound from G. amuyon depends on the available resources, the scale of extraction, and the thermal stability of the target compound. While Soxhlet extraction is generally the most efficient in terms of time and solvent use, maceration and percolation are simpler methods that do not require heat. A multi-step purification process involving solvent partitioning and column chromatography is essential for isolating pure this compound. Further research is warranted to establish a definitive, high-yield extraction protocol specifically for this compound from G. amuyon and to perform direct comparative studies of different extraction techniques.

References

Goniothalamin: A Potent and Selective Anticancer Agent Validated by Third-Party Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Goniothalamin (B1671989) (GTN), a naturally occurring styryl-lactone, reveals its significant potential as a selective and potent anticancer agent. Extensive in vitro studies have demonstrated its efficacy against a wide range of cancer cell lines, while exhibiting lower toxicity towards normal cells compared to conventional chemotherapeutic drugs like doxorubicin. This guide provides a comparative overview of GTN's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Comparative Efficacy and Selectivity

This compound has shown significant cytotoxic effects against various human cancer cell lines in a time- and concentration-dependent manner.[1] Its potency, as indicated by the half-maximal inhibitory concentration (IC50), is notable across different cancer types. Furthermore, a key advantage of GTN is its selectivity, meaning it is more toxic to cancer cells than to normal, healthy cells.

A study comparing GTN with doxorubicin, a widely used chemotherapy drug, highlighted GTN's superior selectivity.[1] The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, was found to be higher for GTN in all tested cancer cell lines.[1] This suggests that GTN may offer a better safety profile with fewer side effects.

Table 1: Comparative IC50 Values (µg/mL) of this compound (GTN) and Doxorubicin (DOX) after 72h Treatment

Cell LineCancer TypeGTN IC50 (µg/mL)DOX IC50 (µg/mL)
Saos-2Osteosarcoma0.62 ± 0.060.11 ± 0.01
A549Lung CarcinomaBelow 2 µg/mLBelow 2 µg/mL
UACC-732Breast CarcinomaBelow 5 µg/mLNot Reported
MCF-7Breast Adenocarcinoma0.8 ± Not ReportedNot Reported
HT29Colorectal Adenocarcinoma1.64 ± 0.05Not Reported
HepG2Hepatoblastoma4.6 (±0.23) µMNot Reported
HMSC (Normal)Human Mesenchymal Stem Cells6.23 ± 1.290.23 ± 0.40
Chang (Normal)Normal Liver Cells35.0 (±0.09) µMNot Reported

Data compiled from multiple sources.[1][2][3][4]

Table 2: Selectivity Index (SI) of this compound (GTN) and Doxorubicin (DOX) after 72h Treatment

Cell LineGTN SIDOX SI
Saos-210.02 ± 1.492.09 ± 0.56
A5494.98 ± 0.871.53 ± 0.42
UACC-7322.86 ± 0.310.67 ± 0.13
MCF-77.79 ± 1.611.05 ± 0.29
HT293.80 ± 0.490.88 ± 0.18
HepG27.61Not Reported

SI = IC50 in normal cells (HMSC or Chang) / IC50 in cancer cells. Data compiled from multiple sources.[1][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][7]

Apoptosis Induction

GTN triggers apoptosis through both the intrinsic (mitochondrial) and, in some cases, the extrinsic (death receptor) pathways.[5][8][9] The process is often initiated by an increase in reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[10][11]

Key events in GTN-induced apoptosis include:

  • Mitochondrial Depolarization: Loss of the mitochondrial membrane potential.[8][12]

  • Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytosol.[6][12]

  • Caspase Activation: Activation of a cascade of caspases, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[5][12]

  • Regulation of Bcl-2 Family Proteins: Modulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[8][12]

  • p53 Upregulation: Increased expression of the p53 tumor suppressor protein.[6][10]

Goniothalamin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway GTN_ext This compound FasL FasL GTN_ext->FasL Upregulates Fas Fas Receptor FasL->Fas Casp8 Caspase-8 Fas->Casp8 Casp37 Caspase-3/7 Casp8->Casp37 GTN_int This compound ROS ROS Production GTN_int->ROS DNA_damage DNA Damage GTN_int->DNA_damage Mitochondria Mitochondria ROS->Mitochondria p53 p53 Upregulation DNA_damage->p53 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) p53->Bcl2 CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp37 Bcl2->Mitochondria Apoptosis Apoptosis Casp37->Apoptosis

This compound-induced apoptosis signaling pathways.
Cell Cycle Arrest

GTN has been shown to arrest the cell cycle at different phases (G0/G1, S, or G2/M) depending on the cancer cell line and the concentration of the compound.[5][12][13][14] This arrest prevents cancer cells from proliferating. For instance, in human oral squamous cell carcinoma (H400) cells, GTN induces S-phase arrest.[12][15] In hepatocellular carcinoma cells, it can cause G0/G1 and/or G2/M arrest.[13]

Experimental Protocols

The validation of this compound's anticancer properties relies on a battery of well-established in vitro assays.[16][17][18][19][20]

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • Cells are treated with various concentrations of this compound or a control vehicle for specific time periods (e.g., 24, 48, 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated for 3-4 hours.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[3]

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Methodology:

    • Cells are treated with this compound as described above.

    • Both adherent and floating cells are collected and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Cells are treated with this compound.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA.

    • Cells are stained with PI.

    • The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.[4]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Data Analysis & Interpretation start Seed Cancer & Normal Cells treatment Treat with this compound (various concentrations & times) start->treatment mtt MTT Assay (Viability/Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Calculate IC50 & SI mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_levels Analyze Protein Levels (e.g., Caspases, Bcl-2) western_blot->protein_levels

Typical experimental workflow for evaluating this compound's anticancer activity.

Conclusion

Third-party validation consistently supports the potential of this compound as a potent and selective anticancer agent. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, coupled with a favorable selectivity index compared to doxorubicin, makes it a promising candidate for further preclinical and clinical development. The detailed mechanistic insights and established experimental protocols provide a solid foundation for future research aimed at translating this natural compound into a novel cancer therapeutic.

References

Goniothalamin: Bridging the Gap Between In Vitro Cytotoxicity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Goniothalamin (B1671989), a naturally occurring styryl-lactone, has garnered significant interest within the scientific community for its potent cytotoxic effects against a wide array of cancer cell lines. Extensive in vitro studies have established its half-maximal inhibitory concentrations (IC50), quantifying its ability to impede cancer cell proliferation. However, the crucial question for drug development professionals remains: how do these promising in vitro results translate to tangible efficacy in a living organism? This guide provides a comprehensive comparison of the in vitro IC50 values of this compound with its reported in vivo anti-tumorigenic activity, supported by detailed experimental data and protocols to aid researchers in navigating the preclinical drug development pathway for this compound.

In Vitro Cytotoxicity: A Spectrum of Potency

This compound has demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. The IC50 values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth, are pivotal in preclinical screening. The following table summarizes the in vitro IC50 values of this compound across multiple cancer cell lines, as determined by the MTT assay.

Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)IC50 (µM)Reference
Saos-2Osteosarcoma720.62 ± 0.06~3.1[1]
MCF-7Breast Adenocarcinoma720.88 ± 0.11~4.4[1]
UACC-732Breast Carcinoma721.21 ± 0.11~6.0[1]
A549Lung Carcinoma721.25 ± 0.10~6.2[1]
HT29Colorectal Adenocarcinoma721.64 ± 0.05~8.2[1]
HepG2Hepatoblastoma72-4.6 ± 0.23[2]
CEM-SST-lymphoblastic leukemia722.4~12.0[3]
HL-60Promyelocytic Leukemia724.5~22.5[3]
LS174TColon Cancer720.51 ± 0.02~2.5[4]
COR-L23Lung Carcinoma72>50>250[4]

In Vivo Efficacy: From Bench to Bedside Potential

Translating in vitro findings to in vivo models is a critical step in drug development. This compound has been evaluated in animal models, demonstrating promising anti-tumorigenic properties. These studies provide essential insights into the compound's bioavailability, tolerability, and overall therapeutic potential in a physiological system.

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelCancer TypeThis compound DosageKey FindingsReference
Wistar RatsDiethylnitrosamine (DEN)-induced Hepatocellular Carcinoma30 mg/kg body weight, orally for 16 weeksMaintained body and liver weight, prevented tumor incidence, reduced oxidative stress and pro-inflammatory cytokines, induced apoptosis by constraining Bcl-2 and elevating caspase-3 levels.[5][6][7][5][6][7]
Swiss Albino MiceEhrlich Solid TumorNot specifiedReduced tumor development, suggesting a relationship between its anti-inflammatory and antiproliferative activities.[6][6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are paramount. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

In Vivo Efficacy Study: Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma in Rats

This model is widely used to study the prevention and treatment of liver cancer.

Protocol:

  • Animal Model: Male Wistar rats are used for the study.

  • HCC Induction: Hepatocellular carcinoma is induced by providing 0.01% DEN in the drinking water for 16 weeks.[8]

  • Treatment Groups: The rats are divided into four groups: a control group, a DEN-only group, a group receiving DEN and this compound (30 mg/kg body weight, dissolved in 10% DMSO) orally for 16 weeks, and a this compound-only group.[8]

  • Monitoring: Body weight, liver weight, and tumor incidence are monitored throughout the study.

  • Endpoint Analysis: At the end of the 16-week period, the animals are euthanized. Blood and liver tissues are collected for biochemical (hepatic toxicity markers, antioxidants, inflammatory cytokines), histopathological, and Western blot (e.g., Bcl-2, caspase-3, P13K/AKT pathway proteins) analyses.[5][8]

Visualizing the Path from Lab to Life

The journey of a potential anti-cancer compound from initial in vitro screening to in vivo validation is a multi-step process. The following diagram illustrates this general workflow.

DrugDevelopmentWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines IC50 IC50 Determination (e.g., MTT Assay) CellLines->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50->Mechanism AnimalModel Animal Model Selection (e.g., Xenograft, Carcinogen-induced) IC50->AnimalModel Promising Candidates Efficacy Efficacy & Tumor Growth Inhibition Studies Mechanism->Efficacy Informs In Vivo Study Design AnimalModel->Efficacy Toxicity Toxicology & Safety Assessment Efficacy->Toxicity Preclinical Preclinical Development Efficacy->Preclinical Successful Outcome

Caption: From Cell Lines to Preclinical Development.

Concluding Remarks

The available data strongly suggests that this compound is a potent cytotoxic agent against a variety of cancer cell lines in vitro. Importantly, these in vitro findings are substantiated by in vivo studies demonstrating its ability to inhibit tumor growth and induce apoptosis in animal models of cancer. While a direct, one-to-one correlation between the IC50 of a specific cell line and its corresponding in vivo efficacy in a xenograft model is not yet extensively documented for this compound, the collective evidence points towards a positive association. The low micromolar to nanomolar IC50 values observed in numerous cancer cell lines provide a strong rationale for the in vivo anti-tumor effects seen at tolerable doses.

For researchers and drug development professionals, this compound represents a promising natural product with a solid foundation of preclinical evidence. Future studies should aim to establish a more direct correlation by utilizing xenograft models derived from the cell lines that are most sensitive to this compound in vitro. Such studies will be instrumental in elucidating the predictive value of in vitro IC50 for in vivo outcomes and will further pave the way for the clinical development of this compound as a novel anti-cancer therapeutic.

References

A Comparative Guide to the Target Validation of Goniothalamin Using CRISPR/Cas9 Gene-Editing Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the molecular targets of Goniothalamin (B1671989), a natural styryl-lactone with promising anticancer properties. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and Its Anticancer Activity

This compound (GTN) is a bioactive compound isolated from plants of the Goniothalamus genus.[1][2] Extensive research has demonstrated its potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[1] The primary mechanism of action is the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] Studies have implicated several key signaling pathways in GTN's anticancer effects, including the downregulation of NF-κB, suppression of the PI3K/AKT pathway, and modulation of the MAPK signaling cascade.[3][5][6] However, the direct molecular targets of this compound that initiate these downstream effects remain to be conclusively validated.

The Role of CRISPR/Cas9 in Target Validation

CRISPR-Cas9 has emerged as a revolutionary gene-editing tool, transforming the landscape of drug discovery by enabling precise and permanent modifications to the genome.[7][8] For target validation, CRISPR-Cas9 allows researchers to create knockout (KO) cell lines by deleting specific genes of interest.[9][10] By treating these KO cells with a drug candidate like this compound, scientists can determine if the absence of the gene product confers resistance to the drug's effects. This provides strong evidence that the knocked-out gene encodes the direct target of the compound.[10][11] The simplicity and efficiency of CRISPR-Cas9 streamline the generation of cellular models, accelerating the identification and validation of novel therapeutic targets.[7][12]

Comparative Analysis: CRISPR/Cas9 vs. Alternative Technologies

While CRISPR/Cas9 is a powerful tool, other technologies have also been used for target validation. Each has distinct advantages and limitations.

Technology Mechanism Pros Cons
CRISPR/Cas9 RNA-guided DNA endonuclease that creates double-strand breaks, leading to permanent gene knockout via cellular repair mechanisms.[7]High specificity and efficiency; relatively easy to design and implement; versatile for knockout, activation, or repression.[7][13]Potential for off-target effects; requires a specific Protospacer Adjacent Motif (PAM) sequence near the target site.[14][15]
RNA interference (RNAi) Utilizes short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) to induce degradation of target mRNA, leading to transient gene knockdown.[16]Technically straightforward; widely available reagents.Incomplete knockdown; transient effects; significant off-target effects are common.[11][16]
Zinc Finger Nucleases (ZFNs) Engineered proteins that bind specific DNA sequences and cleave them, inducing double-strand breaks.[15][17]High specificity; first programmable nuclease technology.[15]Complex and labor-intensive protein engineering required for each new target; can have cellular toxicity.[17]
TALENs Transcription Activator-Like Effector Nucleases are engineered proteins similar to ZFNs but with a simpler DNA-binding code.[14][17]High specificity; easier to engineer than ZFNs; better at targeting tightly packed DNA.[14][15]Very large proteins, which can be difficult to deliver into cells; more complex to construct than CRISPR/Cas9 systems.[14][17]

Experimental Workflow: Validating this compound Targets with CRISPR/Cas9

The following diagram illustrates a typical workflow for identifying and validating the molecular targets of this compound using a CRISPR/Cas9 knockout strategy.

G cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_assay Phase 3: Functional Assays cluster_analysis Phase 4: Data Analysis Target_ID Identify Putative Targets (e.g., AKT, p38, JNK) gRNA_Design Design sgRNAs (2-3 per gene) Target_ID->gRNA_Design Vector_Prep Clone sgRNAs into Cas9 Expression Vector gRNA_Design->Vector_Prep Transfection Transfect Cancer Cells (e.g., MDA-MB-231) Vector_Prep->Transfection Selection Select & Expand Single-Cell Clones Transfection->Selection Validation Validate Knockout (Sequencing & Western Blot) Selection->Validation Treatment Treat WT and KO Cells with this compound Validation->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Comparison Compare IC50 Values & Apoptosis Rates Viability->Comparison Apoptosis->Comparison Conclusion Confirm Target (KO cells show resistance) Comparison->Conclusion

CRISPR/Cas9 target validation workflow for this compound.

Hypothetical Data: this compound Effects on CRISPR-Edited Cells

Successful target validation would yield data demonstrating that knocking out a specific gene confers resistance to this compound. The tables below present hypothetical results from such an experiment.

Table 1: Cell Viability (IC50) after 48h this compound Treatment

Cell LineGene TargetIC50 Value (µM)Fold Change vs. Wild Type
MDA-MB-231 (Wild Type)N/A15.21.0
MDA-MB-231 (AKT1 KO)AKT178.55.2
MDA-MB-231 (p38α KO)MAPK1416.11.1
MDA-MB-231 (Scramble)Non-targeting14.91.0

Data indicates that knockout of AKT1, a key node in the PI3K/AKT pathway, significantly increases the IC50 value, suggesting it is a critical target for this compound's cytotoxic effects.

Table 2: Apoptosis Rate (%) after Treatment with 20µM this compound

Cell LineGene Target% Apoptotic Cells (Annexin V+)
MDA-MB-231 (Wild Type)N/A45.8%
MDA-MB-231 (AKT1 KO)AKT112.3%
MDA-MB-231 (p38α KO)MAPK1443.5%
MDA-MB-231 (Scramble)Non-targeting46.2%

These results corroborate the viability data, showing a marked reduction in apoptosis in AKT1 knockout cells upon this compound treatment.

Signaling Pathways Implicated in this compound Action

This compound's anticancer activity is mediated through the modulation of several interconnected signaling pathways, primarily leading to apoptosis and cell cycle arrest.

G cluster_upstream Upstream Targets cluster_downstream Downstream Effects GTN This compound ROS ↑ ROS Production GTN->ROS induces PI3K PI3K/AKT Pathway GTN->PI3K inhibits MAPK MAPK Pathway GTN->MAPK modulates Arrest G2/M Cell Cycle Arrest GTN->Arrest p53 ↑ p53 ROS->p53 NFkB ↓ NF-κB PI3K->NFkB MAPK->p53 Bax ↑ Bax/Bcl-2 Ratio p53->Bax Apoptosis Apoptosis NFkB->Apoptosis anti-apoptotic (inhibited) Casp9 ↑ Caspase-9 Bax->Casp9 Casp37 ↑ Caspase-3/7 Casp9->Casp37 Casp37->Apoptosis

Signaling pathways modulated by this compound.

Detailed Experimental Protocols

Protocol 1: Generation of Gene Knockout Cell Line using CRISPR/Cas9

  • sgRNA Design and Cloning:

    • Identify target gene sequences (e.g., AKT1, MAPK14).

    • Design 2-3 single guide RNAs (sgRNAs) per gene using a validated online tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary sgRNA oligonucleotides.

    • Clone annealed oligos into a lentiCRISPRv2 vector co-expressing Cas9 and a puromycin (B1679871) resistance gene.

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the lentiCRISPRv2 plasmid, psPAX2 (packaging), and pMD2.G (envelope) plasmids using a suitable transfection reagent.

    • Harvest viral supernatant 48 and 72 hours post-transfection.

    • Transduce the target cancer cell line (e.g., MDA-MB-231) with the viral supernatant in the presence of polybrene (8 µg/mL).

  • Selection and Clonal Expansion:

    • 48 hours post-transduction, select for successfully transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

    • After selection, perform limiting dilution to isolate single cells in 96-well plates.

    • Expand single-cell clones to establish monoclonal knockout cell lines.

  • Validation of Knockout:

    • Genomic DNA: Extract genomic DNA from expanded clones. PCR amplify the target region and perform Sanger sequencing to identify insertions/deletions (indels).

    • Protein Expression: Perform Western blot analysis using an antibody specific to the target protein to confirm the absence of protein expression.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed Wild Type (WT), non-targeting control, and knockout (KO) cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Conclusion

CRISPR/Cas9 gene-editing technology offers a superior method for the definitive validation of this compound's molecular targets.[8][9] Its precision and efficiency in creating permanent gene knockouts allow for the unambiguous establishment of a causal link between a specific gene product and the drug's mechanism of action. By systematically knocking out putative targets within key signaling pathways like PI3K/AKT, researchers can pinpoint the direct molecular interactions that initiate this compound's potent anticancer effects, paving the way for further therapeutic development.

References

Differential Proteomic Effects of Goniothalamin Enantiomers on Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic changes induced by the naturally occurring (R)-goniothalamin and its synthetic enantiomer, (S)-goniothalamin, in cancer cells. While comprehensive quantitative proteomic data from mass spectrometry-based studies are not yet publicly available, this document synthesizes findings from various studies to highlight the differential mechanisms of action and impacts on key cellular proteins.

Goniothalamin (B1671989) (GTN), a styryl-lactone found in plants of the Goniothalamus genus, has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1] The naturally occurring form, (R)-goniothalamin, is generally considered the more active enantiomer. However, studies on its synthetic counterpart, (S)-goniothalamin, reveal that both molecules can induce cancer cell death, albeit through distinct signaling pathways.[2] This guide focuses on the currently understood differences in their effects on cellular proteins.

Comparative Analysis of Protein Modulation

The following table summarizes the known effects of (R)- and (S)-goniothalamin on key proteins involved in apoptosis, autophagy, and cell survival, as determined through methods such as Western Blot analysis.

Target ProteinProtein FunctionEffect of (R)-GoniothalaminEffect of (S)-GoniothalaminCancer Cell LineCitation
Bcl-2 Anti-apoptotic proteinMarked downregulationMarked downregulationRenal Cancer Cells[2]
PARP DNA repair and apoptosisInduces cleavageInduces cleavageRenal Cancer Cells[2]
LC3 Autophagy markerNot reportedEnhanced expressionRenal Cancer Cells[2]
NF-κB Cell survival and inflammationNot reportedDownregulatedRenal Cancer Cells[2]
BIRC5 (Survivin) Inhibition of apoptosisNot reportedSignificant reduction in mRNA levelsNCI-H460 (Non-small cell lung cancer)[3]

This data indicates that while both enantiomers promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and inducing PARP cleavage, (S)-goniothalamin also initiates autophagy, as evidenced by the increased expression of LC3.[2] Furthermore, the downregulation of NF-κB and BIRC5 by (S)-goniothalamin suggests a broader mechanism of action that also impacts cell survival and inflammation pathways.[2][3]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of (R)- and (S)-goniothalamin can be visualized through their impact on cellular signaling pathways.

goniothalamin_pathways cluster_R_GTN (R)-Goniothalamin Pathway cluster_S_GTN (S)-Goniothalamin Pathway R_GTN (R)-Goniothalamin Bcl2_R Bcl-2 R_GTN->Bcl2_R Downregulates PARP_R PARP R_GTN->PARP_R Induces Cleavage Apoptosis_R Apoptosis Bcl2_R->Apoptosis_R PARP_R->Apoptosis_R S_GTN (S)-Goniothalamin Bcl2_S Bcl-2 S_GTN->Bcl2_S Downregulates PARP_S PARP S_GTN->PARP_S Induces Cleavage LC3_S LC3 S_GTN->LC3_S Enhances Expression NFkB_S NF-κB S_GTN->NFkB_S Downregulates BIRC5_S BIRC5 (Survivin) S_GTN->BIRC5_S Reduces mRNA Apoptosis_S Apoptosis Bcl2_S->Apoptosis_S PARP_S->Apoptosis_S Autophagy_S Autophagy LC3_S->Autophagy_S CellSurvival_S Cell Survival NFkB_S->CellSurvival_S BIRC5_S->CellSurvival_S

Differential signaling pathways of (R)- and (S)-goniothalamin in cancer cells.

A typical experimental workflow to elucidate these proteomic changes is outlined below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Cancer Cell Culture (e.g., Renal, Lung) B Treatment with (R)-Goniothalamin A->B C Treatment with (S)-Goniothalamin A->C D Control (Vehicle) A->D E Cell Lysis & Protein Extraction B->E C->E D->E F Protein Quantification (e.g., BCA Assay) E->F G SDS-PAGE & Western Blot F->G H Antibody Incubation (e.g., anti-Bcl-2, anti-LC3) G->H I Detection & Densitometry H->I J Comparative Analysis of Protein Expression I->J

A generalized experimental workflow for comparative proteomic analysis.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the analysis of this compound's effects on cancer cells.

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines (e.g., renal cancer cells, NCI-H460 non-small cell lung cancer cells) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: (R)- and (S)-goniothalamin are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture media.

  • Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentrations of (R)- or (S)-goniothalamin or the vehicle (DMSO) as a control. The incubation time varies depending on the specific experiment.

Western Blot Analysis
  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. The lysates are centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Bcl-2, PARP, LC3, NF-κB, β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. β-actin is typically used as a loading control to normalize the expression of the target proteins.

Apoptosis and Autophagy Assays
  • Apoptosis Detection: Apoptosis can be assessed by various methods, including Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry, or by detecting the cleavage of caspase-3 and PARP via Western Blot.

  • Autophagy Detection: The induction of autophagy is commonly monitored by detecting the conversion of LC3-I to LC3-II through Western Blotting. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

This guide provides a foundational understanding of the differential proteomic effects of this compound enantiomers. Further research employing high-throughput quantitative proteomics will be invaluable in fully elucidating their mechanisms of action and identifying novel therapeutic targets.

References

Safety Operating Guide

Navigating the Safe Disposal of Goniothalamin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Goniothalamin, a naturally occurring styryllactone with potent biological activities, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory compliance.

Understanding the Hazard Profile of this compound

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. This information, primarily derived from Safety Data Sheets (SDS), dictates the necessary safety precautions and the appropriate disposal route.[1]

Table 1: Summary of this compound Hazard Classifications [1]

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Source: MedchemExpress Safety Data Sheet[1]

Personal Protective Equipment (PPE) and Handling Precautions

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective clothing is necessary.

  • Eye Protection: Use safety glasses with side shields or goggles.[1]

  • Face Protection: A face shield may be required for operations with a splash hazard.

  • Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.[1]

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid release to the environment.

Step-by-Step Disposal Procedure for this compound

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste in accordance with local, state, and federal regulations.[1]

1. Waste Identification and Segregation:

  • Solid Waste: All solid this compound, contaminated labware (e.g., weighing boats, spatulas, pipette tips), and contaminated PPE (e.g., gloves, disposable lab coats) must be collected as hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Container and Labeling:

  • Container Selection: Use a container that is compatible with the chemical nature of the waste. For solid waste, a securely sealed bag or a wide-mouth container is suitable. For liquid waste, use a screw-cap bottle made of a material resistant to the solvent used.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). The accumulation start date should also be clearly marked on the label.

3. On-site Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from incompatible materials.

  • Store the waste in a locked-up area if required by institutional protocols.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the this compound waste.

  • Provide the EHS office with all necessary information regarding the waste, including its composition and volume.

  • Follow all institutional procedures for waste pickup and documentation.

5. Decontamination of Work Surfaces:

  • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.

  • Use an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, depending on the solubility of this compound) to clean the surfaces.

  • Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste.

Experimental Protocols

As this document provides disposal procedures rather than experimental methodologies, detailed experimental protocols are not applicable. The procedures outlined above are based on standard hazardous waste management practices informed by the safety data for this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Goniothalamin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling waste_gen This compound Waste Generated (Solid or Liquid) handling->waste_gen solid_waste Solid Waste (Contaminated Labware, PPE) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) waste_gen->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

This compound Disposal Workflow Diagram

References

Navigating the Handling of Goniothalamin: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling, use, and disposal of Goniothalamin, a naturally derived styryl-lactone with potent biological activities. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.

Essential Safety and Handling Precautions

This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data sourced from MedchemExpress Safety Data Sheet.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves are required. The outer glove should be worn over the cuff of the lab coat. Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[2][3][4]

  • Gown: A disposable, back-closing gown made of a material resistant to hazardous drugs, such as polyethylene-coated polypropylene, is required. Gowns should have long sleeves with tight-fitting cuffs.[3][4]

  • Eye and Face Protection: Safety goggles and a face shield must be worn to protect against splashes. Standard eyeglasses are not sufficient.[2][4]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-certified respirator is necessary to prevent inhalation of airborne particles.[4]

  • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.[2]

Engineering Controls
  • Ventilation: All work with this compound, especially the handling of the solid powder and preparation of solutions, must be conducted in a certified chemical fume hood or a Class II Type B biological safety cabinet to minimize inhalation exposure.[5]

  • Safety Stations: A readily accessible safety shower and eyewash station are mandatory in the laboratory where this compound is handled.[1]

Procedural Guidance for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental reproducibility.

Step 1: Preparation and Weighing

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations of solid this compound within a chemical fume hood or biological safety cabinet.

  • Use a dedicated, calibrated analytical balance for weighing.

  • Handle the compound with chemical-resistant spatulas. Avoid generating dust.

  • After weighing, decontaminate the spatula and the balance surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

Step 2: Solution Preparation

  • Dissolve the weighed this compound in the desired solvent within the fume hood.

  • Cap the container securely and vortex or sonicate to ensure complete dissolution.

  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Step 3: Storage

  • Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • For long-term storage of solutions, consult the supplier's data sheet for optimal conditions, which may include storage at -20°C or -80°C and protection from light.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. This compound is considered cytotoxic waste.[6][7]

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, shoe covers, pipette tips, and plasticware, must be disposed of in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[6][7] These containers are typically purple.[6]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.[7]

Disposal Procedure:

  • All cytotoxic waste must be handled and transported by trained personnel.

  • Cytotoxic waste should be incinerated at a licensed hazardous waste facility.[2][6] Do not dispose of this compound or its waste down the drain or in the regular trash.[6]

  • Follow all institutional, local, and national regulations for the disposal of hazardous and cytotoxic waste.

Quantitative Data

Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
Colon CancerColon0.51 ± 0.02~2.55[8]
Breast CancerBreast0.95 ± 0.02~4.75[8]
Lung CarcinomaLung3.51 ± 0.03~17.53[8]
Skin Fibroblast (Normal)-26.73 ± 1.92~133.5[8]
Human Fibroblast (Normal)-11.99 ± 0.15~59.88[8]
CHO Cells--12.45 ± 3.63[9][10]
HepG2Hepatoblastoma-4.6 ± 0.23[11]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, remove the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[1]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][8]

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Read the absorbance at 570-590 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the background absorbance from the readings and calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Protein Expression Analysis

This protocol is used to detect specific proteins in a sample.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells treated with this compound and control cells with lysis buffer. Determine protein concentration using a protein assay.

  • Gel Electrophoresis: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-JNK, p-p38, p-ERK, p-Akt) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Logical Relationships

This compound has been shown to induce apoptosis and autophagy in cancer cells through the modulation of key signaling pathways.

Goniothalamin_MAPK_Pathway This compound This compound pJNK p-JNK1/2 (Upregulation) This compound->pJNK pp38 p-p38 (Upregulation) This compound->pp38 pERK p-ERK1/2 (Downregulation) This compound->pERK Apoptosis Apoptosis pJNK->Apoptosis Autophagy Autophagy pJNK->Autophagy pp38->Apoptosis pp38->Autophagy CellSurvival Cell Survival pERK->CellSurvival

Caption: this compound's effect on the MAPK signaling pathway.

Goniothalamin_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K pAKT p-Akt (Downregulation) PI3K->pAKT CellSurvival Cell Survival pAKT->CellSurvival Apoptosis Apoptosis pAKT->Apoptosis Autophagy Autophagy pAKT->Autophagy Leads to induction

Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.